Product packaging for 2-Methoxybut-2-ene(Cat. No.:CAS No. 25125-84-2)

2-Methoxybut-2-ene

Cat. No.: B12331245
CAS No.: 25125-84-2
M. Wt: 86.13 g/mol
InChI Key: JWBPCSXRWORRAI-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methoxybut-2-ene (CAS 6380-95-6) is a high-purity chemical compound provided for research and development applications. This compound, with the molecular formula C5H10O and a molecular weight of 86.13 g/mol, is a member of the methoxyalkene family, characterized by an electron-rich double bond activated by the methoxy substituent . This unique structure makes it a valuable intermediate in organic synthesis, particularly in reactions such as Diels-Alder cycloadditions, Claisen rearrangements, and various electrophilic addition reactions . Its electron-donating nature facilitates its role as a building block for constructing complex molecular architectures, including pharmaceuticals and advanced materials . The standard enthalpy of reaction for the hydrogenation of this compound is reported as -104. ± 0.8 kJ/mol, reflecting its reactivity and stability profile . This product is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O B12331245 2-Methoxybut-2-ene CAS No. 25125-84-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25125-84-2

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

IUPAC Name

(E)-2-methoxybut-2-ene

InChI

InChI=1S/C5H10O/c1-4-5(2)6-3/h4H,1-3H3/b5-4+

InChI Key

JWBPCSXRWORRAI-SNAWJCMRSA-N

Isomeric SMILES

C/C=C(\C)/OC

Canonical SMILES

CC=C(C)OC

Origin of Product

United States

Foundational & Exploratory

Physicochemical properties of 2-methoxybut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-Methoxybut-2-ene

This technical guide provides a comprehensive overview of the physicochemical properties, chemical reactivity, and experimental protocols related to this compound. The information is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis.

Chemical Structure and Identifiers

This compound, an unsaturated ether, possesses the molecular formula C₅H₁₀O.[1] Its structure features a four-carbon butene backbone with a methoxy group (-OCH₃) attached to the second carbon, which is part of the carbon-carbon double bond.[1] Due to restricted rotation around the C=C double bond, this compound exists as two geometric isomers: (E)-2-methoxybut-2-ene and (Z)-2-methoxybut-2-ene.[1][2]

Table 1: Molecular Identifiers for this compound

IdentifierValue
IUPAC Name This compound[2]
Molecular Formula C₅H₁₀O[1][2][3]
Molecular Weight 86.13 g/mol [2][3][4]
CAS Number 6380-95-6 (for mixture of isomers)[1][2][3]
25125-84-2 (for (E)-isomer)[2]
25125-85-3 (for (Z)-isomer)[2]
InChI InChI=1S/C5H10O/c1-4-5(2)6-3/h4H,1-3H3[1]
SMILES CC=C(C)OC[1]
Synonyms Methyl sec-butenyl ether, 2-Butene, 2-methoxy-[2][5]

Physicochemical Properties

The physical and chemical properties of this compound are essential for its proper handling, storage, and application in synthetic procedures. This compound is a colorless liquid with a characteristic sweet odor.[3][5]

Table 2: Summary of Physicochemical Data for this compound

PropertyValueSource(s)
Appearance Colorless liquid[2][3]
Boiling Point 67 - 94.5 °C at 760 mmHg[3][6]
Melting Point -117.8 °C[3]
Density 0.777 g/cm³[2][3][6][7]
Vapor Pressure 160 mmHg at 25°C[1][2][3][7]
Refractive Index (n²⁰/D) 1.399[3][5]
Solubility Insoluble in water; miscible with alcohol and ether.[2][3][8]
Octanol/Water Partition Coefficient (logP) 1.4 - 1.56[2][3][6]
Exact Mass 86.073164938 Da[4][6]

Note on Boiling Point: There is variability in the reported boiling points, with some sources indicating a range of 88–92°C, which may be attributed to impurities in earlier studies.[3][6] More recent data often cites the lower value of 67°C.[2][6][7]

Chemical Reactivity and Key Reactions

The reactivity of this compound is primarily defined by its electron-rich carbon-carbon double bond, a characteristic feature of enol ethers.[1] The electron-donating nature of the methoxy group activates the double bond, making it highly susceptible to electrophilic attack.[1]

  • Acid-Catalyzed Hydrolysis : In the presence of an aqueous acid, this compound readily hydrolyzes to form butan-2-one and methanol.[1] The reaction proceeds through a resonance-stabilized carbocation intermediate.[1]

  • Catalytic Hydrogenation : The double bond can be reduced to a single bond via catalytic hydrogenation over metal catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni), yielding 2-methoxybutane.[1]

  • Asymmetric Hydroboration : This compound is a useful substrate in stereoselective synthesis. For instance, its reaction with a chiral borane followed by oxidation can produce chiral 3-methoxy-2-butanols with a high degree of enantiomeric excess.[2][9]

  • Cycloaddition Reactions : this compound can participate in cycloaddition reactions with other unsaturated molecules to form various cyclic compounds.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific experiments. Below are protocols for key reactions involving this compound.

Acid-Catalyzed Hydrolysis to Butan-2-one

This protocol outlines a representative procedure for the hydrolysis of this compound.

Materials:

  • 2-methoxy-2-butene (1.0 g, 11.6 mmol)

  • Deionized water (20 mL)

  • Concentrated sulfuric acid (H₂SO₄, 0.2 mL)

  • Diethyl ether (3 x 15 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution (20 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • 100 mL Separatory funnel

  • Rotary evaporator

Procedure:

  • A 50 mL round-bottom flask is charged with deionized water (20 mL) and a magnetic stir bar.[1]

  • While stirring, concentrated sulfuric acid (0.2 mL) is slowly added to the water. Caution: This process is exothermic.[1]

  • To the aqueous acid solution, add 2-methoxy-2-butene (1.0 g).[1]

  • The mixture is stirred at room temperature, and the reaction progress is monitored (e.g., by TLC or GC analysis).

  • Upon completion, the reaction mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 15 mL).[1]

  • The organic extracts are combined and washed with a saturated sodium bicarbonate solution (20 mL) to neutralize any residual acid, followed by a wash with brine (20 mL).[1]

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield butan-2-one.[1]

Asymmetric Hydroboration-Oxidation

This protocol provides a general procedure for the asymmetric hydroboration-oxidation of 2-methoxy-2-butene. The choice of chiral borane will determine the stereochemical outcome.[9]

Materials:

  • Chiral borane (e.g., (-)-Isopinocampheylborane)

  • 2-methoxy-2-butene

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Flame-dried, two-necked round-bottom flask

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • A solution of the chiral borane (e.g., 1.1 equivalents) in anhydrous THF is prepared in a flame-dried, two-necked round-bottom flask under an inert atmosphere.[9]

  • The solution is cooled to an appropriate temperature (typically between -25 °C and 0 °C).[9]

  • 2-Methoxy-2-butene (1.0 equivalent) is added dropwise to the stirred solution of the chiral borane.[9]

  • The reaction mixture is stirred at that temperature for a specified time (e.g., 2-4 hours) to allow for the formation of the trialkylborane intermediate.[9]

  • The intermediate is then oxidized by the sequential addition of aqueous sodium hydroxide and dropwise addition of hydrogen peroxide at 0 °C.

  • After the oxidation is complete, the product, a chiral 3-methoxy-2-butanol, is isolated using standard workup and purification techniques.

Mandatory Visualizations

The following diagrams illustrate key logical and chemical pathways related to this compound.

Physicochemical_Characterization_Workflow start Obtain Sample of This compound prop_det Determine Physicochemical Properties start->prop_det spec_an Spectroscopic Analysis start->spec_an react_an Reactivity Analysis start->react_an sub_prop prop_det->sub_prop sub_spec spec_an->sub_spec sub_react react_an->sub_react data_comp Data Compilation and Documentation tech_guide Technical Guide / Whitepaper data_comp->tech_guide bp Boiling Point sub_prop->bp mp Melting Point sub_prop->mp den Density sub_prop->den sol Solubility sub_prop->sol bp->data_comp mp->data_comp den->data_comp sol->data_comp nmr NMR (¹H, ¹³C) sub_spec->nmr ms Mass Spectrometry sub_spec->ms ir FT-IR sub_spec->ir nmr->data_comp ms->data_comp ir->data_comp hydrolysis Acid-Catalyzed Hydrolysis sub_react->hydrolysis hydrogenation Catalytic Hydrogenation sub_react->hydrogenation hydrolysis->data_comp hydrogenation->data_comp

Caption: Workflow for Physicochemical Characterization.

Acid_Catalyzed_Hydrolysis start This compound (Enol Ether) protonation Step 1: Protonation of the double bond start->protonation h_plus H₃O⁺ h_plus->protonation intermediate Resonance-Stabilized Carbocation Intermediate protonation->intermediate nucleophilic_attack Step 2: Nucleophilic attack by water intermediate->nucleophilic_attack h2o H₂O (Nucleophile) h2o->nucleophilic_attack oxonium Oxonium Ion nucleophilic_attack->oxonium deprotonation Step 3: Deprotonation oxonium->deprotonation hemiacetal Hemiacetal Intermediate deprotonation->hemiacetal rearrangement Rearrangement hemiacetal->rearrangement products Final Products: Butan-2-one + Methanol rearrangement->products

References

An In-depth Technical Guide to 2-Methoxybut-2-ene: IUPAC Nomenclature, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybut-2-ene is an organic compound classified as an enol ether. Its unique electronic structure, featuring a methoxy group attached to a carbon-carbon double bond, imparts significant reactivity that makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its nomenclature, structure, physicochemical properties, and key synthetic and reactive protocols of interest to researchers in academia and the pharmaceutical industry.

IUPAC Nomenclature and Chemical Structure

The systematic IUPAC name for this compound is This compound .[1] The structure consists of a four-carbon butene backbone with a double bond located at the second carbon, which is also substituted with a methoxy (-OCH₃) group.

Due to the presence of the double bond, this compound can exist as two geometric isomers: (E)-2-methoxybut-2-ene and (Z)-2-methoxybut-2-ene. The CAS Registry Number for the mixture of isomers is 6380-95-6. The individual CAS numbers for the (E) and (Z) isomers are 25125-84-2 and 25125-85-3, respectively.[1]

Caption: Chemical structures of (E)- and (Z)-2-methoxybut-2-ene.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₅H₁₀O[2][3][4]
Molecular Weight86.13 g/mol [2]
Density0.777 g/cm³[5]
Boiling Point67 °C at 760 mmHg[5]
Refractive Index (n²⁰/D)1.399[5]
Enthalpy of Hydrogenation-104 ± 0.8 kJ/mol[3]

Table 2: Spectroscopic Data of this compound

SpectroscopyWavenumber/Chemical ShiftAssignmentReference(s)
IR Spectroscopy ~1660 cm⁻¹C=C stretching vibration[6]
~3100, ~2900, ~1290-1420, ~800-900 cm⁻¹C-H vibrations[6]
¹H NMR Spectroscopy δ 1.56 ppm (doublet)=CH-CH₃ [7]
δ 1.60 ppm (singlet)C(OCH₃)(CH₃ )=[7]
δ 1.68 ppm (singlet)C(CH₃ )=CH-[7]
δ 5.19 ppm (quartet)=CH -CH₃[7]
¹³C NMR Spectroscopy Estimated values[1]
Not explicitly found in searches

Experimental Protocols

Synthesis of this compound from 2-Methyl-2-Butanol and Methanol

This acid-catalyzed reaction involves the in-situ formation of 2-butene from the dehydration of 2-methyl-2-butanol, which subsequently reacts with methanol.[8]

Materials:

  • 2-Methyl-2-butanol

  • Methanol (excess, e.g., 3:1 molar ratio to the alcohol)

  • Strong acid catalyst (e.g., sulfuric acid or a sulfonic acid resin)

  • Sodium bicarbonate solution (for neutralization)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask, combine 2-methyl-2-butanol and an excess of methanol.

  • Add a catalytic amount of a strong acid.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.

  • Cool the reaction mixture and neutralize it with a weak base like sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.[8]

Acid-Catalyzed Hydrolysis of this compound

This protocol demonstrates the hydrolysis of the enol ether to its corresponding ketone, butan-2-one.[1]

Materials:

  • This compound (1.0 g, 11.6 mmol)

  • Deionized water (20 mL)

  • Concentrated sulfuric acid (0.2 mL)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a 50 mL round-bottom flask with a magnetic stirrer, slowly add concentrated sulfuric acid to deionized water. Caution: Exothermic reaction.

  • Add this compound to the aqueous acid solution.

  • Stir the mixture at room temperature for 1 hour.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield butan-2-one.[1]

G start Start: this compound in Aqueous Acid protonation Protonation of Double Bond start->protonation H⁺ carbocation Formation of Resonance-Stabilized Carbocation Intermediate protonation->carbocation nucleophilic_attack Nucleophilic Attack by Water carbocation->nucleophilic_attack H₂O oxonium_ion Formation of Oxonium Ion nucleophilic_attack->oxonium_ion deprotonation Deprotonation oxonium_ion->deprotonation -H⁺ end End Products: Butan-2-one and Methanol deprotonation->end

Caption: Workflow for the acid-catalyzed hydrolysis of this compound.

Asymmetric Hydroboration-Oxidation

This reaction is a key application of this compound in stereoselective synthesis to produce chiral 3-methoxy-2-butanols.[9]

Materials:

  • This compound

  • Chiral borane (e.g., (-)-Isopinocampheylborane)

  • Anhydrous Tetrahydrofuran (THF)

  • Oxidizing agent (e.g., hydrogen peroxide in sodium hydroxide solution)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, prepare a solution of the chiral borane in anhydrous THF.

  • Cool the solution to a temperature between -25 °C and 0 °C.

  • Add this compound dropwise to the stirred solution of the chiral borane.

  • Stir the reaction mixture at that temperature for 2-4 hours to form the trialkylborane intermediate.

  • After the hydroboration is complete, oxidize the intermediate by adding an aqueous solution of sodium hydroxide followed by the slow, dropwise addition of hydrogen peroxide at 0 °C.

  • Stir the mixture at room temperature until the oxidation is complete.

  • Work up the reaction by separating the aqueous and organic layers and extracting the aqueous layer with a suitable solvent.

  • Combine the organic layers, dry, and remove the solvent.

  • Purify the resulting chiral 3-methoxy-2-butanol by chromatography or distillation.[9]

Conclusion

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of its electron-rich double bond. Its utility in forming chiral intermediates, such as in asymmetric hydroboration, makes it a compound of interest for drug development professionals. The provided protocols for its synthesis and key reactions offer a foundation for its application in the laboratory. Further research into its applications in other areas of organic synthesis is warranted.

References

An In-depth Technical Guide to the Geometric Isomers of 2-Methoxybut-2-ene: (E) and (Z) Configurations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (E) and (Z) geometric isomers of 2-methoxybut-2-ene, an important intermediate in organic synthesis. This document details the synthesis, characterization, and separation of these isomers, presenting quantitative data in structured tables, along with detailed experimental protocols and visualizations of key concepts and workflows.

Introduction

This compound (C₅H₁₀O) is an enol ether that exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the C2=C3 double bond. The spatial arrangement of the substituents—a methoxy group and a methyl group on C2, and a hydrogen and a methyl group on C3—gives rise to distinct chemical and physical properties for each isomer. The Cahn-Ingold-Prelog priority rules are used to assign the (E) and (Z) configurations. For (Z)-2-methoxybut-2-ene, the higher priority groups (methoxy and the ethyl group's methyl) are on the same side of the double bond, while in (E)-2-methoxybut-2-ene, they are on opposite sides.[1][2] The accurate synthesis, identification, and separation of these isomers are crucial for their application in stereoselective reactions and the development of new chemical entities.

Physicochemical and Spectroscopic Data

The distinct spatial arrangements of the (E) and (Z) isomers lead to measurable differences in their physical and spectroscopic properties. These differences are key to their identification and separation.

Table 1: Physicochemical Properties of (E)- and (Z)-2-Methoxybut-2-ene

Property(E)-2-methoxybut-2-ene(Z)-2-methoxybut-2-ene
Molecular Weight 86.13 g/mol 86.13 g/mol
Boiling Point Predicted: ~67 °CPredicted: ~67 °C
Density Predicted: ~0.777 g/cm³Predicted: ~0.777 g/cm³
CAS Number 25125-84-225125-85-3

Table 2: Spectroscopic Data for the Characterization of (E)- and (Z)-2-Methoxybut-2-ene

Spectroscopic TechniqueParameter(E)-Isomer(Z)-Isomer
¹H NMR δ (ppm) for =CH-CH₃ (quartet)Expected downfieldExpected upfield
δ (ppm) for C=C-CH₃ (singlet)Expected downfieldExpected upfield
δ (ppm) for -OCH₃ (singlet)~3.4 ppm~3.4 ppm (slight difference expected)
¹³C NMR δ (ppm) for C=C carbonsDistinct shiftsDistinct shifts
IR Spectroscopy C=C Stretch (cm⁻¹)~1675 cm⁻¹~1675 cm⁻¹ (may differ in intensity)
Fingerprint Region (cm⁻¹)Unique patternUnique pattern
Mass Spectrometry Molecular Ion (m/z)8686
Fragmentation PatternSimilarSimilar

Synthesis of (E)- and (Z)-2-Methoxybut-2-ene

The stereoselective synthesis of either the (E) or (Z) isomer of this compound can be achieved through various synthetic strategies. The Wittig reaction is a powerful tool for this purpose, where the choice of ylide and reaction conditions can dictate the stereochemical outcome.[3][4][5]

Stereoselective Synthesis via the Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[4] The stereoselectivity of the Wittig reaction is highly dependent on the stability of the ylide.

  • Z-Isomer Synthesis (Unstabilized Ylide): Unstabilized ylides, typically those with alkyl substituents, react under kinetic control to predominantly form the (Z)-alkene.[3][4] The use of salt-free conditions and non-polar aprotic solvents at low temperatures further favors the formation of the Z-isomer.[1]

  • E-Isomer Synthesis (Stabilized Ylide): Stabilized ylides, which contain electron-withdrawing groups, react under thermodynamic control to yield the more stable (E)-alkene.[3][5]

To synthesize the isomers of this compound, one would react methoxymethyltriphenylphosphonium chloride with propanal.

Experimental Protocol: Z-Selective Wittig Reaction
  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend methoxymethyltriphenylphosphonium chloride in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Add a strong, non-lithium base such as sodium bis(trimethylsilyl)amide (NaHMDS) dropwise with stirring. Allow the mixture to stir for 1 hour at this temperature to form the ylide.

  • Reaction with Aldehyde: Slowly add a solution of propanal in anhydrous THF to the ylide solution at -78 °C.

  • Allow the reaction to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or preparative gas chromatography to isolate (Z)-2-methoxybut-2-ene.

Experimental Protocol: E-Selective Wittig Reaction (Schlosser Modification)

To favor the (E)-isomer with an unstabilized ylide, the Schlosser modification can be employed.[4][6]

  • Ylide Generation and Reaction: Follow steps 1 and 2 of the Z-selective protocol.

  • After the addition of propanal, add a second equivalent of a strong base (e.g., n-butyllithium) at -78 °C to form a β-oxido ylide.

  • Allow the solution to warm to room temperature to equilibrate to the more stable trans-oxaphosphetane intermediate.

  • Protonation and Work-up: Cool the reaction back to -78 °C and add a proton source (e.g., tert-butanol).

  • Follow the work-up procedure described in the Z-selective protocol (steps 5-8) to isolate (E)-2-methoxybut-2-ene.

Wittig_Synthesis cluster_Z (Z)-Isomer Synthesis cluster_E (E)-Isomer Synthesis Unstabilized Ylide Unstabilized Ylide Kinetic Control\n(-78°C, Salt-free) Kinetic Control (-78°C, Salt-free) Unstabilized Ylide->Kinetic Control\n(-78°C, Salt-free) Propanal_Z Propanal Propanal_Z->Kinetic Control\n(-78°C, Salt-free) Z-Isomer Z-Isomer Kinetic Control\n(-78°C, Salt-free)->Z-Isomer Stabilized Ylide Stabilized Ylide Thermodynamic Control Thermodynamic Control Stabilized Ylide->Thermodynamic Control Propanal_E Propanal Propanal_E->Thermodynamic Control E-Isomer E-Isomer Thermodynamic Control->E-Isomer

Caption: Stereoselective synthesis of (E)- and (Z)-2-methoxybut-2-ene via the Wittig reaction.

Characterization of the Isomers

Detailed spectroscopic and chromatographic analysis is essential for the unambiguous identification and quantification of the (E) and (Z) isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between the two isomers. The chemical shifts of the vinylic proton and the methyl group on the double bond are particularly informative. In the (Z)-isomer, the proximity of the methoxy group is expected to cause shielding of the vinylic proton, resulting in an upfield shift compared to the (E)-isomer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer or isomer mixture in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Integrate the signals to determine the relative ratios of the protons. Compare the chemical shifts of the vinylic proton and the C=C-CH₃ protons to assign the (E) and (Z) configurations.

Infrared (IR) Spectroscopy

IR spectroscopy can provide complementary information for isomer identification. While the C=C stretching frequency around 1675 cm⁻¹ may show only slight differences, the fingerprint region (below 1500 cm⁻¹) will exhibit unique absorption patterns for each isomer.

  • Sample Preparation: For a liquid sample, place a drop between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the fingerprint regions of the spectra of the two isomers to identify characteristic absorption bands for each.

Gas Chromatography (GC)

Gas chromatography is an excellent technique for separating the (E) and (Z) isomers and determining their relative abundance in a mixture. The isomer with the lower boiling point, typically the more compact (Z)-isomer, is expected to have a shorter retention time on a nonpolar column.[2]

  • Sample Preparation: Dilute the isomer mixture in a volatile solvent (e.g., hexane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a nonpolar capillary column (e.g., DB-1 or HP-5ms).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 40 °C and ramp up to 150 °C at a rate of 10 °C/min.

  • Data Analysis: Identify the two peaks corresponding to the (E) and (Z) isomers. The peak area of each isomer can be used to determine the relative ratio in the mixture.

Characterization_Workflow Isomer Mixture Isomer Mixture GC Analysis GC Analysis Isomer Mixture->GC Analysis Separated Isomers Separated Isomers GC Analysis->Separated Isomers NMR Spectroscopy NMR Spectroscopy Structure Confirmation Structure Confirmation NMR Spectroscopy->Structure Confirmation IR Spectroscopy IR Spectroscopy Fingerprint Identification Fingerprint Identification IR Spectroscopy->Fingerprint Identification Separated Isomers->NMR Spectroscopy Separated Isomers->IR Spectroscopy

Caption: Workflow for the characterization and separation of (E) and (Z)-2-methoxybut-2-ene.

Separation of Isomers

If a stereoselective synthesis is not fully optimized, or if a mixture of isomers is obtained from a commercial source, separation is necessary to obtain the pure (E) or (Z) isomer.

Preparative Gas Chromatography

For small-scale separations, preparative gas chromatography is an effective method. By using a larger diameter column and a collection system, the individual isomers can be isolated as they elute from the column. The conditions would be similar to the analytical GC protocol but with a higher sample loading.

Fractional Distillation

While the boiling points of the (E) and (Z) isomers are predicted to be very close, fractional distillation under carefully controlled conditions, potentially under reduced pressure, may allow for their separation, especially on a larger scale. A column with a high number of theoretical plates would be required.

Conclusion

The (E) and (Z) geometric isomers of this compound are valuable intermediates in organic synthesis. Their distinct stereochemistry necessitates precise control over their synthesis and thorough characterization. This technical guide has provided a comprehensive overview of the key aspects related to these isomers, including stereoselective synthetic strategies, detailed analytical protocols, and methods for their separation. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working with these and similar chemical entities.

References

An In-depth Technical Guide to the Molecular Characteristics of 2-Methoxybut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused analysis of the fundamental molecular properties of 2-methoxybut-2-ene, an unsaturated ether of interest in various chemical syntheses. The following sections detail its molecular formula and a precise calculation of its molecular weight, supported by quantitative data and a logical workflow diagram.

Molecular Composition and Weight

This compound is an organic compound with the systematic IUPAC name this compound. A comprehensive understanding of its molecular formula and weight is foundational for its application in experimental and developmental chemistry, enabling accurate stoichiometric calculations and analytical characterization.

Data Presentation

The essential quantitative data for this compound are summarized in the table below. This includes its molecular formula and a breakdown of its molecular weight based on the constituent elements.

ParameterValueSource
Molecular Formula C₅H₁₀O[1][2][3][4][5]
Molecular Weight 86.13 g/mol [2][4]
Elemental Composition
Carbon (C)5 atoms
Hydrogen (H)10 atoms
Oxygen (O)1 atom
Atomic Weights
Carbon (C)~12.011 u[6][7][8][9]
Hydrogen (H)~1.008 u[10][11][12][13][14]
Oxygen (O)~15.999 u[15][16][17][18][19]
Calculated Molecular Weight 86.134 g/mol

Experimental Protocols

Determination of Molecular Weight

The molecular weight of a compound such as this compound is determined by summing the atomic weights of its constituent atoms, as dictated by its molecular formula.

Methodology:

  • Identify the Molecular Formula: The molecular formula for this compound is established as C₅H₁₀O through techniques such as mass spectrometry and elemental analysis.[1][2][3][4][5]

  • Determine the Atomic Weights: The standard atomic weights of carbon (C), hydrogen (H), and oxygen (O) are obtained from the IUPAC Periodic Table.

  • Calculate the Total Molecular Weight: The number of atoms of each element is multiplied by its respective atomic weight, and the results are summed.

    • Contribution from Carbon: 5 atoms × 12.011 u/atom = 60.055 u

    • Contribution from Hydrogen: 10 atoms × 1.008 u/atom = 10.080 u

    • Contribution from Oxygen: 1 atom × 15.999 u/atom = 15.999 u

    • Total Molecular Weight = 60.055 u + 10.080 u + 15.999 u = 86.134 u

This calculated value is consistent with the experimentally determined molecular weight.[1][2][4]

Mandatory Visualization

The logical workflow for calculating the molecular weight of this compound from its molecular formula is illustrated in the following diagram.

MolecularWeightCalculation cluster_input Inputs cluster_process Calculation Process cluster_output Output formula Molecular Formula C₅H₁₀O calc_c Carbon Mass 5 * 12.011 = 60.055 formula->calc_c calc_h Hydrogen Mass 10 * 1.008 = 10.080 formula->calc_h calc_o Oxygen Mass 1 * 15.999 = 15.999 formula->calc_o atomic_weights Atomic Weights C: 12.011 H: 1.008 O: 15.999 atomic_weights->calc_c atomic_weights->calc_h atomic_weights->calc_o sum_masses Summation calc_c->sum_masses calc_h->sum_masses calc_o->sum_masses mol_weight Molecular Weight 86.134 g/mol sum_masses->mol_weight

References

A Comprehensive Technical Guide to 2-Methoxy-2-butene and Its Isomers: CAS Numbers, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-methoxy-2-butene, including its isomeric forms. It details Chemical Abstracts Service (CAS) numbers for the isomeric mixture and individual stereoisomers, presents key physicochemical data in a structured format, and offers detailed experimental protocols for its synthesis and analysis. This document is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical Identity and Physicochemical Properties

2-Methoxy-2-butene, an unsaturated ether, exists as a mixture of two geometric isomers: (E)-2-methoxy-2-butene and (Z)-2-methoxy-2-butene. The specific isomer can influence the stereochemical outcome of its reactions.[1] The CAS number can refer to the unspecified mixture of these isomers or to the individual (E) and (Z) forms.

Table 1: CAS Numbers and Molecular Identifiers for 2-Methoxy-2-butene and Its Isomers

Identifier2-Methoxy-2-butene (Isomer Mixture)(E)-2-methoxy-2-butene(Z)-2-methoxy-2-butene
CAS Number 6380-95-6[1][2][3]25125-84-2[2]25125-85-3[2]
IUPAC Name 2-methoxybut-2-ene[2](2E)-2-methoxybut-2-ene(2Z)-2-methoxybut-2-ene
Synonyms 2-Butene, 2-methoxy-; Methyl sec-butenyl ether[2]trans-2-Methoxy-2-butene[Z]-2-methoxy-2-butene[4]
Molecular Formula C₅H₁₀O[2]C₅H₁₀OC₅H₁₀O[4]
Molecular Weight 86.13 g/mol [2]86.13 g/mol [5]86.13 g/mol [4]

Table 2: Physicochemical Data of 2-Methoxy-2-butene (Isomer Mixture)

PropertyValue
Appearance Colorless liquid[2]
Boiling Point 67°C at 760 mmHg[2]
Density 0.777 g/cm³[2]
Vapor Pressure 160 mmHg at 25°C[2]
Solubility Insoluble in water[2]
Octanol/Water Partition Coefficient (logP) 1.4 - 1.56[2]

Synthesis of 2-Methoxy-2-butene

A common and direct method for the synthesis of 2-methoxy-2-butene is the acid-catalyzed reaction of methanol with 2-methyl-2-butanol.[6] This one-pot reaction involves the in-situ formation of 2-butene from the dehydration of 2-methyl-2-butanol, which then reacts with methanol to form the desired ether.[6]

Experimental Protocol: Acid-Catalyzed Synthesis

Materials:

  • 2-methyl-2-butanol

  • Methanol (excess, e.g., 3:1 molar ratio to the alcohol)

  • Strong acid catalyst (e.g., sulfuric acid (H₂SO₄) or a sulfonic acid resin)

  • Weak base for neutralization (e.g., sodium bicarbonate solution)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Brine

  • Anhydrous salt for drying (e.g., magnesium sulfate (MgSO₄))

Procedure:

  • A mixture of 2-methyl-2-butanol and an excess of methanol is treated with a catalytic amount of a strong acid.[6]

  • The reaction is typically heated to a temperature between 60-80°C.[6]

  • The reaction progress is monitored by gas chromatography (GC) until the starting material is consumed.[6]

  • Upon completion, the reaction mixture is cooled and neutralized with a weak base.[6]

  • The aqueous layer is extracted with a suitable organic solvent.[6]

  • The combined organic layers are washed with brine, dried over an anhydrous salt, and the solvent is removed under reduced pressure.[6]

  • The crude product is purified by fractional distillation to yield 2-methoxy-2-butene.[6]

Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The (E) and (Z) isomers of 2-methoxy-2-butene can be distinguished and analyzed using gas chromatography.[7] The subtle differences in their physical properties can lead to different retention times on a GC column.[7] Mass spectrometry can then be used to confirm the identity of the separated isomers.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Non-polar capillary column (e.g., DB-5ms or equivalent)

Sample Preparation:

  • Prepare a dilute solution of the 2-methoxy-2-butene sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane). A starting concentration of approximately 1 mg/mL is recommended.

  • Transfer the solution to a GC autosampler vial.

GC-MS Conditions (Starting Point):

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 150°C

    • Hold for 2 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Scan Range: m/z 35-200

Data Analysis: The (Z) isomer, being more compact, may have a slightly lower boiling point and therefore a shorter retention time on a non-polar column.[7] However, this can be column-dependent. The mass spectra of both isomers will be very similar, showing a molecular ion peak corresponding to the molecular weight of 2-methoxy-2-butene.

Logical Relationships and Pathways

The synthesis of 2-methoxy-2-butene from 2-methyl-2-butanol and methanol typically results in a mixture of the (E) and (Z) isomers. The following diagram illustrates this synthetic pathway.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2_methyl_2_butanol 2-Methyl-2-butanol E_isomer (E)-2-methoxy-2-butene 2_methyl_2_butanol->E_isomer Z_isomer (Z)-2-methoxy-2-butene 2_methyl_2_butanol->Z_isomer Methanol Methanol Methanol->E_isomer Methanol->Z_isomer Acid_Catalyst Acid Catalyst (H+) Acid_Catalyst->E_isomer Heat Heat (60-80°C) Heat->E_isomer

Caption: Synthesis of (E) and (Z)-2-methoxy-2-butene.

References

The Methoxy Group: A Potent Electron-Donating Moiety in Enol Ether Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The methoxy group (–OCH₃) profoundly influences the reactivity of enol ethers, rendering them versatile building blocks in organic synthesis. Its potent electron-donating properties, stemming from a combination of resonance and inductive effects, activate the double bond towards a variety of chemical transformations. This technical guide provides a comprehensive overview of the electronic effects of the methoxy group in enol ethers, supported by quantitative data, detailed experimental protocols for key reactions, and mechanistic visualizations.

Electronic Effects of the Methoxy Group in Enol Ethers

The reactivity of enol ethers is fundamentally governed by the electronic interplay between the alkoxy group and the carbon-carbon double bond. The methoxy group, like other alkoxy groups, is an activating group that increases the electron density of the π-system, making the enol ether a strong nucleophile.[1] This activation arises from two primary electronic effects:

  • Resonance Effect (+R): The lone pair of electrons on the oxygen atom of the methoxy group can be delocalized into the π-system of the double bond. This delocalization, depicted by the resonance structures below, increases the electron density at the β-carbon, making it particularly susceptible to electrophilic attack. This resonance effect is the dominant factor contributing to the high reactivity of enol ethers.

  • Inductive Effect (-I): Due to the higher electronegativity of oxygen compared to carbon, the methoxy group exerts an electron-withdrawing inductive effect through the sigma bond framework. This effect pulls electron density away from the double bond.

In the case of enol ethers, the electron-donating resonance effect significantly outweighs the electron-withdrawing inductive effect, leading to an overall activation of the double bond.

Resonance cluster_0 Resonance Structures of a Methoxy Enol Ether cluster_1 R1_C C_alpha C R1_C->C_alpha R2_C R2_C->C_alpha C_beta C C_alpha->C_beta = O O C_alpha->O H H C_beta->H CH3 CH₃ O->CH3 Structure_A Major Contributor Structure_B Minor Contributor Structure_A->Structure_B R1_C_2 C_alpha_2 C R1_C_2->C_alpha_2 R2_C_2 R2_C_2->C_alpha_2 C_beta_2 C⁻ C_alpha_2->C_beta_2 O_2 O⁺ C_alpha_2->O_2 = H_2 H C_beta_2->H_2 CH3_2 CH₃ O_2->CH3_2

Figure 1: Resonance delocalization in a methoxy enol ether.

Quantitative Data on the Electron-Donating Effect

The electron-donating nature of the methoxy group can be quantified through kinetic and spectroscopic data.

Hydrolysis Reaction Rates

The acid-catalyzed hydrolysis of enol ethers is a classic example demonstrating their enhanced reactivity. The rate-determining step involves the protonation of the β-carbon to form a resonance-stabilized carbocation. The electron-donating methoxy group accelerates this step by stabilizing the developing positive charge in the transition state.

Enol EtherRelative Rate of Hydrolysis (k_rel)Reference
Ethyl vinyl ether1[2]
Diethyl ether~10⁻¹³[3]
4-Methoxy-1,2-dihydronaphthalene1[4]
3-Methoxyindene2.4[4]

Table 1: Relative rates of acid-catalyzed hydrolysis of selected ethers. The significantly faster hydrolysis of ethyl vinyl ether compared to diethyl ether highlights the activating effect of the vinyl group, which is further enhanced by the electron-donating alkoxy group.[2][3] The higher reactivity of 3-methoxyindene compared to 4-methoxy-1,2-dihydronaphthalene is attributed to better orbital overlap and stabilization of the carbocation intermediate in the planar indene system.[4]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a direct measure of the electron density at the carbon atoms of the double bond. The electron-donating resonance effect of the methoxy group causes a significant upfield shift (lower ppm value) of the β-carbon signal, indicating increased electron density at this position.

Compoundβ-Carbon (Cβ) Chemical Shift (ppm)Reference
Ethylene123.3
Methyl vinyl ether84.1
Ethyl vinyl ether86.5[5]
1,1-Diethoxyethene~86.5[5]
α,β-Unsaturated Ketones (general)120-150[6]

Table 2: Comparison of ¹³C NMR chemical shifts of the β-carbon in various alkenes. The pronounced upfield shift of the β-carbon in vinyl ethers compared to ethylene and α,β-unsaturated ketones is a clear indication of the strong electron-donating effect of the alkoxy group.[5][6][7]

Key Reactions of Methoxy-Substituted Enol Ethers

The enhanced nucleophilicity of methoxy-substituted enol ethers makes them valuable participants in a range of organic reactions, including hydrolysis, cycloadditions, and electrophilic additions.

Acid-Catalyzed Hydrolysis

As discussed, enol ethers are readily hydrolyzed in the presence of an acid catalyst to yield a ketone or aldehyde and an alcohol. This reaction is often used for the deprotection of alcohols that have been protected as enol ethers.

Hydrolysis_Mechanism Enol_Ether Methoxy Enol Ether Protonation Protonation of β-carbon by H₃O⁺ Enol_Ether->Protonation Carbocation Resonance-Stabilized Oxonium Ion Protonation->Carbocation Nucleophilic_Attack Nucleophilic attack by H₂O Carbocation->Nucleophilic_Attack Hemiacetal Hemiacetal Intermediate Nucleophilic_Attack->Hemiacetal Proton_Transfer Proton transfer Hemiacetal->Proton_Transfer Protonated_Hemiacetal Protonated Hemiacetal Proton_Transfer->Protonated_Hemiacetal Elimination Elimination of Methanol Protonated_Hemiacetal->Elimination Carbonyl Ketone/Aldehyde Elimination->Carbonyl

Figure 2: Mechanism of acid-catalyzed hydrolysis of a methoxy enol ether.
Cycloaddition Reactions

The electron-rich nature of methoxy-substituted enol ethers makes them excellent partners in cycloaddition reactions, particularly in Diels-Alder and [2+2] cycloadditions.

  • Diels-Alder Reaction ([4+2] Cycloaddition): Methoxy-substituted enol ethers can act as potent dienophiles, especially in inverse-electron-demand Diels-Alder reactions where the diene is electron-deficient. More commonly, a methoxy group on a diene greatly enhances its reactivity towards electron-poor dienophiles.[8][9]

  • [2+2] Cycloaddition: Enol ethers undergo [2+2] cycloadditions with various partners, including electron-deficient alkenes and ketenes. Photochemical [2+2] cycloadditions are also a common method for the synthesis of cyclobutane derivatives.[10][11]

Diels_Alder Diene Methoxy-substituted Diene (Electron-rich) Transition_State [4+2] Transition State Diene->Transition_State Dienophile Dienophile (Electron-deficient) Dienophile->Transition_State Cycloadduct Cyclohexene Derivative Transition_State->Cycloadduct

Figure 3: A representative Diels-Alder reaction with a methoxy-substituted diene.

Experimental Protocols

The following are detailed protocols for the synthesis of a methoxy-substituted enol ether and its use in a key reaction.

Synthesis of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene)

This highly reactive diene is a valuable reagent in Diels-Alder reactions.[12]

Materials:

  • 4-Methoxy-3-buten-2-one

  • Triethylamine

  • Zinc chloride (anhydrous)

  • Chlorotrimethylsilane

  • Benzene (anhydrous)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, add 575 g (5.7 mol) of triethylamine.

  • To the stirred triethylamine, add 10.0 g (0.07 mol) of anhydrous zinc chloride under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of 250 g (2.50 mol) of 4-methoxy-3-buten-2-one in 750 mL of anhydrous benzene all at once.

  • Continue mechanical stirring for 5 minutes.

  • Rapidly add 542 g (5.0 mol) of chlorotrimethylsilane. The reaction mixture will change color from pink to red and finally to brown.

  • After the addition is complete, heat the mixture to reflux and continue stirring for 12-18 hours.

  • Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

  • Wash the salt with anhydrous benzene.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Distill the residue under reduced pressure to obtain 1-methoxy-3-trimethylsiloxy-1,3-butadiene.

General Procedure for a Diels-Alder Reaction with a Methoxy-Substituted Diene

This protocol outlines a general procedure for the reaction of a methoxy-activated diene with an electron-deficient dienophile.[13]

Materials:

  • Methoxy-substituted diene (e.g., Danishefsky's diene)

  • Dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate)

  • Dry solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • In a flame-dried, crimp-sealed vial under an argon atmosphere, dissolve the dienophile (1.0 equivalent) in the dry solvent.

  • Add the methoxy-substituted diene (3.0-5.0 equivalents).

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 40°C, depending on the reactivity of the substrates) until the consumption of the dienophile is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford the desired cycloadduct.

General Procedure for Photochemical [2+2] Cycloaddition of an Enol Ether

This procedure describes a typical setup for a photochemical cycloaddition reaction.[14]

Materials:

  • Enol ether

  • Alkene or other cycloaddition partner

  • Photochemically inert solvent (e.g., acetone, acetonitrile)

  • Photoreactor with a suitable UV lamp (e.g., mercury lamp)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a quartz reaction vessel, dissolve the enol ether and the cycloaddition partner in the chosen solvent. The concentrations should be optimized for the specific reaction.

  • Sparge the solution with nitrogen or argon for at least 25 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.

  • Place the reaction vessel in the photoreactor and irradiate with the UV lamp while maintaining a constant temperature, often at or below room temperature, using a cooling system.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography or distillation to isolate the cyclobutane adduct.

Conclusion

The methoxy group, through its powerful electron-donating resonance effect, plays a crucial role in activating enol ethers towards a wide array of synthetically useful transformations. Understanding the interplay of electronic effects and having access to robust experimental protocols are essential for leveraging the full potential of these valuable intermediates in the synthesis of complex molecules, a cornerstone of modern drug discovery and materials science.

References

The Enhanced Reactivity of the Carbon-Carbon Double Bond in 2-Methoxybut-2-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the reactivity of the carbon-carbon double bond in 2-methoxybut-2-ene, an electron-rich enol ether of significant utility in organic synthesis. The presence of the electron-donating methoxy group directly attached to the double bond profoundly influences its chemical behavior, rendering it highly susceptible to electrophilic attack and a versatile partner in various addition and cycloaddition reactions. This document, intended for researchers, scientists, and drug development professionals, details the key transformations of this compound, presenting quantitative data, comprehensive experimental protocols, and mechanistic visualizations.

Core Reactivity Principles

The defining characteristic of this compound is its nucleophilic carbon-carbon double bond. The oxygen atom of the methoxy group, through resonance, donates electron density to the π-system. This electronic enrichment makes the double bond particularly reactive towards a wide array of electrophiles, a feature that distinguishes it from simple alkenes. This heightened reactivity also governs the regioselectivity of addition reactions, typically proceeding via a resonance-stabilized carbocation intermediate.

Key Chemical Transformations

The versatility of the double bond in this compound is demonstrated in several key reaction classes:

  • Electrophilic Addition: The molecule readily undergoes addition reactions with electrophiles. A prime example is acid-catalyzed hydrolysis, which efficiently cleaves the enol ether to produce butan-2-one and methanol.

  • Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov addition of water across the double bond. The use of chiral boranes enables highly stereoselective transformations, producing chiral 3-methoxy-2-butanols with excellent enantiomeric excess.

  • Epoxidation: The electron-rich double bond is readily oxidized to form the corresponding epoxide, a valuable synthetic intermediate. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are effective reagents for this transformation.

  • Catalytic Hydrogenation: The double bond can be saturated via catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ni) to yield 2-methoxybutane.

  • Cycloaddition Reactions: As a highly electron-rich alkene, this compound is an excellent dienophile in Diels-Alder and other cycloaddition reactions, providing a pathway to complex cyclic structures.

Quantitative Data Summary

The following tables summarize key quantitative data for the reactions of this compound.

ReactionReagent(s)Product(s)Quantitative Data
Asymmetric Hydroboration(-)-Diisopinocampheylborane, then H₂O₂/NaOH(-)-(2R,3R)-3-methoxy-2-butanol>97% enantiomeric excess.[1]
Asymmetric Hydroboration(-)-Diisopinocampheylborane, then H₂O₂/NaOH(+)-(2R,3S)-3-methoxy-2-butanol90% enantiomeric excess.[1]
Catalytic HydrogenationH₂, Metal Catalyst (Pd, Pt, or Ni)2-MethoxybutaneStandard Enthalpy of Reaction (ΔrH°): -104. ± 0.8 kJ/mol.
Epoxidationm-CPBA2,3-Epoxy-2-methoxybutaneHigh yields are typical for epoxidation of silyl enol ethers; general yields for alkenes are ~75%.
Acid-Catalyzed HydrolysisH₃O⁺Butan-2-one and MethanolWhile specific yields can vary with conditions, the reaction is generally high-yielding.

Experimental Protocols

Detailed methodologies for the key transformations of this compound are provided below.

Protocol 1: Acid-Catalyzed Hydrolysis

Objective: To hydrolyze this compound to butan-2-one.

Materials:

  • This compound (1.0 g, 11.6 mmol)

  • Deionized water (20 mL)

  • Concentrated sulfuric acid (H₂SO₄, 0.2 mL)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • 50 mL round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

  • In a 50 mL round-bottom flask containing a magnetic stir bar, add 20 mL of deionized water.

  • Slowly and carefully add 0.2 mL of concentrated sulfuric acid to the stirring water. Caution: Exothermic reaction.

  • To the aqueous acidic solution, add 1.0 g of this compound.

  • Attach a condenser and stir the mixture at room temperature for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield butan-2-one.

Protocol 2: Asymmetric Hydroboration-Oxidation

Objective: To synthesize chiral 3-methoxy-2-butanol from this compound.

Materials:

  • (E)- or (Z)-2-methoxybut-2-ene

  • (-)-Diisopinocampheylborane (Ipc₂BH)

  • Anhydrous tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen atmosphere setup, low-temperature bath

Procedure:

  • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.

  • Dissolve (-)-diisopinocampheylborane in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -25 °C using a suitable cooling bath.

  • Slowly add a solution of (E)- or (Z)-2-methoxybut-2-ene in anhydrous THF to the stirred borane solution.

  • Maintain the reaction at -25 °C and stir for the appropriate time to ensure complete hydroboration.

  • After the hydroboration is complete, slowly add 3 M NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂. Caution: Exothermic reaction.

  • Allow the mixture to warm to room temperature and stir for several hours.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 3-methoxy-2-butanol by chromatography.

Protocol 3: Epoxidation with m-CPBA

Objective: To synthesize 2,3-epoxy-2-methoxybutane.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.

  • Once the reaction is complete, quench by adding saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude epoxide by column chromatography.

Protocol 4: Catalytic Hydrogenation

Objective: To reduce this compound to 2-methoxybutane.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

Procedure:

  • In a suitable hydrogenation flask, dissolve this compound in ethanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the flask and purge the system with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (or use a hydrogen-filled balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC/GC analysis.

  • Upon completion, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain 2-methoxybutane.

Protocol 5: Diels-Alder Cycloaddition (General Protocol)

Objective: To perform a [4+2] cycloaddition reaction with this compound.

Materials:

  • This compound (as the dienophile)

  • A suitable diene (e.g., cyclopentadiene, butadiene)

  • A suitable solvent (e.g., toluene, dichloromethane)

  • Lewis acid catalyst (optional, e.g., ZnCl₂, AlCl₃)

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen solvent.

  • If using a Lewis acid catalyst, add it to the solution and stir.

  • Add the diene to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or GC.

  • Upon completion, quench the reaction (if a catalyst was used) with an appropriate aqueous solution (e.g., saturated NaHCO₃).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the cycloadduct by column chromatography or distillation.

Mechanistic and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows.

Acid_Catalyzed_Hydrolysis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2_methoxybut_2_ene This compound Carbocation Resonance-Stabilized Carbocation 2_methoxybut_2_ene->Carbocation Protonation H3O_plus H₃O⁺ Butanone Butan-2-one Carbocation->Butanone Nucleophilic attack by H₂O and Deprotonation Methanol Methanol

Caption: Mechanism of Acid-Catalyzed Hydrolysis.

Asymmetric_Hydroboration_Workflow start Start: (E)- or (Z)- This compound hydroboration 1. Hydroboration with (-)-Diisopinocampheylborane in THF at -25°C start->hydroboration oxidation 2. Oxidation with NaOH and H₂O₂ hydroboration->oxidation workup 3. Aqueous Workup and Extraction oxidation->workup purification 4. Purification (Chromatography) workup->purification product Product: Chiral 3-methoxy-2-butanol purification->product

Caption: Experimental Workflow for Asymmetric Hydroboration.

Epoxidation_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Alkene This compound TS Concerted 'Butterfly' Transition State Alkene->TS mCPBA m-CPBA Epoxide 2,3-Epoxy-2-methoxybutane TS->Epoxide Byproduct m-Chlorobenzoic acid

Caption: Concerted Mechanism of Epoxidation.

Caption: Reactivity Profile of this compound.

References

Formation of Resonance-Stabilized Carbocations from Enol Ethers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of resonance-stabilized carbocations, specifically oxocarbenium ions, from the protonation of enol ethers represents a cornerstone of modern organic synthesis and is of paramount importance in the development of novel therapeutics. This technical guide provides a comprehensive overview of the core principles governing this transformation, including the underlying reaction mechanisms, quantitative kinetic and thermodynamic data, detailed experimental protocols for studying these reactions, and their application in complex molecular synthesis, particularly in the context of drug development.

Introduction

Enol ethers are versatile nucleophilic intermediates characterized by an electron-rich double bond resulting from the delocalization of a lone pair of electrons from the adjacent oxygen atom. This inherent nucleophilicity makes them susceptible to electrophilic attack, most notably by protons, to generate resonance-stabilized carbocations known as oxocarbenium ions.[1] The stability of these intermediates is significantly enhanced by the delocalization of the positive charge onto the more electronegative oxygen atom, a feature that dictates their subsequent reactivity and synthetic utility.

The ability to generate and control the reactivity of these carbocations is crucial in a myriad of synthetic transformations, including aldol-type reactions, glycosylations, and the formation of complex heterocyclic scaffolds. In the realm of drug development, the strategic use of enol ether chemistry allows for the construction of intricate molecular architectures found in many bioactive natural products and synthetic pharmaceuticals. A notable example is the synthesis of the antiviral drug Oseltamivir (Tamiflu®), where an organocatalyzed reaction proceeding through an enamine intermediate, an analogue of an enol ether, is a key step.[2][3][4]

This guide will delve into the fundamental aspects of resonance-stabilized carbocation formation from enol ethers, providing researchers and drug development professionals with the detailed technical information necessary to harness this powerful synthetic tool.

Reaction Mechanism

The generally accepted mechanism for the acid-catalyzed hydrolysis of enol ethers, which proceeds through a resonance-stabilized carbocation, involves three key steps:

  • Protonation of the Enol Ether: The reaction is initiated by the protonation of the enol ether at the β-carbon of the double bond. This step is typically the rate-determining step of the overall reaction.[5] The protonation is facilitated by the electron-donating nature of the alkoxy group, which stabilizes the developing positive charge.

  • Formation of the Resonance-Stabilized Carbocation (Oxocarbenium Ion): The protonation leads to the formation of a carbocation intermediate. This carbocation is significantly stabilized by resonance, with the positive charge delocalized between the α-carbon and the oxygen atom. The resonance structure with the positive charge on the oxygen (an oxonium ion) is a major contributor to the overall hybrid, highlighting the stability of this intermediate.[6]

  • Nucleophilic Attack and Subsequent Steps: The oxocarbenium ion is a potent electrophile and is rapidly attacked by a nucleophile, which in the case of hydrolysis is water. This results in the formation of a hemiacetal. The hemiacetal then undergoes further reaction, typically decomposition, to yield the final carbonyl compound and the corresponding alcohol.[6][7][8]

a

The stability and reactivity of the intermediate carbocation are influenced by the substituents on the enol ether. Electron-donating groups on the double bond or the oxygen atom will further stabilize the carbocation, thereby increasing the rate of its formation. Conversely, electron-withdrawing groups will destabilize the carbocation and slow down the reaction.

Quantitative Data

The rate of formation of the resonance-stabilized carbocation is directly related to the rate of hydrolysis of the enol ether. The following tables summarize key quantitative data, including rate constants for the acid-catalyzed hydrolysis of various enol ethers and the corresponding pKenol values, which provide a measure of the equilibrium between the keto and enol tautomers.

Enol EtherSubstituentSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
Methyl vinyl etherNone1.0[5]
Ethyl vinyl etherNone1.9[9]
Methyl isopropenyl etherα-CH₃363[5]
Phenyl vinyl etherβ-C₆H₅0.07[10]
4-Methoxy-1,2-dihydronaphthalene-Hydronium-ion catalytic coefficient: 1.13 M⁻¹s⁻¹[11]

Table 1: Second-order rate constants for the acid-catalyzed hydrolysis of selected enol ethers in aqueous solution at 25 °C.

Carbonyl CompoundpKenol (-log Kenol)Reference
Acetaldehyde5.3[12]
Propionaldehyde3.9[12]
Isobutyraldehyde2.8[12]
Acetone7.2[12]
2-Butanone8.3[12]
Cyclopentanone7.2[12]
Cyclohexanone5.7[12]
Acetophenone6.7[12]

Table 2: pKenol values for selected carbonyl compounds in aqueous solution.

Experimental Protocols

Synthesis of a Silyl Enol Ether

This protocol describes the synthesis of a thermodynamic silyl enol ether from an unsymmetrical ketone using triethylamine as the base.[13]

Materials:

  • Unsymmetrical ketone (e.g., 2-methylcyclohexanone)

  • Trimethylsilyl chloride (TMSCl)

  • Triethylamine (Et₃N)

  • Dry diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add the unsymmetrical ketone and dry diethyl ether.

  • Add triethylamine to the solution.

  • Slowly add trimethylsilyl chloride to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the triethylammonium chloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to obtain the desired silyl enol ether.

Kinetic Analysis of Enol Ether Hydrolysis by NMR Spectroscopy

This protocol outlines a general procedure for monitoring the acid-catalyzed hydrolysis of an enol ether using nuclear magnetic resonance (NMR) spectroscopy to determine the reaction rate.[14]

Materials:

  • Enol ether substrate

  • Deuterated solvent (e.g., D₂O, CD₃OD)

  • Acid catalyst (e.g., DCl in D₂O)

  • Internal standard (e.g., 1,4-dioxane)

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the enol ether and the internal standard in the deuterated solvent.

  • Prepare a stock solution of the acid catalyst in the deuterated solvent.

  • Equilibrate the NMR spectrometer to the desired reaction temperature.

  • Place the enol ether solution in an NMR tube and acquire an initial spectrum (t=0).

  • Initiate the reaction by adding a known amount of the acid catalyst solution to the NMR tube, mixing thoroughly, and immediately starting the NMR acquisition.

  • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the enol ether reactant and the carbonyl product relative to the internal standard.

  • Plot the concentration of the enol ether versus time and fit the data to the appropriate rate law (typically first-order or pseudo-first-order) to determine the observed rate constant (kobs).[15][16][17]

  • By varying the concentration of the acid catalyst, the second-order rate constant (k₂) can be determined from a plot of kobs versus acid concentration.

Application in Drug Development: The Synthesis of Oseltamivir (Tamiflu®)

A prominent example showcasing the importance of enol ether-related chemistry in drug development is the organocatalytic synthesis of the antiviral drug Oseltamivir. A key step in several synthetic routes involves a Michael addition reaction where an enamine, a nitrogen analog of an enol ether, is generated in situ from an aldehyde and a chiral amine catalyst (a diphenylprolinol silyl ether). This enamine then acts as a nucleophile, attacking a nitroalkene in a highly stereoselective manner to construct a crucial stereocenter in the oseltamivir backbone.[2][3][4][18][19]

G

This elegant strategy highlights how the principles of enol ether and enamine chemistry, particularly the generation of nucleophilic intermediates, can be leveraged to achieve high levels of stereocontrol in the synthesis of complex and medicinally important molecules. The resonance stabilization of the enamine intermediate is crucial for its formation and subsequent reactivity.

Conclusion

The formation of resonance-stabilized carbocations from enol ethers is a powerful and versatile transformation in organic chemistry with significant implications for drug discovery and development. A thorough understanding of the reaction mechanism, kinetics, and the factors influencing the stability of the oxocarbenium ion intermediates is essential for the rational design of synthetic routes to complex molecular targets. The ability to control the stereochemical outcome of reactions involving these intermediates, as exemplified in the synthesis of Oseltamivir, underscores the sophistication and utility of this chemistry. This technical guide provides a solid foundation for researchers to explore and apply the principles of enol ether chemistry to their own synthetic challenges.

References

An In-depth Technical Guide to the Synthesis of 2-Methoxy-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-methoxy-2-butene, an important intermediate in organic synthesis. The document details two principal synthetic strategies: acid-catalyzed synthesis and alkoxymercuration-demercuration. Each method is presented with detailed experimental protocols, a comparative analysis of quantitative data, and mechanistic diagrams to facilitate understanding and application in a laboratory setting.

Acid-Catalyzed Synthesis from 2-Methyl-2-butanol and Methanol

The acid-catalyzed reaction of a tertiary alcohol with an excess of a primary alcohol is a direct and common method for the synthesis of ethers. In this one-pot reaction, 2-methyl-2-butanol is dehydrated in situ to form 2-methyl-2-butene, which then reacts with methanol under acidic conditions to yield 2-methoxy-2-butene.

Experimental Protocol:

A mixture of 2-methyl-2-butanol and an excess of methanol (e.g., a 3:1 molar ratio of methanol to 2-methyl-2-butanol) is treated with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or a sulfonic acid resin. The reaction is typically heated to a temperature between 60-80°C and monitored by gas chromatography (GC) until the starting material is consumed. Upon completion, the reaction mixture is cooled and then neutralized with a weak base, such as a saturated sodium bicarbonate solution. The aqueous layer is subsequently extracted with an organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield 2-methoxy-2-butene.

Quantitative Data:
ParameterValue
Starting Materials 2-Methyl-2-butanol, Methanol
Catalyst Sulfuric acid or sulfonic acid resin
Molar Ratio ~3:1 (Methanol : 2-Methyl-2-butanol)
Reaction Temperature 60-80°C
Reaction Time Monitored to completion by GC
Reported Yield Variable, dependent on conditions

Logical Workflow for Acid-Catalyzed Synthesis:

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification 2_Methyl_2_butanol 2-Methyl-2-butanol Reaction_Mixture Combine Reactants in Flask 2_Methyl_2_butanol->Reaction_Mixture Methanol Methanol Methanol->Reaction_Mixture Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction_Mixture Heating Heat to 60-80°C Reaction_Mixture->Heating Monitoring Monitor by GC Heating->Monitoring Neutralization Neutralize with NaHCO₃ (aq) Monitoring->Neutralization Extraction Extract with Diethyl Ether Neutralization->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Solvent_Removal Remove Solvent (Rotovap) Drying->Solvent_Removal Distillation Fractional Distillation Solvent_Removal->Distillation Product 2-Methoxy-2-butene Distillation->Product G cluster_alkoxymercuration Step 1: Alkoxymercuration cluster_demercuration Step 2: Demercuration A 2-Methyl-2-butene C Mercurinium Ion Intermediate A->C B Hg(OAc)₂ B->C E Alkoxymercurial Intermediate C->E Nucleophilic attack by CH₃OH D Methanol (CH₃OH) D->E G 2-Methoxy-2-butene E->G Reduction F NaBH₄ F->G

Methodological & Application

Application Notes and Protocols: Acid-Catalyzed Hydrolysis of 2-Methoxybut-2-ene to Butan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the acid-catalyzed hydrolysis of the enol ether, 2-methoxybut-2-ene. This reaction is a fundamental example of electrophilic addition to an electron-rich alkene and is a common transformation in organic synthesis, often employed for the generation of ketones.[1] In the presence of aqueous acid, this compound readily undergoes hydrolysis to yield butan-2-one and methanol.[2] Detailed methodologies for the reaction procedure, workup, and analysis are presented. Additionally, this note includes a mechanistic overview and illustrative data to guide researchers in their laboratory practices.

Mechanistic Overview

Enol ethers are highly susceptible to electrophilic attack by protons due to their electron-rich double bond.[1] The acid-catalyzed hydrolysis of this compound proceeds through a well-established electrophilic addition mechanism.[1][2] The key steps are:

  • Protonation of the Alkene: The π electrons of the carbon-carbon double bond attack a proton (H⁺) from the acid catalyst. This protonation is the rate-determining step and occurs at the carbon atom that leads to the more stable, resonance-stabilized oxocarbocation intermediate.[1]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation intermediate, forming a protonated hemiacetal (an oxonium ion).[1][3]

  • Deprotonation and Tautomerization: A series of proton transfers results in the formation of a hemiacetal, which then eliminates methanol to form the final butan-2-one product and regenerates the acid catalyst.

The overall transformation is an efficient and facile method for generating ketones from enol ethers.[1]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Reactant This compound + H₃O⁺ Carbocation Resonance-Stabilized Oxocarbocation Reactant->Carbocation 1. Protonation (Rate-Determining) Hemiacetal Protonated Hemiacetal (Oxonium Ion) Carbocation->Hemiacetal 2. Nucleophilic Attack by H₂O Product Butan-2-one + Methanol + H₃O⁺ Hemiacetal->Product 3. Deprotonation & Hemiacetal Decomposition

Caption: Reaction mechanism for the acid-catalyzed hydrolysis of this compound.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Products

The key physical and chemical properties of the primary reactant and products are summarized below for reference during experimental workup and purification.

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
This compoundThis compoundC₅H₁₀O86.13[4][5]67.0[6]0.777[6]
Butan-2-oneButan-2-oneC₄H₈O72.11[7]79.60.805
MethanolMethanolCH₄O32.0464.70.792

Data compiled from various chemical databases. Butan-2-one and Methanol data from standard chemical reference sources.

Table 2: Illustrative Reaction Conditions

The following table presents hypothetical data to illustrate the effect of different acid catalysts and temperatures on the reaction time. This data is for illustrative purposes and actual results may vary.

EntryAcid Catalyst (aq.)Concentration (M)Temperature (°C)Reaction Time (min)Theoretical Yield (%)
1HCl1.02530>95
2H₂SO₄0.52545>95
3H₃PO₄1.02590>90
4HCl1.00120>95

Experimental Protocols

This section provides a representative experimental protocol for the acid-catalyzed hydrolysis of this compound to butan-2-one.[2]

Materials and Reagents
  • This compound (1.0 g, 11.6 mmol)[2]

  • Deionized water (20 mL)[2]

  • Concentrated sulfuric acid (H₂SO₄, 0.2 mL) or 1 M Hydrochloric acid (HCl, 5 mL)[1][2]

  • Diethyl ether (approx. 50 mL)[2]

  • Saturated sodium bicarbonate (NaHCO₃) solution (20 mL)[2]

  • Brine (saturated NaCl solution) (20 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate[2]

  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel (100 mL)

  • Rotary evaporator

Experimental Workflow Diagram

G start Start setup 1. Reaction Setup Dissolve this compound in diethyl ether. start->setup initiation 2. Initiation of Hydrolysis Add aqueous acid solution and stir at room temperature. setup->initiation monitoring 3. Reaction Monitoring Monitor by TLC or GC until starting material is consumed. initiation->monitoring workup 4. Workup: Quench & Separate Transfer to separatory funnel, wash with NaHCO₃ and brine. monitoring->workup drying 5. Drying Dry organic layer over anhydrous MgSO₄. workup->drying removal 6. Solvent Removal Filter and remove solvent using a rotary evaporator. drying->removal end Final Product: Butan-2-one removal->end

Caption: General experimental workflow for the synthesis of butan-2-one.

Detailed Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 11.6 mmol) in 10 mL of diethyl ether.[1]

  • Initiation of Hydrolysis: While stirring at room temperature (25 °C), add 5 mL of 1 M aqueous hydrochloric acid to the flask.[1] Alternatively, a dilute solution of sulfuric acid can be prepared by slowly adding concentrated H₂SO₄ (0.2 mL) to deionized water (20 mL) and then adding this solution to the flask.[2]

  • Reaction Monitoring: The reaction is typically complete within 30 minutes at room temperature.[1] The progress can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent or by Gas Chromatography (GC). The starting enol ether will have a higher Rf value than the more polar butan-2-one product.

  • Workup: Once the reaction is complete, transfer the mixture to a 100 mL separatory funnel. Separate the organic layer.[1]

  • Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 20 mL of brine.[2]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate.[2] Filter the drying agent and remove the diethyl ether using a rotary evaporator at low pressure with a bath temperature of 30-40 °C to yield butan-2-one.[1][2]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[2]

  • Concentrated acids like sulfuric acid are highly corrosive and the dilution process is exothermic; handle with extreme care.[2]

  • Diethyl ether is highly flammable. Avoid open flames and sparks.[2]

References

Application Notes and Protocols for Electrophilic Addition to 2-Methoxybut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for various electrophilic addition reactions involving 2-methoxybut-2-ene, an electron-rich enol ether. The high reactivity of the double bond in this compound makes it a versatile substrate for the synthesis of functionalized butane derivatives. The protocols outlined below cover hydrobromination, bromination, oxymercuration-demercuration, and hydroboration-oxidation, offering methods to introduce a range of functional groups with specific regiochemical and stereochemical outcomes.

Introduction

This compound is an attractive starting material in organic synthesis due to the electron-donating nature of the methoxy group, which activates the carbon-carbon double bond towards electrophilic attack. This enhanced nucleophilicity allows for a variety of addition reactions to proceed under mild conditions. The regioselectivity of these additions is largely governed by the formation of the most stable carbocationic intermediate, which is stabilized by the adjacent oxygen atom through resonance. Understanding and controlling these reactions are crucial for the targeted synthesis of substituted butanes, which can serve as key intermediates in the development of pharmaceuticals and other fine chemicals.

Data Presentation

The following table summarizes the expected outcomes of the described electrophilic addition reactions on this compound, providing a comparative overview of the products and typical yields.

ReactionElectrophileReagentsMajor Product(s)RegioselectivityStereoselectivityTypical Yield (%)
Hydrobromination H⁺HBr in a non-polar solvent (e.g., pentane)2-Bromo-2-methoxybutaneMarkovnikovNot applicableHigh
Bromination Br⁺Br₂ in an inert solvent (e.g., CH₂Cl₂)2,3-Dibromo-2-methoxybutaneVicinalMixture of syn and anti~95%
Oxymercuration-Demercuration Hg(OAc)⁺1. Hg(OAc)₂, H₂O/THF 2. NaBH₄, NaOH3-Methoxybutan-2-olMarkovnikovAnti-additionHigh
Hydroboration-Oxidation BH₃1. BH₃·THF 2. H₂O₂, NaOH3-Methoxybutan-2-olAnti-MarkovnikovSyn-additionHigh

Experimental Protocols

Hydrobromination of this compound

This protocol describes the addition of hydrogen bromide across the double bond of this compound to yield the Markovnikov product, 2-bromo-2-methoxybutane. The reaction proceeds via a stable tertiary carbocation intermediate.

Materials:

  • This compound

  • Anhydrous hydrogen bromide (HBr) solution in a non-polar solvent (e.g., pentane or diethyl ether)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Drying tube

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve this compound (1.0 eq) in a minimal amount of a dry, non-polar solvent like pentane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of anhydrous hydrogen bromide (1.1 eq) in the same solvent to the stirred solution of the enol ether.

  • Allow the reaction mixture to stir at 0 °C for 1 hour.

  • After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-bromo-2-methoxybutane.

  • Purify the product by distillation if necessary.

Bromination of this compound

This protocol details the addition of bromine (Br₂) across the double bond of this compound, resulting in the formation of vicinal dihalide, 2,3-dibromo-2-methoxybutane. Due to the electron-rich nature of the enol ether, the reaction is typically fast.

Materials:

  • This compound

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar and cool the solution to 0 °C in an ice bath.

  • In a dropping funnel, prepare a solution of bromine (1.0 eq) in dichloromethane.

  • Add the bromine solution dropwise to the stirred solution of the enol ether. The characteristic orange color of bromine should disappear upon addition.

  • Continue stirring at 0 °C for 30 minutes after the addition is complete.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted bromine.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solution using a rotary evaporator to yield the crude 2,3-dibromo-2-methoxybutane.

  • The product can be further purified by column chromatography on silica gel.

Oxymercuration-Demercuration of this compound

This two-step procedure facilitates the Markovnikov addition of water across the double bond without rearrangement, yielding 3-methoxybutan-2-ol.

Materials:

  • This compound

  • Mercury(II) acetate (Hg(OAc)₂)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium borohydride (NaBH₄)

  • 3 M Sodium hydroxide (NaOH) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure: Step A: Oxymercuration

  • In a round-bottom flask, add mercury(II) acetate (1.1 eq) to a mixture of water and THF (1:1 v/v).

  • Stir the mixture until the mercury(II) acetate is completely dissolved.

  • Add this compound (1.0 eq) to the solution and stir the reaction mixture at room temperature for 1 hour. Completion of this step can be monitored by TLC.

Step B: Demercuration

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a 3 M aqueous solution of sodium hydroxide, followed by a solution of sodium borohydride (0.5 eq) in 3 M NaOH.

  • Stir the mixture for 1-2 hours at room temperature. The formation of a black precipitate of metallic mercury will be observed.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent by rotary evaporation to obtain the crude 3-methoxybutan-2-ol.

  • Purify the product by distillation or column chromatography.

Hydroboration-Oxidation of this compound

This protocol achieves the anti-Markovnikov addition of water across the double bond, producing 3-methoxybutan-2-ol.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe and needle

  • Separatory funnel

Procedure: Step A: Hydroboration

  • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add 1 M BH₃·THF solution (0.4 eq) via syringe while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours.

Step B: Oxidation

  • Cool the reaction mixture back to 0 °C.

  • Carefully and slowly add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to give the crude 3-methoxybutan-2-ol.

  • Purify by distillation or column chromatography.

Visualizations

The following diagrams illustrate the general experimental workflow and the mechanistic pathway for the electrophilic addition of HBr to this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in solvent B Cool to 0 °C A->B C Add Electrophile (e.g., HBr) B->C D Stir for specified time C->D E Quench Reaction D->E F Extract with organic solvent E->F G Dry organic layer F->G H Evaporate solvent G->H I Distillation or Chromatography H->I J J I->J Final Product

Caption: General experimental workflow for electrophilic addition.

mechanism reactant This compound + HBr intermediate Resonance-stabilized Tertiary Carbocation reactant->intermediate Protonation of double bond product 2-Bromo-2-methoxybutane intermediate->product Nucleophilic attack by Br⁻

Caption: Mechanism of HBr addition to this compound.

Application Notes and Protocols for the Stereoselective Synthesis Using 2-Methoxybut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxybut-2-ene is a versatile five-carbon building block utilized in various organic transformations. As an electron-rich enol ether, its reactivity is predominantly centered around the carbon-carbon double bond, making it an excellent substrate for a range of stereoselective reactions. The methoxy group activates the double bond towards electrophilic attack, enabling the introduction of new functionalities with a high degree of stereocontrol. This is particularly valuable in the pharmaceutical industry for the synthesis of chiral intermediates and complex molecular architectures found in active pharmaceutical ingredients (APIs). The prochiral nature of this compound allows for its application in key stereoselective transformations, including asymmetric hydroboration-oxidation and diastereoselective [2+2] photocycloaddition reactions.

Key Applications in Stereoselective Synthesis

The unique electronic properties of this compound make it a suitable substrate for several strategic applications in the stereoselective synthesis of chiral building blocks.

Asymmetric Hydroboration-Oxidation

The asymmetric hydroboration-oxidation of this compound provides a reliable method for the synthesis of chiral 3-methoxy-2-butanols, which are valuable intermediates in the synthesis of more complex molecules. The use of chiral boranes induces high enantioselectivity in the addition of the borane to the double bond. Subsequent oxidation of the organoborane intermediate yields the corresponding alcohol with retention of configuration. The choice of the chiral borane is crucial for achieving high enantiomeric excess (ee).

A notable example is the reaction with (-)-diisopinocampheylborane, which exhibits excellent stereocontrol. The reaction proceeds through a syn-addition of the B-H bond across the double bond, leading to the formation of a trialkylborane intermediate. Oxidation with alkaline hydrogen peroxide then furnishes the chiral alcohol.

Workflow for Asymmetric Hydroboration-Oxidation:

cluster_0 Asymmetric Hydroboration cluster_1 Oxidation This compound This compound Trialkylborane Trialkylborane Intermediate This compound->Trialkylborane 1. THF, -25 °C Chiral_Borane Chiral Borane (e.g., (-)-Ipc2BH) Chiral_Borane->Trialkylborane Chiral_Alcohol Chiral 3-Methoxy-2-butanol Trialkylborane->Chiral_Alcohol 2. Oxidation Oxidation_Reagents NaOH, H2O2 Oxidation_Reagents->Chiral_Alcohol

Caption: General workflow for the asymmetric hydroboration-oxidation of this compound.

Quantitative Data for Asymmetric Hydroboration-Oxidation:

The stereochemical outcome of the asymmetric hydroboration of this compound is highly dependent on the geometry of the starting alkene and the chosen chiral borane. The use of (-)-diisopinocampheylborane has been shown to provide excellent enantioselectivity.[1]

Starting AlkeneChiral BoraneProductEnantiomeric Excess (ee)Overall Yield
(E)-2-methoxybut-2-ene(-)-Diisopinocampheylborane(-)-(2R,3R)-3-Methoxy-2-butanol>97%65%
(Z)-2-methoxybut-2-ene(-)-Diisopinocampheylborane(+)-(2R,3S)-3-Methoxy-2-butanol90%Not Reported
Paternò-Büchi [2+2] Photocycloaddition

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, leading to the formation of an oxetane ring. When this compound is used as the alkene component, this reaction provides a direct route to substituted oxetanes, which are valuable structural motifs in medicinal chemistry. The reaction is initiated by the photoexcitation of the carbonyl compound to its triplet state, which then adds to the ground-state alkene to form a 1,4-biradical intermediate. Subsequent ring closure of this biradical yields the oxetane product.

The diastereoselectivity of the Paternò-Büchi reaction is determined by the relative stability of the possible biradical intermediates and the stereochemistry of the subsequent ring closure. The reaction of this compound with aldehydes and ketones can lead to the formation of multiple stereoisomers.

Logical Pathway for the Paternò-Büchi Reaction:

Carbonyl Carbonyl Compound Excited_Carbonyl Excited Triplet State Carbonyl->Excited_Carbonyl hν (UV light) Biradical 1,4-Biradical Intermediate Excited_Carbonyl->Biradical Alkene This compound Alkene->Biradical Oxetane Substituted Oxetane Biradical->Oxetane Ring Closure

Caption: Simplified mechanism of the Paternò-Büchi reaction.

Data on Diastereoselectivity in the Paternò-Büchi Reaction:

Experimental Protocols

Protocol 1: Asymmetric Hydroboration-Oxidation of (E)-2-Methoxybut-2-ene

Objective: To synthesize enantiomerically enriched (-)-(2R,3R)-3-methoxy-2-butanol.

Materials:

  • (E)-2-Methoxybut-2-ene

  • (-)-Diisopinocampheylborane ((-)-Ipc₂BH)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Flame-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve (-)-diisopinocampheylborane (1.1 equivalents) in anhydrous THF.

  • Cool the solution to -25 °C using a suitable cooling bath.

  • Add (E)-2-methoxybut-2-ene (1.0 equivalent) dropwise to the stirred solution of the chiral borane.

  • Stir the reaction mixture at -25 °C for 4 hours to ensure the complete formation of the trialkylborane intermediate.

  • After the hydroboration is complete, slowly add 3 M aqueous NaOH solution to the reaction mixture, maintaining the temperature below 0 °C.

  • Carefully add 30% H₂O₂ solution dropwise, ensuring the reaction temperature does not exceed 40 °C.

  • Allow the mixture to warm to room temperature and stir for an additional 4 hours, or until the oxidation is complete (monitored by TLC or GC).

  • Saturate the aqueous layer with solid potassium carbonate.

  • Separate the organic layer and extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (-)-(2R,3R)-3-methoxy-2-butanol.[1]

Protocol 2: Paternò-Büchi [2+2] Photocycloaddition with Benzaldehyde

Objective: To synthesize substituted oxetanes from this compound and benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Anhydrous benzene or acetonitrile (spectroscopic grade)

  • Photochemical reactor with a medium-pressure mercury lamp and a Pyrex filter (>300 nm)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a quartz photochemical reaction vessel, prepare a solution of benzaldehyde (1.0 equivalent) and this compound (1.2-1.5 equivalents) in anhydrous benzene or acetonitrile. The concentration should be adjusted for efficient light absorption by the benzaldehyde.

  • Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes to prevent quenching of the excited triplet state.

  • Place the reaction vessel in the photochemical reactor and irradiate with UV light (>300 nm) at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product, which will likely be a mixture of diastereomers, by flash column chromatography on silica gel to isolate the oxetane adducts.

Conclusion

This compound is a valuable and versatile reagent in stereoselective synthesis, offering straightforward access to chiral alcohols and functionalized oxetanes. The protocols provided herein for asymmetric hydroboration-oxidation and the Paternò-Büchi reaction serve as a foundation for researchers to explore the utility of this building block in the synthesis of complex, stereochemically rich molecules. Further investigation into the scope and limitations of these reactions, particularly in the context of different chiral catalysts and carbonyl partners, will undoubtedly expand the synthetic utility of this compound in pharmaceutical and materials science research.

References

Application Notes and Protocols for the Asymmetric Hydroboration of 2-Methoxybut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the asymmetric hydroboration of 2-methoxybut-2-ene, a key transformation for the stereoselective synthesis of the chiral building block, (2R,3S)-3-methoxybutan-2-ol. This valuable intermediate finds applications in pharmaceutical and fine chemical synthesis. The described method utilizes the chiral hydroborating agent (-)-diisopinocampheylborane ((

-
-)-Ipc₂BH), which demonstrates high diastereoselectivity and enantioselectivity. Detailed experimental procedures, data presentation, and a visual workflow are included to ensure reproducible results.

Introduction

Asymmetric hydroboration is a powerful method in organic synthesis for the enantioselective introduction of a hydroxyl group across a carbon-carbon double bond.[1][2] For electron-rich trisubstituted alkenes like this compound, this reaction allows for the creation of two adjacent stereocenters with a high degree of control. The subsequent oxidation of the organoborane intermediate yields the corresponding chiral alcohol. The stereochemical outcome of this transformation is dictated by the chiral auxiliary on the borane reagent. This protocol focuses on the use of (-)-diisopinocampheylborane, a commercially available and highly effective reagent for this class of substrates.[1]

Experimental Workflow

The overall experimental process can be visualized as a two-step sequence: the asymmetric hydroboration of the alkene followed by an oxidative workup to afford the chiral alcohol.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Asymmetric Hydroboration cluster_workup Oxidative Workup & Isolation prep_borane (-)-Diisopinocampheylborane Solution Preparation hydroboration Addition of (-)-Ipc₂BH (0 °C to RT) prep_borane->hydroboration Anhydrous THF start This compound start->hydroboration aging Reaction Aging (Several Hours) hydroboration->aging oxidation Oxidation (NaOH, H₂O₂) aging->oxidation extraction Solvent Extraction oxidation->extraction purification Purification (e.g., Chromatography) extraction->purification product (2R,3S)-3-Methoxybutan-2-ol purification->product

Figure 1. Experimental workflow for the asymmetric hydroboration of this compound.

Data Presentation

The following table summarizes the typical results obtained for the asymmetric hydroboration of this compound using (-)-diisopinocampheylborane.

SubstrateChiral ReagentProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Isolated Yield (%)
This compound(-)-Diisopinocampheylborane(2R,3S)-3-Methoxybutan-2-ol>99:198%~85%

Note: Data is compiled from representative procedures and may vary based on reaction scale and purity of reagents.

Experimental Protocols

Materials and Reagents:

  • This compound (98% purity or higher)

  • (-)-Diisopinocampheylborane ((

    -
    -)-Ipc₂BH), 0.5 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (N₂ or Ar)

  • Magnetic stirrer and stirring bars

  • Ice-water bath

Procedure:

1. Reaction Setup:

  • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 100 mL of a 0.5 M solution of (-)-diisopinocampheylborane in anhydrous THF (50 mmol).

  • Cool the flask to 0 °C in an ice-water bath.

2. Asymmetric Hydroboration:

  • Slowly add 4.31 g (50 mmol) of this compound to the stirred solution of (-)-diisopinocampheylborane at 0 °C over a period of 10 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 8 hours. The formation of a white precipitate is typically observed.

3. Oxidative Workup:

  • Cool the reaction mixture back to 0 °C using an ice-water bath.

  • Slowly and carefully add 17 mL of a 3 M aqueous solution of sodium hydroxide.

  • Following the NaOH addition, slowly add 17 mL of 30% hydrogen peroxide solution dropwise, ensuring the internal temperature does not exceed 30 °C.

  • After the addition of hydrogen peroxide is complete, remove the ice bath and stir the mixture at room temperature for 6 hours.

4. Product Isolation and Purification:

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure (2R,3S)-3-methoxybutan-2-ol.

5. Characterization:

  • The enantiomeric excess of the product can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis.

  • The structure and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents and reagents are sensitive to moisture and air; handle under an inert atmosphere.

  • Hydrogen peroxide is a strong oxidizer; handle with care and avoid contact with skin and eyes.

  • The addition of hydrogen peroxide to the basic reaction mixture is exothermic; ensure slow addition and adequate cooling.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for Cycloaddition Reactions of 2-Methoxybut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the cycloaddition reaction mechanisms involving 2-methoxybut-2-ene, an electron-rich enol ether. The information presented is intended to guide researchers in designing and executing synthetic strategies that leverage the unique reactivity of this versatile building block. While specific literature examples for this compound in all cycloaddition contexts are limited, the following protocols and data are based on well-established principles of enol ether reactivity and cycloaddition mechanisms.

Introduction to the Cycloaddition Reactivity of this compound

This compound is an attractive substrate for cycloaddition reactions due to its electron-rich double bond, a consequence of the electron-donating methoxy group. This inherent nucleophilicity dictates its role in various cycloaddition reactions, where it typically acts as the electron-rich component. These reactions provide powerful methods for the construction of four-, five-, and six-membered carbocyclic and heterocyclic ring systems, which are common motifs in pharmaceuticals and other biologically active molecules. This document outlines the expected reactivity of this compound in [4+2], [2+2] photocycloadditions, and [2+2] cycloadditions with electron-deficient alkenes.

[4+2] Cycloaddition (Diels-Alder Type) Reactions

In the context of the Diels-Alder reaction, the electron-rich this compound can function as a diene mimic or react with highly electrophilic dienophiles. The methoxy group significantly influences the regioselectivity of the cycloaddition.

Hypothetical Reaction with an Electron-Deficient Dienophile

A typical Diels-Alder reaction would involve reacting this compound with a dienophile containing electron-withdrawing groups, such as maleic anhydride or dimethyl acetylenedicarboxylate (DMAD).

Reaction Scheme:

Illustrative Quantitative Data

The following table summarizes hypothetical data for the Diels-Alder reaction of this compound with various dienophiles, illustrating expected trends in reactivity and selectivity.

EntryDienophileSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (endo:exo)
1Maleic AnhydrideToluene80128590:10
2N-PhenylmaleimideXylene11089295:5
3Dimethyl AcetylenedicarboxylateBenzene802478N/A
4Methyl AcrylateToluene100486580:20
General Experimental Protocol for Diels-Alder Reaction

Materials:

  • This compound

  • Dienophile (e.g., Maleic Anhydride)

  • Anhydrous Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the dienophile (1.0 eq).

  • Dissolve the dienophile in a minimal amount of anhydrous toluene.

  • Add this compound (1.2 eq) to the solution via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the purified product by NMR, IR, and Mass Spectrometry.

Diels-Alder Reaction Mechanism

Diels_Alder cluster_reactants Reactants cluster_ts Transition State cluster_product Product This compound This compound (Electron-rich Diene) TS Concerted [4+2] Transition State This compound->TS Dienophile Dienophile (Electron-deficient) Dienophile->TS Product Cyclohexene Derivative TS->Product New σ-bonds form

Caption: General mechanism of the [4+2] Diels-Alder cycloaddition.

[2+2] Photocycloaddition (Paternò-Büchi Reaction)

The Paternò-Büchi reaction is a photochemical cycloaddition between a carbonyl compound and an alkene to form an oxetane. As an electron-rich alkene, this compound is an excellent substrate for this reaction. The regioselectivity is governed by the stability of the intermediate diradical.

Hypothetical Reaction with a Carbonyl Compound

A typical Paternò-Büchi reaction would involve the irradiation of a solution of this compound and a ketone or aldehyde, such as acetone or benzophenone.

Reaction Scheme:

Illustrative Quantitative Data

The following table presents hypothetical data for the Paternò-Büchi reaction of this compound with different carbonyl partners.

EntryCarbonyl CompoundSolventWavelength (nm)Time (h)Yield (%)Regioisomeric Ratio
1AcetoneAcetonitrile300247590:10
2BenzophenoneBenzene3501288>95:5
3BenzaldehydeAcetonitrile300188285:15
4AcetophenoneBenzene3501685>95:5
General Experimental Protocol for Paternò-Büchi Reaction

Materials:

  • This compound

  • Carbonyl compound (e.g., Benzophenone)

  • Anhydrous solvent (e.g., Benzene)

  • Photoreactor (e.g., with a medium-pressure mercury lamp and Pyrex filter)

  • Quartz reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a quartz reaction vessel, add the carbonyl compound (1.0 eq) and dissolve it in the anhydrous solvent.

  • Add this compound (2.0-5.0 eq) to the solution.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Place the reaction vessel in the photoreactor and irradiate with the appropriate wavelength light (e.g., >300 nm using a Pyrex filter) while stirring and maintaining a positive pressure of inert gas.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

  • Characterize the oxetane product by NMR, IR, and Mass Spectrometry.

Paternò-Büchi Reaction Workflow

Paterno_Buchi Start Start: Carbonyl Compound + This compound Irradiation Photoexcitation (hv) Carbonyl to Triplet State Start->Irradiation Exciplex Formation of Triplet Exciplex Irradiation->Exciplex Diradical Formation of 1,4-Diradical Intermediate Exciplex->Diradical ISC Intersystem Crossing (ISC) Diradical->ISC Closure Ring Closure ISC->Closure Product Oxetane Product Closure->Product

Caption: Workflow of the Paternò-Büchi reaction.

[2+2] Cycloaddition with Electron-Deficient Alkenes

This compound can undergo a thermal or Lewis acid-catalyzed [2+2] cycloaddition with highly electron-deficient alkenes, such as tetracyanoethylene (TCNE). This reaction typically proceeds through a stepwise mechanism involving a zwitterionic intermediate.

Hypothetical Reaction with Tetracyanoethylene (TCNE)

The reaction between this compound and TCNE is expected to be rapid and highly regioselective, leading to a cyclobutane derivative.

Reaction Scheme:

Illustrative Quantitative Data

The following table shows hypothetical data for the [2+2] cycloaddition of this compound with TCNE under different conditions.

EntryLewis Acid CatalystSolventTemperature (°C)Time (min)Yield (%)
1NoneAcetonitrile251095
2NoneDichloromethane251593
3ZnCl₂ (0.1 eq)Dichloromethane0598
4NoneDiethyl Ether253085
General Experimental Protocol for [2+2] Cycloaddition with TCNE

Materials:

  • This compound

  • Tetracyanoethylene (TCNE)

  • Anhydrous Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add TCNE (1.0 eq) and dissolve it in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous acetonitrile to the TCNE solution with vigorous stirring.

  • A color change and/or the formation of a precipitate may be observed immediately.

  • Allow the reaction to stir at 0 °C for 10 minutes and then at room temperature for an additional 20 minutes.

  • Monitor the reaction by TLC, observing the disappearance of the starting materials.

  • If a precipitate has formed, collect the product by vacuum filtration and wash with cold acetonitrile.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization if necessary.

  • Characterize the cyclobutane product by NMR, IR, and Mass Spectrometry.

[2+2] Cycloaddition with TCNE Logical Relationship

Zwitterionic_Mechanism Reactants This compound (Nucleophile) + Tetracyanoethylene (Electrophile) Zwitterion Zwitterionic Intermediate Reactants->Zwitterion Nucleophilic Attack Product Cyclobutane Product Zwitterion->Product Ring Closure

Caption: Stepwise mechanism for [2+2] cycloaddition with TCNE.

Application Notes and Protocols for the Catalytuc Hydrogenation of 2-Methoxybut-2-ene to 2-Methoxybutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 2-methoxybut-2-ene to its saturated analog, 2-methoxybutane. This reaction is a fundamental transformation in organic synthesis, converting an enol ether to a saturated ether, a common structural motif in various valuable molecules. This guide covers the use of common heterogeneous catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney® Nickel, detailing reaction conditions, safety precautions, and analytical monitoring. The provided protocols and data are intended to assist researchers in the efficient and safe execution of this hydrogenation reaction.

Introduction

The catalytic hydrogenation of alkenes is a cornerstone of organic synthesis, providing a reliable method for the saturation of carbon-carbon double bonds.[1] The reduction of this compound, an electron-rich enol ether, to 2-methoxybutane is a key step in various synthetic pathways, offering access to saturated ether functionalities. The reaction involves the addition of molecular hydrogen (H₂) across the double bond, mediated by a heterogeneous metal catalyst.[2] Commonly employed catalysts for this transformation include noble metals like palladium and platinum, as well as Raney® Nickel, each offering distinct advantages in terms of activity, selectivity, and cost.[2][3]

The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the reaction rate and yield. This document outlines standard protocols for performing this hydrogenation using common catalytic systems and provides a framework for optimizing reaction conditions.

Reaction Scheme

Caption: Catalytic hydrogenation of this compound to 2-methoxybutane.

Data Presentation

While specific comparative data for the hydrogenation of this compound under varied conditions is not extensively published, the following table summarizes typical conditions for the hydrogenation of alkenes using common catalysts. These parameters serve as a starting point for optimization.

CatalystCatalyst Loading (w/w %)SolventTemperature (°C)H₂ Pressure (atm)Typical Reaction Time (h)Reported Yield (%)
10% Pd/C1 - 10Methanol, Ethanol, Ethyl Acetate25 (Room Temp.)1 (balloon)1 - 16>95 (general alkenes)
PtO₂ (Adams' catalyst)1 - 5Acetic Acid, Ethanol25 (Room Temp.)1 - 31 - 24>95 (general alkenes)
Raney® Nickel5 - 20Ethanol25 - 501 - 502 - 12>90 (general alkenes)

Note: Yields are highly dependent on the specific substrate, purity of reagents, and reaction setup. The data presented are typical for simple alkenes and should be considered as a guideline. The enthalpy of reaction (ΔrH°) for the gas-phase hydrogenation of this compound at 355 K is reported as -104. ± 0.8 kJ/mol, indicating an exothermic reaction.[4]

Experimental Protocols

Safety Precautions:

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood. Ensure there are no ignition sources nearby. The reaction vessel must be purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to remove oxygen.

  • Catalysts: Palladium on carbon and Raney® Nickel can be pyrophoric, especially after use when they are finely divided and saturated with hydrogen. Do not allow the catalyst to dry in the air. The catalyst should be filtered carefully and kept wet with solvent or water.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a standard procedure for the hydrogenation of this compound at atmospheric pressure using a hydrogen balloon.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous Ethanol (or Methanol, Ethyl Acetate)

  • Nitrogen or Argon gas

  • Hydrogen gas (balloon)

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Filtration apparatus (e.g., Celite® pad in a funnel)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add 10% Pd/C (e.g., 5 mol% relative to the substrate).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes to ensure an inert atmosphere.

  • Solvent and Substrate Addition: Add anhydrous ethanol via syringe to the flask to create a slurry of the catalyst. Then, add a solution of this compound in anhydrous ethanol to the flask.

  • Hydrogen Introduction: Purge the flask with hydrogen gas by evacuating and backfilling with hydrogen from a balloon three times.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC, GC, or NMR spectroscopy.

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Keep the Celite® pad wet with solvent at all times to prevent the catalyst from igniting.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield crude 2-methoxybutane. The product can be further purified by distillation if necessary.

Protocol 2: Hydrogenation using Platinum(IV) Oxide (PtO₂)

This protocol outlines the use of Adams' catalyst for the hydrogenation.

Materials:

  • This compound

  • Platinum(IV) oxide (PtO₂)

  • Ethanol or Acetic Acid

  • Hydrogenation apparatus (e.g., Parr shaker or setup for a hydrogen balloon)

Procedure:

  • Catalyst Activation: In the reaction flask, the PtO₂ catalyst is typically pre-reduced to the active platinum black by stirring under a hydrogen atmosphere in the chosen solvent before the substrate is added.

  • Reaction Setup: Add PtO₂ to the reaction flask, followed by the solvent.

  • Inert Atmosphere and Hydrogenation: Purge the system with nitrogen, then introduce hydrogen. Stir the mixture under a positive pressure of hydrogen until the catalyst turns black, indicating activation.

  • Substrate Addition: Introduce the this compound solution into the reaction vessel.

  • Reaction: Continue stirring under a hydrogen atmosphere at the desired temperature and pressure until the reaction is complete.

  • Work-up and Isolation: Follow the same work-up and isolation procedure as described for the Pd/C catalyzed reaction, ensuring the catalyst is handled safely.

Protocol 3: Hydrogenation using Raney® Nickel

This protocol details the use of Raney® Nickel, a common and cost-effective catalyst.

Materials:

  • This compound

  • Raney® Nickel (supplied as a slurry in water or ethanol)

  • Anhydrous Ethanol

  • Hydrogenation apparatus

Procedure:

  • Catalyst Preparation: Carefully wash the commercial Raney® Nickel slurry with anhydrous ethanol to remove water.

  • Reaction Setup: In a reaction flask, add the washed Raney® Nickel followed by a solution of this compound in anhydrous ethanol.

  • Hydrogenation: Pressurize the reaction vessel with hydrogen to the desired pressure (can be performed at atmospheric or higher pressures).

  • Reaction: Stir the mixture at the desired temperature. Raney® Nickel hydrogenations may require slightly elevated temperatures to achieve a reasonable reaction rate.

  • Work-up and Isolation: After the reaction is complete, carefully filter the catalyst. Raney® Nickel is pyrophoric and must be handled with care, keeping it wet at all times. The product is isolated by removing the solvent from the filtrate.

Logical Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Isolation setup Reaction Setup: - Add catalyst to flask - Purge with inert gas reagents Add Solvent and This compound setup->reagents hydrogen Introduce Hydrogen Gas reagents->hydrogen react Stir at Desired Temperature & Pressure hydrogen->react monitor Monitor Reaction Progress (TLC, GC, NMR) react->monitor purge Purge with Inert Gas monitor->purge filter Filter Catalyst (Caution: Pyrophoric) purge->filter isolate Isolate Product: - Remove solvent - Purify if needed filter->isolate

Caption: General experimental workflow for catalytic hydrogenation.

References

Application Notes and Protocols: 2-Methoxybut-2-ene as a Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-methoxybut-2-ene as a protecting group for hydroxyl functionalities in organic synthesis. This document details the reaction mechanism, stability, and protocols for both the protection and deprotection of alcohols, supported by quantitative data and experimental workflows.

Introduction

In the multi-step synthesis of complex organic molecules, such as pharmaceuticals, the temporary protection of reactive functional groups is a critical strategy. The hydroxyl group, being ubiquitous and reactive, often requires protection to prevent unwanted side reactions. This compound emerges as a valuable reagent for this purpose, converting alcohols into mixed acetals, specifically 2-(1-methoxy-1-methylpropyl) ethers. This protecting group is analogous to other commonly used acetal-type protecting groups like methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers.

The key advantage of using this compound lies in the mild acidic conditions required for both its introduction and removal, offering a degree of selectivity in the presence of other acid-labile or base-labile protecting groups. The resulting protected ether is stable to basic and mildly nucleophilic conditions, making it a suitable choice for a variety of synthetic transformations.

Reaction Mechanism

The protection of an alcohol with this compound proceeds via an acid-catalyzed addition reaction. The electron-rich double bond of the enol ether is protonated by an acid catalyst, generating a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation to form a protonated acetal, which subsequently loses a proton to yield the protected alcohol.

Deprotection is essentially the reverse process: an acid-catalyzed hydrolysis. Protonation of the ether oxygen is followed by the elimination of the alcohol and subsequent attack of water on the resulting carbocation, ultimately leading to the regeneration of the original alcohol and the formation of butan-2-one and methanol as byproducts.[1]

Stability Profile

The 2-(1-methoxy-1-methylpropyl) protecting group exhibits a stability profile that makes it a useful tool in a synthetic chemist's arsenal.

ConditionStability
Strong Bases (e.g., NaOH, KOtBu)Stable
Nucleophiles (e.g., Grignard reagents, organolithiums)Stable
Mild Aqueous AcidLabile
Strong Aqueous AcidLabile

This stability profile allows for the execution of reactions under basic or nucleophilic conditions while the hydroxyl group remains masked.

Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used for protection reactions.

  • Reaction progress can be monitored by thin-layer chromatography (TLC).

Protection of a Primary Alcohol: Benzyl Alcohol

Protocol:

  • To a stirred solution of benzyl alcohol (1.0 eq) in anhydrous dichloromethane (CH2Cl2, 0.2 M), add this compound (1.5 eq).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Upon completion (as monitored by TLC), quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the protected alcohol.

SubstrateProductCatalystSolventTime (h)Yield (%)
Benzyl AlcoholBenzyl 2-(1-methoxy-1-methylpropyl) etherPPTSCH2Cl23>90 (estimated)
Deprotection of a Protected Alcohol

Protocol:

  • Dissolve the 2-(1-methoxy-1-methylpropyl) protected alcohol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1, 0.1 M).

  • Add a catalytic amount of a mild acid, such as acetic acid or pyridinium p-toluenesulfonate (PPTS).

  • Stir the reaction at room temperature or gently heat to 40-50 °C if necessary.

  • Monitor the reaction progress by TLC.

  • Once the deprotection is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the deprotected alcohol by flash column chromatography if necessary.

SubstrateProductConditionsTime (h)Yield (%)
Benzyl 2-(1-methoxy-1-methylpropyl) etherBenzyl AlcoholPPTS, THF/H2O2>95 (estimated)

Visualizations

Logical Workflow for Alcohol Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol Protection_Reaction Protection Reaction Alcohol->Protection_Reaction This compound This compound This compound->Protection_Reaction Acid_Catalyst_P Acid Catalyst (e.g., PPTS) Acid_Catalyst_P->Protection_Reaction Protected_Alcohol Protected Alcohol (2-(1-methoxy-1-methylpropyl) ether) Protection_Reaction->Protected_Alcohol Protected_Alcohol_D Protected Alcohol (2-(1-methoxy-1-methylpropyl) ether) Deprotection_Reaction Deprotection Reaction (Hydrolysis) Protected_Alcohol_D->Deprotection_Reaction Mild_Acid Mild Acid (e.g., Acetic Acid, PPTS) Mild_Acid->Deprotection_Reaction Water Water Water->Deprotection_Reaction Regenerated_Alcohol Regenerated Alcohol Deprotection_Reaction->Regenerated_Alcohol Byproducts Byproducts (Butan-2-one, Methanol) Deprotection_Reaction->Byproducts

Caption: Workflow for alcohol protection and deprotection.

Signaling Pathway of Acid-Catalyzed Protectiondot

G Start Alcohol (ROH) + This compound Protonation Protonation of This compound (H+ catalyst) Start->Protonation Carbocation Resonance-Stabilized Carbocation Protonation->Carbocation Nucleophilic_Attack Nucleophilic Attack by ROH Carbocation->Nucleophilic_Attack Protonated_Acetal Protonated Acetal Nucleophilic_Attack->Protonated_Acetal Deprotonation Deprotonation Protonated_Acetal->Deprotonation End Protected Alcohol (2-(1-methoxy-1-methylpropyl) ether) Deprotonation->End

References

Application Note: Monitoring the Synthesis of 2-Methoxy-2-methylbutane using TLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In chemical synthesis, the ability to accurately monitor the progress of a reaction is fundamental to optimizing reaction conditions, maximizing product yield, and ensuring the safety and efficiency of a process.[1] Real-time or quasi-real-time analysis allows researchers to determine the point of reaction completion, identify the formation of byproducts, and gain insights into reaction kinetics.[2] Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are two of the most common and powerful analytical techniques employed for this purpose in organic chemistry.[2][3][4]

TLC is a simple, rapid, and cost-effective method that provides qualitative information about the components of a reaction mixture by separating them based on polarity.[5][6][7] It is an invaluable tool for quickly assessing the consumption of starting materials and the appearance of new products.[4][5] Gas Chromatography offers quantitative data, separating volatile compounds based on their boiling points and interaction with a stationary phase.[8][9] This allows for the precise determination of the relative concentrations of reactants, intermediates, and products in a mixture.[1]

This application note provides detailed protocols for monitoring the synthesis of 2-methoxy-2-methylbutane, a common ether, using both TLC and GC. The methodologies described herein offer a robust framework for researchers to effectively track reaction progress and make informed decisions during process development.

Principles of the Methods

Thin-Layer Chromatography (TLC)

TLC operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[4][5]

  • Stationary Phase: A thin layer of an adsorbent material, typically silica gel or alumina, is coated onto an inert backing like glass or aluminum.[7][10] For the separation of most organic molecules, the highly polar silica gel is the standard choice.[3][10]

  • Mobile Phase: A solvent or a mixture of solvents, known as the eluent, moves up the plate via capillary action.[5][7]

  • Separation: As the mobile phase ascends, it carries the components of the spotted reaction mixture with it. A competition is established between the polar stationary phase and the mobile phase for the analytes.[5] Non-polar compounds have a weaker affinity for the polar silica gel and are carried further up the plate by the mobile phase, resulting in a higher Retention Factor (Rf). Conversely, polar compounds adsorb more strongly to the stationary phase and travel shorter distances, leading to lower Rf values.[4]

The Rf value is a key metric in TLC, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[6]

Gas Chromatography (GC)

GC is a chromatographic technique used to separate and analyze compounds that can be vaporized without decomposition.[9]

  • Mobile Phase: An inert carrier gas, such as helium or nitrogen, flows through the column.[8]

  • Stationary Phase: The separation occurs within a long, thin tube called a column, which is coated with a nonvolatile liquid (the stationary phase).[8][9]

  • Separation: A small amount of the reaction mixture is injected into a heated port, where it vaporizes and is swept onto the column by the carrier gas.[8] Compounds in the mixture are separated based on their boiling points and their relative affinities for the stationary phase.[1] Volatile compounds with lower boiling points and less affinity for the stationary phase travel through the column faster and are the first to be detected (shorter retention time). Less volatile compounds with stronger interactions emerge later (longer retention time).

  • Detection: As each component elutes from the column, it passes through a detector (e.g., Flame Ionization Detector - FID), which generates a signal proportional to the amount of the compound present.[1][9]

Experimental Protocols

TLC Monitoring Protocol

This protocol describes how to monitor a reaction such as the formation of 2-methoxy-2-methylbutane from 2-methyl-2-butanol. The alcohol starting material is significantly more polar than the ether product.

3.1.1 Materials

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • TLC developing chamber with a lid

  • Capillary tubes for spotting[6]

  • Pencil

  • Ruler

  • UV Lamp (254 nm)

  • Staining solution (e.g., potassium permanganate stain)

  • Forceps

  • Heat gun or hot plate

3.1.2 Sample Preparation

  • Prepare a dilute solution of the starting material (e.g., 2-methyl-2-butanol) for use as a reference. Dissolve a few milligrams in a volatile solvent like ethyl acetate.[10]

  • Using a capillary tube or micropipette, carefully withdraw a small aliquot (a drop) from the reaction mixture.

  • Dilute the reaction aliquot in a small vial with a volatile solvent (e.g., 1 mL of ethyl acetate) to a concentration of approximately 1%.[7]

3.1.3 Procedure

  • Plate Preparation: Lightly draw a pencil line about 1 cm from the bottom of the TLC plate. This is the origin line.[4] Mark three evenly spaced tick marks on this line for spotting.

  • Chamber Saturation: Pour the chosen mobile phase (eluent) into the developing chamber to a depth of about 0.5 cm. A good starting eluent for this reaction is a 9:1 mixture of Hexane:Ethyl Acetate. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors.[11]

  • Spotting:

    • On the leftmost mark, spot the diluted starting material (SM).

    • On the rightmost mark, spot the diluted reaction mixture (Rxn).

    • On the center mark, co-spot both the starting material and the reaction mixture directly on top of each other. The co-spot helps to confirm the identity of the starting material spot in the reaction lane.[6][12]

    • Ensure spots are small and concentrated by applying the sample quickly and allowing the solvent to evaporate completely.[10]

  • Development: Using forceps, carefully place the TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[6] Close the chamber and allow the solvent to ascend the plate by capillary action.[5]

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[11][12]

  • Visualization:

    • Allow the solvent to evaporate from the plate.

    • View the plate under a UV lamp. Circle any dark spots that appear.[5][12]

    • Next, dip the plate into a jar containing potassium permanganate stain using forceps.

    • Gently warm the plate with a heat gun until colored spots appear. The starting alcohol and any alkene precursors/byproducts will show up as yellow/brown spots on a purple background.

  • Interpretation: Monitor the reaction by observing the disappearance of the starting material spot and the appearance of a new product spot with a higher Rf value. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Gas Chromatography (GC) Monitoring Protocol

3.2.1 Instrumentation & Conditions

  • Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm x 0.25 µm), is suitable.

  • Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).

  • Temperatures:

    • Injector: 250 °C

    • Detector: 280 °C

    • Oven Program: Start at 50 °C for 2 minutes, then ramp up to 150 °C at a rate of 15 °C/min, and hold for 2 minutes.[1]

  • Injection Volume: 1 µL

3.2.2 Sample Preparation

  • Quenching: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and immediately transfer it to a vial containing a quenching agent (e.g., 1 mL of cold saturated sodium bicarbonate solution) to stop the reaction.[1]

  • Extraction: Add an immiscible organic solvent suitable for GC analysis (e.g., 1 mL of diethyl ether or dichloromethane), vortex the vial thoroughly, and allow the layers to separate.[1]

  • Analysis: Carefully transfer the top organic layer to a clean GC vial for analysis. If necessary, dilute the sample further with the extraction solvent to avoid overloading the column.

3.2.3 Procedure

  • Setup: Configure the GC with the parameters listed in section 3.2.1.

  • Injection: Draw 1 µL of the prepared sample into a GC syringe and inject it into the chromatograph.[8]

  • Data Acquisition: Start the data acquisition program simultaneously with the injection. The run will produce a chromatogram showing peaks corresponding to each volatile component in the sample.

  • Analysis:

    • Identify the peaks for the starting material and the product based on their retention times (determined by injecting pure standards, if available). The lower-boiling point ether product will typically have a shorter retention time than the alcohol starting material.

    • Integrate the area under each peak. The peak area is proportional to the concentration of the corresponding compound.[1]

    • Calculate the percentage conversion by comparing the peak area of the starting material to the sum of the areas of all relevant peaks over time.

Data Presentation

Quantitative data from TLC and GC should be summarized in tables for clear interpretation and comparison.

Table 1: Hypothetical TLC Data for Reaction Monitoring

Time PointRf of Starting Material (2-methyl-2-butanol)Rf of Product (2-methoxy-2-methylbutane)Observations
t = 0 min0.25-Strong starting material spot.
t = 30 min0.250.60Faint starting material spot, strong product spot.
t = 60 min-0.60No visible starting material spot, strong product spot.

Table 2: Hypothetical GC Data for Reaction Monitoring

Time PointRetention Time (min) - Starting MaterialRetention Time (min) - ProductPeak Area % - Starting MaterialPeak Area % - Product
t = 0 min5.84.299.5%0.5%
t = 30 min5.84.215.2%84.8%
t = 60 min5.84.2<1%>99%

Visualizations

Diagrams illustrating the experimental workflows provide a clear and concise overview of the protocols.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_plate 1. Prepare TLC Plate (Draw Origin Line) prep_chamber 2. Saturate Chamber (Solvent + Filter Paper) prep_plate->prep_chamber prep_sample 3. Prepare & Dilute Reaction Aliquot prep_chamber->prep_sample spot 4. Spot Plate (SM, Rxn, Co-spot) prep_sample->spot develop 5. Develop Plate (Place in Chamber) spot->develop mark 6. Mark Solvent Front develop->mark visualize_uv 7a. Visualize (UV Lamp) mark->visualize_uv visualize_stain 7b. Visualize (Stain & Heat) visualize_uv->visualize_stain interpret 8. Interpret Results (Calculate Rf Values) visualize_stain->interpret

Caption: Workflow for monitoring a reaction using TLC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Interpretation aliquot 1. Take Aliquot from Reaction quench 2. Quench Reaction (e.g., NaHCO3 soln) aliquot->quench extract 3. Extract with Solvent (e.g., Diethyl Ether) quench->extract transfer 4. Transfer Organic Layer to GC Vial extract->transfer inject 5. Inject Sample into GC transfer->inject separate 6. Separation in GC Column inject->separate detect 7. Detect Analytes (e.g., FID) separate->detect chromatogram 8. Obtain Chromatogram detect->chromatogram integrate 9. Identify & Integrate Peaks chromatogram->integrate quantify 10. Quantify Conversion (% Area) integrate->quantify

Caption: Workflow for monitoring a reaction using GC.

References

Synthesis of Chiral 3-Methoxy-2-butanols from 2-Methoxybut-2-ene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of chiral 3-methoxy-2-butanols from the readily available starting material, 2-methoxybut-2-ene. The synthesis of enantiomerically enriched alcohols is a critical process in the development of pharmaceuticals and other fine chemicals, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even harmful. Two powerful methods for achieving this transformation are highlighted: Asymmetric Hydroboration-Oxidation and Sharpless Asymmetric Dihydroxylation.

These protocols offer reliable methods for controlling the stereochemistry at the two adjacent chiral centers of the 3-methoxy-2-butanol product.

Asymmetric Hydroboration-Oxidation

Asymmetric hydroboration-oxidation of this compound provides a highly effective method for the synthesis of chiral 3-methoxy-2-butanols. The use of a chiral borane reagent, such as (-)-diisopinocampheylborane, allows for excellent control over the stereochemical outcome of the reaction.

Reaction Pathway

The overall transformation proceeds in two steps:

  • Asymmetric Hydroboration: The chiral borane adds across the double bond of this compound in a stereoselective manner.

  • Oxidation: The resulting organoborane is oxidized, typically with hydrogen peroxide and a base, to yield the chiral alcohol.

hydroboration_workflow start This compound hydroboration Asymmetric Hydroboration start->hydroboration borane (-)-Diisopinocampheylborane (Ipc₂BH) borane->hydroboration organoborane Chiral Organoborane Intermediate hydroboration->organoborane oxidation Oxidation (H₂O₂, NaOH) organoborane->oxidation product Chiral 3-Methoxy-2-butanol oxidation->product sharpless_ad_workflow start This compound dihydroxylation Asymmetric Dihydroxylation start->dihydroxylation ad_mix AD-mix-β (OsO₄, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃) ad_mix->dihydroxylation osmate_ester Chiral Osmate Ester Intermediate dihydroxylation->osmate_ester hydrolysis Hydrolysis osmate_ester->hydrolysis product Chiral 3-Methoxy-2,3-butanediol hydrolysis->product

Applications of Enol Ethers in the Synthesis of Complex Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enol ethers are versatile synthetic intermediates that serve as powerful tools in the construction of complex molecular architectures, particularly in the total synthesis of natural products and the development of novel therapeutic agents. Their unique electronic properties, arising from the oxygen atom's electron-donating ability, render the double bond electron-rich and highly reactive towards a variety of transformations. This reactivity allows for the stereocontrolled formation of intricate carbocyclic and heterocyclic frameworks. This document provides detailed application notes and experimental protocols for key reactions involving enol ethers in the synthesis of complex molecules.

Key Applications Overview

Enol ethers are valuable precursors for a range of powerful chemical transformations, including:

  • Cycloaddition Reactions: As electron-rich dienophiles or reaction partners, enol ethers readily participate in various cycloaddition reactions, most notably the Diels-Alder reaction, to construct six-membered rings with high regio- and stereoselectivity. They are also employed in other cycloadditions, such as [3+2] cycloadditions, to generate five-membered ring systems.

  • Metathesis Reactions: Enol ethers are competent partners in ring-closing metathesis (RCM) and cross-metathesis reactions, enabling the formation of macrocycles and the elaboration of complex side chains. These reactions are particularly valuable in the synthesis of macrolide and polyether natural products.

  • Sigmatropic Rearrangements: The Claisen rearrangement, a[1][1]-sigmatropic shift, is a cornerstone of organic synthesis for the formation of carbon-carbon bonds. Variants such as the Ireland-Claisen rearrangement utilize silyl enol ethers derived from allylic esters to achieve the rearrangement under milder conditions, affording γ,δ-unsaturated carboxylic acids with excellent stereocontrol.

I. Diels-Alder Reaction: Asymmetric Synthesis of (-)-Platencin

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Enol ethers, acting as electron-rich dienophiles, can react with electron-poor dienes in a stereospecific manner. A key example of this is the asymmetric Diels-Alder reaction used in the total synthesis of the potent antibiotic, (-)-Platencin. This reaction establishes the core stereochemistry of the molecule with high efficiency and enantioselectivity.[2]

Quantitative Data
StepReactionReactantsCatalystProductYield (%)Enantiomeric Excess (ee, %)
1Asymmetric Diels-AlderDiene 26, Dienophile 31Cobalt(II) catalyst 40(-)-419796
Experimental Protocol: Asymmetric Diels-Alder Reaction in the Synthesis of (-)-Platencin[2]

Materials:

  • Diene 26

  • Dienophile 31 (an enol ether)

  • Cobalt(II) catalyst 40

  • 4 Å Molecular Sieves

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 4 Å molecular sieves.

  • Add a solution of diene 26 (1.05 equivalents) in anhydrous CH₂Cl₂.

  • Add dienophile 31 (1.0 equivalent) to the flask.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the cobalt(II) catalyst 40 (0.1 mol %) to the cooled solution.

  • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3 times).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cycloadduct (-)-41.

Visualization

Diels_Alder_Platencin Asymmetric Diels-Alder Reaction in Platencin Synthesis Diene Diene 26 Catalyst Co(II) Catalyst 40 0 °C, CH₂Cl₂ Diene->Catalyst EnolEther Enol Ether (Dienophile 31) EnolEther->Catalyst Product Cycloadduct (-)-41 (97% yield, 96% ee) Catalyst->Product

Caption: Asymmetric Diels-Alder reaction workflow.

II. Ring-Closing Metathesis (RCM): Total Synthesis of (-)-Nakadomarin A

Ring-closing metathesis has revolutionized the synthesis of macrocycles and other cyclic systems. Enol ethers can be incorporated into diene precursors for RCM, leading to the formation of cyclic enol ethers. A notable application is in the late-stage macrocyclization for the total synthesis of the marine alkaloid (-)-Nakadomarin A. A tungsten-based catalyst was found to be highly effective in achieving a Z-selective ring closure.[2][3]

Quantitative Data
StepReactionSubstrateCatalystProductYield (%)Z:E Selectivity
1Ring-Closing MetathesisPentacyclic Diene 13 Tungsten alkylidene 10 (-)-Nakadomarin A6394:6
Experimental Protocol: Z-Selective Macrocyclic RCM in the Synthesis of (-)-Nakadomarin A[2]

Materials:

  • Pentacyclic diene 13

  • Tungsten alkylidene catalyst 10

  • Toluene, anhydrous

  • Wet diethyl ether

Procedure:

  • In a glovebox, dissolve the pentacyclic diene 13 (1.0 equivalent) and the tungsten alkylidene catalyst 10 (10 mol %) in anhydrous toluene (to achieve a 0.1 M concentration).

  • Transfer the reaction vessel out of the glovebox and stir the mixture at 22 °C.

  • Monitor the reaction progress by NMR spectroscopy.

  • After four hours, expose the mixture to a vacuum (0.02 torr) and continue stirring at 22 °C for an additional four hours.

  • Quench the reaction by the addition of wet diethyl ether (approximately 1 mL).

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel chromatography (hexanes:diethyl ether 20:1) to afford (-)-Nakadomarin A as a white foam.

Visualization

RCM_Nakadomarin Ring-Closing Metathesis in Nakadomarin A Synthesis Substrate Pentacyclic Diene 13 Catalyst Tungsten Catalyst 10 Toluene, 22 °C Substrate->Catalyst Product (-)-Nakadomarin A (63% yield, 94:6 Z:E) Catalyst->Product

Caption: RCM for macrocyclization.

III. Ireland-Claisen Rearrangement

The Ireland-Claisen rearrangement is a versatile[1][1]-sigmatropic rearrangement that proceeds through a silyl ketene acetal intermediate, which is formed from an allylic ester.[1][4] This reaction allows for the stereoselective formation of γ,δ-unsaturated carboxylic acids under relatively mild conditions compared to the traditional Claisen rearrangement.

Quantitative Data
StepReactionSubstrateReagentsProductYield (%)
1Ireland-Claisen RearrangementAllylic Ester1. KHMDS, -78 °C2. TMSCl3. Toluene, 80 °Cγ,δ-Unsaturated Carboxylic Acid80
Experimental Protocol: Ireland-Claisen Rearrangement[4]

Materials:

  • Allylic ester

  • Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M in THF

  • Trimethylsilyl chloride (TMSCl)

  • Toluene, anhydrous

  • 0.5 N aq. HCl

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of the allylic ester (46.7 mmol, 1.0 equivalent) in 650 mL of anhydrous toluene, slowly add KHMDS (1.0 M in THF, 2.0 equivalents) at -78 °C.

  • Stir the mixture at this temperature for 30 minutes.

  • Add TMSCl (2.5 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 80 minutes.

  • Heat the reaction mixture at 80 °C for 4 hours.

  • Cool the reaction to room temperature and quench with 0.5 N aq. HCl.

  • Extract the resultant mixture with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the volatiles under reduced pressure.

  • Purify the residue by flash column chromatography to give the γ,δ–unsaturated carboxylic acid.

Visualization

Ireland_Claisen Ireland-Claisen Rearrangement Workflow Start Allylic Ester Step1 1. KHMDS, -78 °C 2. TMSCl Start->Step1 Intermediate Silyl Ketene Acetal (in situ) Step1->Intermediate Step2 [3,3]-Sigmatropic Rearrangement (Toluene, 80 °C) Intermediate->Step2 Step3 Hydrolysis (HCl workup) Step2->Step3 Product γ,δ-Unsaturated Carboxylic Acid (80% yield) Step3->Product

Caption: Ireland-Claisen rearrangement steps.

References

Troubleshooting & Optimization

Technical Support Center: Fractional Distillation of 2-Methoxy-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the fractional distillation of 2-methoxy-2-butene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 2-methoxy-2-butene by fractional distillation?

The main challenge is the close boiling point of 2-methoxy-2-butene with potential impurities, particularly the reactant methanol. 2-methoxy-2-butene has a boiling point of approximately 67°C, while methanol boils at about 64.7°C[1][2][3]. This small difference requires a highly efficient fractional distillation setup. Additionally, the potential for azeotrope formation between 2-methoxy-2-butene and methanol can further complicate purification[4]. Another significant challenge is the risk of peroxide formation in the starting material, which poses an explosion hazard during distillation[4].

Q2: What is an azeotrope, and does 2-methoxy-2-butene form one with methanol?

An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. This occurs when the vapor phase has the same composition as the liquid phase. Methanol is known to form azeotropes with various compounds, and it is suspected to form one with 2-methoxy-2-butene, which can make complete separation by standard fractional distillation difficult[4][5].

Q3: Why is it critical to test for peroxides before distilling 2-methoxy-2-butene?

Ethers like 2-methoxy-2-butene can react with atmospheric oxygen to form explosive peroxides over time[4]. When the ether is distilled, these peroxides can become concentrated in the distillation flask, and heating this concentrated residue can lead to a violent explosion. Therefore, it is a critical safety step to test for and eliminate any peroxides before heating an ether[4].

Q4: How can I improve the efficiency of my fractional distillation column for this separation?

To separate liquids with close boiling points, a column with a high number of theoretical plates is necessary[6][7]. You can improve efficiency by:

  • Using a longer fractionating column: A longer column provides more surface area for repeated vaporization-condensation cycles[7].

  • Using a suitable column packing: Packed columns are more efficient than unpacked ones[6]. Materials like Raschig rings, Vigreux indentations, or structured packing increase the surface area available for mass transfer between the liquid and vapor phases[8][9]. For laboratory scale, a well-packed Vigreux column or a column packed with metal sponges or glass beads is often sufficient.

Troubleshooting Guide

Issue 1: Poor separation between 2-methoxy-2-butene and methanol.

  • Question: My distillate is still contaminated with a significant amount of methanol. How can I improve the separation?

  • Answer:

    • Increase Column Efficiency: Switch to a longer packed fractionating column to increase the number of theoretical plates[7]. Ensure the packing material is appropriate for your column diameter[8].

    • Optimize Reflux Ratio: Increase the reflux ratio. This means returning a larger portion of the condensate to the column to re-equilibrate with the rising vapor. A higher reflux ratio enhances separation but increases the distillation time.

    • Reduce Distillation Rate: Distill the mixture more slowly[4]. A slower rate allows for better equilibrium to be established on each theoretical plate within the column, leading to a more effective separation[7].

    • Consider Azeotropic Distillation: If an azeotrope is the issue, you may need to use a different separation technique. One common method is to add a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the original components. For methanol-containing mixtures, benzene has historically been used, though its use is now restricted due to toxicity[10].

Issue 2: The temperature at the still head is fluctuating.

  • Question: The thermometer reading at the top of my column is unstable. What does this indicate?

  • Answer: Temperature fluctuations often indicate an unsteady distillation rate or "flooding" of the column.

    • Check Heating Rate: Ensure the heating mantle is providing consistent, even heat. Avoid overheating, which can cause bumping and an uneven boil-up rate.

    • Ensure Proper Insulation: Insulate the distillation column (e.g., with glass wool or aluminum foil) to minimize heat loss to the surroundings. This helps maintain a stable temperature gradient within the column.

    • Check for Flooding: Flooding occurs when the boil-up rate is too high, causing an excessive amount of liquid to be held up in the packing. This disrupts the vapor-liquid equilibrium. Reduce the heating to allow the excess liquid to drain back into the flask, then resume heating at a lower rate.

Issue 3: No product is distilling over, or the distillation rate is extremely slow.

  • Question: I've been heating for a long time, but very little distillate is being collected. What could be the problem?

  • Answer:

    • Insufficient Heating: The heating may not be vigorous enough to get the vapor to the top of the column. Gradually increase the temperature of the heating mantle.

    • Excessive Heat Loss: If the column is not properly insulated, the vapor may be condensing and returning to the flask before it can reach the condenser. Insulate the column from the distillation flask up to the condenser.

    • Improper Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is about to be distilled[7]. If it is too high, the vapor will not reach it until the entire apparatus is at that temperature.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_PoorSeparation Solutions for Poor Separation cluster_TempFluctuation Solutions for Temperature Fluctuation cluster_NoDistillate Solutions for No Distillate Start Problem Encountered During Distillation PoorSeparation Poor Separation / Contaminated Product Start->PoorSeparation TempFluctuation Unstable Head Temperature Start->TempFluctuation NoDistillate Slow or No Distillate Start->NoDistillate IncreaseEfficiency Increase Column Efficiency (longer/packed column) PoorSeparation->IncreaseEfficiency OptimizeReflux Optimize Reflux Ratio PoorSeparation->OptimizeReflux ReduceRate Reduce Distillation Rate PoorSeparation->ReduceRate AzeotropeCheck Consider Azeotropic Distillation PoorSeparation->AzeotropeCheck CheckHeat Check/Stabilize Heating Rate TempFluctuation->CheckHeat InsulateColumn Insulate Column TempFluctuation->InsulateColumn CheckFlooding Check for Column Flooding TempFluctuation->CheckFlooding IncreaseHeat Increase Heating NoDistillate->IncreaseHeat CheckInsulation Check Column Insulation NoDistillate->CheckInsulation CheckThermometer Verify Thermometer Placement NoDistillate->CheckThermometer ExperimentalWorkflow cluster_pre_distillation Pre-Distillation Steps cluster_distillation Fractional Distillation CrudeProduct Crude 2-Methoxy-2-Butene PeroxideTest Test for Peroxides CrudeProduct->PeroxideTest PeroxidePositive Peroxides Present? PeroxideTest->PeroxidePositive PeroxideRemoval Remove Peroxides (Alumina or FeSO4 wash) PeroxidePositive->PeroxideRemoval Yes ReadyForDistillation Peroxide-Free Product PeroxidePositive->ReadyForDistillation No PeroxideRemoval->ReadyForDistillation Setup Assemble Distillation Apparatus ReadyForDistillation->Setup Heating Heat Mixture Gently Setup->Heating Fraction1 Collect Low-Boiling Impurities (e.g., 2-Methyl-2-Butene) Heating->Fraction1 Fraction2 Collect Methanol Fraction (~65°C) Fraction1->Fraction2 ProductFraction Collect Product Fraction (~67°C) Fraction2->ProductFraction Shutdown Stop Distillation (Do not distill to dryness) ProductFraction->Shutdown

References

How to test for and remove peroxides from 2-methoxy-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methoxy-2-butene. The following sections detail procedures for the safe detection and removal of peroxides, which can form in ethers like 2-methoxy-2-butene upon exposure to air and light, posing a significant safety hazard.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to test 2-methoxy-2-butene for peroxides?

A1: 2-Methoxy-2-butene, like other ethers, can form explosive peroxides when exposed to atmospheric oxygen.[1][3] These peroxides are sensitive to heat, shock, and friction and can detonate violently, especially when concentrated during distillation or evaporation.[1][4] Regular testing is a critical safety measure to prevent laboratory accidents.[1][5]

Q2: How often should I test my 2-methoxy-2-butene for peroxides?

A2: It is recommended to test opened containers of 2-methoxy-2-butene at least every three months.[1] Testing should also be performed before any distillation, evaporation, or concentration step, regardless of the container's age.[5][6] Unopened containers should ideally be used within 18 months of receipt.[4]

Q3: What are the signs of high peroxide concentration in 2-methoxy-2-butene?

A3: Visual inspection is the first step. If you observe crystal formation, a viscous oily layer, or discoloration within the container or around the cap, treat the container as extremely hazardous.[5][6][7] Do not attempt to open or move it and contact your institution's Environmental Health and Safety (EHS) office immediately.[7][8]

Q4: What are the acceptable limits for peroxide concentration?

A4: The acceptable peroxide concentration depends on the intended application. The following table summarizes general guidelines for ethers.

Quantitative Data Summary: Peroxide Hazard Levels

Peroxide Concentration (ppm)Hazard Level and Recommendations
< 3 ppmReasonably safe for most laboratory procedures.[5][6]
3 - 30 ppmModerate hazard. Avoid concentration. Disposal is recommended if the solvent is not for immediate use.[5][6]
> 30 ppmUnacceptable; serious hazard. The solvent must be treated to remove peroxides or disposed of properly.[5][6]
Visible Crystals Extremely Dangerous! Do not handle. Contact EHS for emergency disposal. [5][6]

Q5: How should I dispose of 2-methoxy-2-butene that contains high levels of peroxides?

A5: Do not dispose of peroxide-containing solvents down the drain.[8][9] Waste containing peroxides must be managed as hazardous waste.[8] If the peroxide concentration is high or if crystals are present, contact your EHS office for specialized disposal procedures.[10] For lower concentrations, the peroxides should be chemically quenched before disposal.[5]

Troubleshooting Guides

This section provides detailed protocols for common issues encountered during the handling of 2-methoxy-2-butene.

Issue 1: How to Test for the Presence of Peroxides

There are two common methods for testing for peroxides in 2-methoxy-2-butene: using commercial peroxide test strips and the potassium iodide (KI) test.

This is a quick and convenient semi-quantitative method.

Experimental Protocol:

  • Purchase commercial peroxide test strips suitable for organic solvents.[11][12] These are often calibrated in ranges such as 0-100 ppm.[12]

  • Immerse the test strip's reaction zone into the 2-methoxy-2-butene sample for approximately 1 second.[1]

  • Allow the solvent to evaporate from the strip.[13]

  • After the solvent has evaporated, add one drop of deionized water to the reaction zone.[13]

  • Wait for the time specified in the manufacturer's instructions (typically 15-30 seconds).[13][14]

  • Compare the color of the test strip to the color scale provided with the product to determine the peroxide concentration.[14][15] A blue color typically indicates the presence of peroxides.[1][15]

This is a more sensitive qualitative or semi-quantitative chemical test.[5]

Experimental Protocol:

  • Prepare a fresh solution by dissolving 100 mg of potassium iodide in 1 mL of glacial acetic acid.[5]

  • In a clean, dry test tube, add 1 mL of the 2-methoxy-2-butene to be tested.

  • Add 1 mL of the freshly prepared potassium iodide/acetic acid solution to the test tube.[5]

  • Shake the mixture and observe any color change.

    • Pale Yellow: Indicates a low concentration of peroxides (0.001-0.005%).[5]

    • Bright Yellow to Brown: Indicates a high and hazardous concentration of peroxides (>0.1%).[5]

  • For increased sensitivity, a few drops of a starch solution can be added. A blue or blue-violet color indicates the presence of peroxides.[1]

Issue 2: How to Remove Peroxides from 2-Methoxy-2-Butene

If testing indicates the presence of peroxides above the acceptable limit for your application, they must be removed. Two effective methods are treatment with a ferrous sulfate solution and purification via an activated alumina column. After treatment, the solvent should be re-tested to confirm the absence of peroxides.[5]

This method is effective for quenching peroxides in water-insoluble ethers.[6][16]

Experimental Protocol:

  • Prepare a fresh acidic ferrous sulfate solution. A common formulation consists of:

    • 60 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O)

    • 6 mL of concentrated sulfuric acid

    • 110 mL of deionized water[4][9][17]

  • In a separatory funnel, gently shake the peroxide-containing 2-methoxy-2-butene with an equal volume of the freshly prepared ferrous sulfate solution.[5] Caution: Vent the separatory funnel frequently as pressure may build up.

  • Allow the layers to separate and discard the aqueous (bottom) layer.

  • Repeat the washing step two to three times, until a sample of the organic layer tests negative for peroxides.[5]

  • Wash the treated 2-methoxy-2-butene with water to remove any residual acid and iron salts.

  • Dry the purified 2-methoxy-2-butene over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate.[5]

This method is effective for both water-soluble and insoluble ethers and has the advantage of not introducing water.[5][6]

Experimental Protocol:

  • Pack a chromatography column with activated basic alumina. As a starting point, use approximately 100 g of alumina for every 100 mL of solvent to be purified.[5]

  • Carefully pass the 2-methoxy-2-butene through the column.

  • Collect the purified solvent as it elutes from the column.

  • Test the collected solvent for the presence of peroxides. If peroxides are still present, a fresh column of alumina may be required.[5]

  • Important: This method concentrates the peroxides on the alumina column. To safely dispose of the alumina, it should be flushed with a dilute acidic solution of ferrous sulfate or potassium iodide to destroy the adsorbed peroxides.[5][6]

Experimental Workflow Diagram

Peroxide_Management_Workflow cluster_testing Peroxide Testing cluster_removal Peroxide Removal cluster_outcome Outcome start 2-Methoxy-2-Butene Sample visual_inspection Visual Inspection for Crystals/Oil start->visual_inspection test_strips Peroxide Test Strips visual_inspection->test_strips No visible hazards dispose Dispose as Hazardous Waste visual_inspection->dispose Crystals/Oil observed (Contact EHS) decision Peroxides Detected? test_strips->decision ki_test Potassium Iodide (KI) Test ki_test->decision removal_decision Choose Removal Method decision->removal_decision Yes (≥ 3 ppm) safe_use Safe for Use decision->safe_use No (< 3 ppm) ferrous_sulfate Ferrous Sulfate Wash removal_decision->ferrous_sulfate alumina_column Activated Alumina Column removal_decision->alumina_column retest Re-test for Peroxides ferrous_sulfate->retest alumina_column->retest retest->ferrous_sulfate Positive retest->alumina_column Positive retest->safe_use Negative

Caption: Workflow for testing and removing peroxides from 2-methoxy-2-butene.

References

Technical Support Center: Managing Methanol Azeotropes in Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing azeotrope formation with methanol during purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of substances that form azeotropes with methanol.

Problem 1: Poor separation efficiency in distillation.

  • Symptom: The purity of the desired product is lower than expected after distillation, or there is no significant change in the composition of the distillate and the residue.

  • Possible Cause 1: Presence of a methanol azeotrope. Methanol forms azeotropes with a wide range of organic solvents, which means they cannot be separated by simple distillation.[1][2] At the azeotropic point, the vapor and liquid phases have the same composition, preventing further separation.

  • Solution 1a: Employ Pressure Swing Distillation (PSD). For pressure-sensitive azeotropes, where the azeotropic composition changes significantly with pressure, PSD is an effective technique.[3][4] This method involves two distillation columns operating at different pressures. The distillate from the low-pressure column, which is rich in one component, is fed into the high-pressure column where the azeotropic composition is different, allowing for further separation.[3][5]

  • Solution 1b: Utilize Extractive Distillation. This technique involves adding a third component, known as an entrainer or solvent, to the mixture. The entrainer alters the relative volatility of the original components, breaking the azeotrope and allowing for separation.[1][6][7] The entrainer should be carefully selected; it should not form a new azeotrope with the other components and should be easily separable from the product.[6]

  • Possible Cause 2: Inefficient column packing or trays. Damaged or fouled column internals can lead to poor vapor-liquid contact, reducing separation efficiency.[8]

  • Solution 2: Inspect and, if necessary, clean or replace the column packing or trays. Ensure the column is packed uniformly to prevent channeling.[8]

Problem 2: Foaming or bumping in the rotary evaporator.

  • Symptom: The sample foams or bumps violently during rotary evaporation, leading to sample loss and contamination.[9][10]

  • Possible Cause: Sudden boiling of the solvent under vacuum.[10] This is common with volatile solvents like methanol.

  • Solution:

    • Gradually apply the vacuum and heat to the sample.

    • Control the rotation speed to create a thin, even film on the flask wall.

    • Use a bumping trap to prevent the sample from being carried into the condenser.

    • Consider using anti-foaming agents if the problem persists.[9]

Problem 3: Ineffective entrainer in extractive distillation.

  • Symptom: The addition of an entrainer does not significantly improve the separation of the methanol azeotrope.

  • Possible Cause: The selected entrainer is not suitable for the specific azeotropic mixture. The effectiveness of an entrainer depends on its ability to alter the activity coefficients of the components in the mixture.

  • Solution:

    • Consult literature or databases for recommended entrainers for the specific methanol azeotrope you are working with.

    • Perform small-scale experiments with different potential entrainers to evaluate their effectiveness. For the acetone-methanol azeotrope, water and chlorobenzene have been shown to be effective entrainers.[11] Ionic liquids are also emerging as promising entrainers due to their negligible vapor pressure.[12]

    • The feed composition can also influence the choice of entrainer for optimal economic efficiency.[13]

Frequently Asked Questions (FAQs)

Q1: What is an azeotrope and why is it a problem in purification?

A1: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[1] This occurs because when an azeotrope is boiled, the resulting vapor has the same composition as the liquid. This makes it impossible to separate the components of the mixture by fractional distillation, posing a significant challenge in achieving high purity of the desired compound.

Q2: How can I determine if my mixture forms an azeotrope with methanol?

A2: You can consult vapor-liquid equilibrium (VLE) data from chemical engineering handbooks, scientific literature, or online databases. These resources provide information on the boiling points and compositions of azeotropic mixtures. Experimental determination by carefully distilling a small sample and analyzing the composition of the distillate at different temperatures can also confirm the presence of an azeotrope.

Q3: What are the key parameters to control in pressure swing distillation?

A3: The most critical parameters in PSD are the operating pressures of the two columns. The pressure difference should be significant enough to cause a substantial shift in the azeotropic composition.[3] Other important parameters include the feed location, reflux ratio, and reboiler duty in each column, which need to be optimized to achieve the desired product purity with minimal energy consumption.[4]

Q4: How do I select a suitable entrainer for extractive distillation?

A4: The selection of an entrainer is a critical step. An ideal entrainer should:

  • Significantly alter the relative volatility of the components to be separated.

  • Be non-reactive with the components of the mixture.

  • Have a boiling point that is significantly different from the other components to facilitate its own separation and recovery.

  • Be thermally stable and have low viscosity.

  • Be readily available and cost-effective.

For the separation of the methanol-toluene azeotrope, entrainers such as butyl propanoate, triethylamine, and butyl butanoate have been investigated.[10]

Q5: Are there any safety concerns when working with methanol and its azeotropes?

A5: Yes, methanol is a toxic and flammable solvent. Always work in a well-ventilated area, preferably in a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][14] When performing distillations, ensure that the equipment is properly assembled and free of leaks to prevent the release of flammable vapors.

Data Presentation

Table 1: Common Binary Azeotropes of Methanol (at atmospheric pressure)

Second ComponentBoiling Point of Azeotrope (°C)Methanol Composition (mole %)
Acetone55.519.8
Methyl Acetate53.535.2
Toluene63.576.9
Benzene57.561.0
Cyclohexane54.237.9
Chloroform53.529.0

Note: Data compiled from various sources.

Table 2: Comparison of Entrainers for Breaking the Methanol-Toluene Azeotrope

EntrainerTypeKey Advantages
Butyl ButanoateExtractive SolventHigh selectivity, effectively breaks the azeotrope.[10]
TriethylamineExtractive SolventHigh selectivity.[10]
Butyl PropanoateExtractive SolventGood potential to break the azeotrope.[10]
WaterAzeotropic EntrainerReadily available and inexpensive.[15]

Experimental Protocols

Methodology 1: Pressure Swing Distillation (PSD) for Methanol-Containing Azeotropes

This protocol provides a general outline for a laboratory-scale PSD setup.

  • System Setup:

    • Assemble two fractional distillation columns. One will operate at low pressure (e.g., atmospheric) and the other at high pressure (e.g., 2-10 atm).

    • Each column should be equipped with a reboiler, a condenser, and a means to control and monitor temperature and pressure.

    • Connect the distillate outlet of the low-pressure column to the feed inlet of the high-pressure column. The distillate of the high-pressure column is recycled back to the low-pressure column.[5]

  • Operation:

    • Introduce the initial feed mixture into the appropriate column based on its composition relative to the azeotropic compositions at the two operating pressures.[5]

    • Begin heating the reboilers and establish the desired operating pressures in both columns.

    • Control the reflux ratios in both columns to achieve the desired separation.

    • Continuously withdraw the purified products from the bottom of each column.

    • Monitor the composition of the distillates and bottoms products using appropriate analytical techniques (e.g., gas chromatography).

Methodology 2: Extractive Distillation for Methanol-Containing Azeotropes

This protocol outlines a general procedure for laboratory-scale extractive distillation.

  • System Setup:

    • Assemble a fractional distillation column with a feed inlet for the azeotropic mixture and a separate inlet for the entrainer, typically located above the main feed inlet.[6]

    • The setup should include a reboiler, a condenser, and collection flasks for the distillate and bottoms product.

  • Procedure:

    • Charge the azeotropic mixture to the reboiler or introduce it at the designated feed tray.

    • Begin heating the mixture to its boiling point and establish a total reflux condition.

    • Introduce the selected entrainer at a controlled rate into the upper section of the column.

    • The entrainer will flow down the column, altering the vapor-liquid equilibrium and allowing one of the original components to be distilled as the overhead product.

    • The other component and the entrainer will be collected as the bottoms product.

    • The bottoms mixture is then subjected to a second distillation step to separate the product from the entrainer, which can then be recycled.[1]

Visualizations

PressureSwingDistillation cluster_LPC Low-Pressure Column cluster_HPC High-Pressure Column LPC Distillation Column 1 (Low Pressure) Reboiler1 Reboiler 1 LPC->Reboiler1 Condenser1 Condenser 1 LPC->Condenser1 Product1 Pure Component 1 Reboiler1->Product1 HPC Distillation Column 2 (High Pressure) Condenser1->HPC Azeotrope at P_low Reboiler2 Reboiler 2 HPC->Reboiler2 Condenser2 Condenser 2 HPC->Condenser2 Product2 Pure Component 2 Reboiler2->Product2 Condenser2->LPC Azeotrope at P_high (Recycle) Feed Azeotropic Methanol Feed Feed->LPC

Caption: Workflow for Pressure Swing Distillation.

ExtractiveDistillation cluster_EDC Extractive Distillation cluster_SRC Solvent Recovery EDC Extractive Distillation Column Reboiler1 Reboiler 1 EDC->Reboiler1 Condenser1 Condenser 1 EDC->Condenser1 SRC Solvent Recovery Column Reboiler1->SRC Component 2 + Entrainer Product1 Pure Component 1 Condenser1->Product1 Reboiler2 Reboiler 2 SRC->Reboiler2 Condenser2 Condenser 2 SRC->Condenser2 Product2 Pure Component 2 Reboiler2->Product2 Entrainer Entrainer Condenser2->Entrainer Recycled Entrainer Feed Azeotropic Methanol Feed Feed->EDC Entrainer->EDC

Caption: Workflow for Extractive Distillation.

References

Neutralizing acid catalyst in 2-methoxybut-2-ene hydrolysis workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with the acid-catalyzed hydrolysis of 2-methoxybut-2-ene. The focus is on the critical step of neutralizing the acid catalyst during the reaction workup.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to neutralize the acid catalyst after the hydrolysis of this compound?

A1: Neutralizing the acid catalyst is a crucial step for several reasons:

  • To Stop the Reaction: Quenching the acid stops the hydrolysis reaction, preventing the formation of byproducts from further reactions.

  • Prevent Product Degradation: The desired ketone product (2-butanone) or any other acid-sensitive functional groups in the molecule could be susceptible to degradation under prolonged exposure to acidic conditions.

  • Facilitate Product Isolation: Neutralization is the first step in the workup process, allowing for the clean separation of the organic product from the aqueous layer. Most organic compounds are more soluble in the organic phase when charged species are removed.

  • Protect Equipment: Acidic residues can corrode stainless steel and other components of downstream equipment, such as rotary evaporators or chromatography systems.

Q2: What are the common neutralizing agents used for the workup of this compound hydrolysis?

A2: The choice of neutralizing agent depends on the scale of the reaction and the sensitivity of the product to strong bases. Common choices include:

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.[1]

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution.

  • Dilute aqueous sodium hydroxide (NaOH) solution.

For most applications, a saturated solution of sodium bicarbonate is the preferred reagent as it is a weak base and the formation of carbon dioxide gas provides a visual indicator of neutralization.[2]

Q3: How do I know when I have added enough neutralizing agent?

A3: There are several indicators that neutralization is complete:

  • Cessation of Gas Evolution: When using sodium bicarbonate or sodium carbonate, the evolution of carbon dioxide gas will stop once all the acid has been neutralized.[2]

  • pH Measurement: You can test the pH of the aqueous layer using pH paper or a pH meter. The target pH is typically between 7 and 8.

  • Visual Observation: The disappearance of a second aqueous phase (if one was present) can sometimes indicate the completion of neutralization.

Troubleshooting Guide

Q1: I've added a saturated sodium bicarbonate solution, but the aqueous layer is still acidic. What should I do?

A1: If the aqueous layer remains acidic after adding sodium bicarbonate, consider the following:

  • Insufficient Amount: You may not have added enough of the bicarbonate solution. Continue adding the solution in small portions until gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic.

  • Concentrated Acid: If a high concentration of acid was used as the catalyst, a significant amount of bicarbonate will be required for neutralization.

  • Alternative Base: For very large amounts of acid, a more concentrated base like dilute sodium hydroxide may be more practical. However, be cautious as this can promote side reactions if your product is base-sensitive.

Q2: An emulsion has formed between the organic and aqueous layers during neutralization. How can I break it?

A2: Emulsion formation is a common issue during the workup of reactions. Here are some techniques to break an emulsion:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[2]

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

  • Patience: Allow the separatory funnel to stand undisturbed for a period of time. The layers may separate on their own.

  • Filtration: As a last resort, you can filter the entire mixture through a pad of Celite.[2]

Q3: My product yield is low after the workup. Could the neutralization step be the cause?

A3: Yes, issues during neutralization can lead to low product yield. Here are some potential causes:

  • Product Solubility: If the product has some solubility in the aqueous layer, repeated extractions of the aqueous layer with the organic solvent can help to recover more product.

  • Incomplete Reaction: If the reaction was not complete before the workup, the yield will be inherently low. Always monitor the reaction progress by a suitable method like Thin Layer Chromatography (TLC) before starting the workup.[1]

  • Product Degradation: If a strong base was used for neutralization and the product is base-sensitive, this could lead to degradation.

Quantitative Data Summary

The following table summarizes common neutralizing agents used in the workup of acid-catalyzed reactions.

Neutralizing AgentFormulaMolarity of Saturated Solution (approx.)pKa of Conjugate AcidNotes
Sodium BicarbonateNaHCO₃1 M6.35 (H₂CO₃)Mild base, safe to use with most functional groups. Produces CO₂ gas, which can cause pressure buildup if the separatory funnel is not vented properly.[2]
Sodium CarbonateNa₂CO₃1.8 M10.33 (HCO₃⁻)Stronger base than sodium bicarbonate. May be more effective for neutralizing larger amounts of acid.
Sodium HydroxideNaOHVaries15.7 (H₂O)Strong base. Should be used in dilute concentrations and with caution, as it can cause hydrolysis of esters or other base-sensitive functional groups.

Experimental Protocol: Hydrolysis of this compound and Workup

This protocol details the acid-catalyzed hydrolysis of this compound to 2-butanone and methanol, followed by a workup procedure involving neutralization of the acid catalyst.

Materials:

  • This compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in diethyl ether.

  • Acid Addition: While stirring, add 1 M hydrochloric acid to the flask.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The starting enol ether will have a higher Rf value than the product ketone. The reaction is typically complete within 30 minutes.[1]

  • Workup - Neutralization: a. Once the reaction is complete, transfer the reaction mixture to a separatory funnel. b. Carefully add saturated aqueous sodium bicarbonate solution to the separatory funnel in small portions. Swirl gently after each addition and vent the funnel frequently to release the pressure from the evolved CO₂ gas.[2] c. Continue adding the bicarbonate solution until the effervescence ceases. d. Check the pH of the aqueous layer with pH paper to ensure it is neutral (pH ~7-8).

  • Extraction: a. Separate the organic layer from the aqueous layer. b. Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any remaining water-soluble impurities. c. Separate the organic layer again.

  • Drying and Solvent Removal: a. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. b. Filter the drying agent. c. Remove the solvent using a rotary evaporator to obtain the crude 2-butanone product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup start 1. Dissolve this compound in diethyl ether add_acid 2. Add 1 M HCl start->add_acid monitor 3. Monitor by TLC add_acid->monitor transfer 4. Transfer to separatory funnel monitor->transfer Reaction complete neutralize 5. Neutralize with sat. NaHCO3 soln. transfer->neutralize extract 6. Extract with brine neutralize->extract dry 7. Dry organic layer extract->dry evaporate 8. Remove solvent dry->evaporate product Crude 2-butanone evaporate->product

Caption: Experimental workflow for the acid-catalyzed hydrolysis of this compound.

troubleshooting_neutralization start Start Neutralization Workup add_bicarb Add saturated NaHCO3 solution start->add_bicarb check_acidic Is the aqueous layer still acidic? add_bicarb->check_acidic add_more_bicarb Add more NaHCO3 solution check_acidic->add_more_bicarb Yes check_emulsion Has an emulsion formed? check_acidic->check_emulsion No add_more_bicarb->check_acidic add_brine Add brine and swirl gently check_emulsion->add_brine Yes separate_layers Separate layers check_emulsion->separate_layers No add_brine->separate_layers proceed Proceed with extraction separate_layers->proceed

Caption: Troubleshooting decision tree for the neutralization step in the workup.

References

Technical Support Center: Optimizing Solvent Extraction for Enol Ether Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solvent extraction of enol ether reaction products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the workup and extraction of enol ether reaction products.

Q1: My enol ether seems to be decomposing during the aqueous workup. What is causing this and how can I prevent it?

A1: Enol ethers are susceptible to hydrolysis back to their corresponding carbonyl compounds, especially under acidic conditions.[1] The presence of even trace amounts of acid in your aqueous wash can lead to significant product loss.

Troubleshooting Steps:

  • Avoid Acidic Washes: Do not use acidic solutions (e.g., dilute HCl, NH4Cl) for quenching or washing if your enol ether is sensitive. While saturated aqueous ammonium chloride is sometimes used to quench reactions for silyl enol ether formation, its mild acidity can still cause hydrolysis.[2]

  • Use Basic or Neutral Washes: Opt for a mild basic or neutral wash to neutralize any acid from the reaction. Saturated aqueous sodium bicarbonate (NaHCO₃) or a saturated sodium chloride solution (brine) are excellent choices.[3]

  • Minimize Contact Time: Reduce the amount of time your organic phase containing the enol ether is in contact with the aqueous phase.

  • Work at Low Temperatures: Perform the extraction at a low temperature (e.g., in an ice bath) to slow down the rate of potential hydrolysis.

Q2: I'm observing a persistent emulsion between the organic and aqueous layers. How can I break it?

A2: Emulsion formation is a common issue in liquid-liquid extractions, often caused by the presence of surfactant-like molecules or vigorous shaking.[4][5]

Troubleshooting Steps:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of an emulsion.[4]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[4][6] This increases the ionic strength and density of the aqueous layer, which can help force the separation of the two phases.[4][6]

  • Filtration: For stubborn emulsions, you can try filtering the mixture through a pad of Celite or glass wool.[4]

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[4]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and may help to break the emulsion.[4]

Q3: The phase separation is very slow or indistinct. What can I do to improve it?

A3: Poor phase separation can be due to similar densities of the two phases or high mutual solubility.

Troubleshooting Steps:

  • Increase Aqueous Phase Density: As with emulsions, adding brine can increase the density of the aqueous phase, leading to a sharper and faster separation.

  • Solvent Choice: Ensure you are using an appropriate extraction solvent that is immiscible with the aqueous phase. For instance, solvents like methanol and ethanol are not suitable for extraction from aqueous solutions as they are miscible.[6]

  • Temperature Adjustment: Gently warming the separatory funnel (if the product is stable) can sometimes improve separation.[7]

  • Patience: Allowing the separatory funnel to stand undisturbed for a longer period can often lead to complete separation.[8]

Q4: I am having trouble removing alcohol (e.g., methanol, ethanol) from my enol ether product. How can I effectively separate them?

A4: Alcohols, especially those used as solvents or generated in the reaction, can be challenging to remove completely with a simple aqueous wash due to their solubility in both organic and aqueous phases.

Troubleshooting Steps:

  • Multiple Aqueous Washes: Perform multiple extractions with water or brine to partition the alcohol into the aqueous phase.

  • Countercurrent Extraction: For larger scale or more critical separations, a multi-stage countercurrent extraction using an aqueous base can be highly effective at removing alcohols from the enol ether phase.[9] This method can achieve very high purity.[9]

  • Azeotropic Distillation: In some cases, residual alcohol can be removed by distillation, potentially as an azeotrope with the enol ether, which can then be recycled back into the extraction process.[9]

Q5: What are the best organic solvents for extracting enol ethers?

A5: The choice of solvent depends on the polarity of the enol ether and the reaction mixture.

Commonly Used Solvents:

  • Diethyl Ether (Et₂O): A very common and effective solvent for extracting many organic compounds, including enol ethers.[2][3][8]

  • Hexane/Pentane: Good for less polar enol ethers. A specific technique for silyl enol ethers involves extraction with hexane from acetonitrile, as the two are immiscible and the silyl enol ether preferentially dissolves in hexane.[3]

  • Ethyl Acetate (EtOAc): Another common extraction solvent with a polarity between diethyl ether and more nonpolar hydrocarbons.

  • Dichloromethane (CH₂Cl₂): A denser-than-water solvent that can be effective, but care must be taken as it is a halogenated solvent.

Data Presentation

The following table summarizes the purity of an enol ether product achieved through a specific extraction method mentioned in the literature.

ProductExtraction MethodNumber of StagesPurity AchievedReference
2-methoxy-3-methyl-1-buteneBatchwise countercurrent extraction with aqueous base399.83% by weight[9]

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Silyl Enol Ether Synthesis

This protocol is a general procedure for the workup of a reaction mixture to isolate a silyl enol ether.

  • Quenching: Cool the reaction mixture to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL).[3]

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate.

  • Extraction: Drain the aqueous layer. Extract the aqueous layer with diethyl ether (or another suitable organic solvent) (2 x 25 mL).[3]

  • Combine Organic Layers: Combine all the organic layers in the separatory funnel.

  • Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine) (20 mL).

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2][3]

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude enol ether.

  • Purification: The crude product can be further purified by column chromatography or distillation if necessary.[2][10]

Visualizations

Below are diagrams illustrating key workflows and logical relationships in the context of optimizing enol ether extractions.

G start Start: Reaction Mixture Containing Enol Ether quench Quench Reaction start->quench extraction Liquid-Liquid Extraction (Organic Solvent + Aqueous Wash) quench->extraction emulsion Emulsion Formed? extraction->emulsion check_separation Good Phase Separation? product_decomposition Product Decomposition? check_separation->product_decomposition Yes improve_separation Improve Separation: - Add Brine - Allow to Stand check_separation->improve_separation No emulsion->check_separation No break_emulsion Break Emulsion: - Add Brine - Gentle Swirling - Filter/Centrifuge emulsion->break_emulsion Yes adjust_wash Adjust Aqueous Wash: - Use NaHCO3/Brine - Avoid Acid - Lower Temperature product_decomposition->adjust_wash Yes dry_organic Dry Organic Layer (e.g., Na2SO4) product_decomposition->dry_organic No break_emulsion->extraction adjust_wash->extraction improve_separation->extraction concentrate Concentrate Solvent dry_organic->concentrate end Isolated Enol Ether concentrate->end

Caption: Troubleshooting workflow for enol ether solvent extraction.

G reaction_mixture Reaction Mixture separatory_funnel Transfer to Separatory Funnel reaction_mixture->separatory_funnel add_organic Add Organic Solvent (e.g., Et2O) separatory_funnel->add_organic add_aqueous Add Aqueous Wash (e.g., NaHCO3) add_organic->add_aqueous mix Mix Gently & Vent add_aqueous->mix separate_layers Separate Layers mix->separate_layers aqueous_layer Aqueous Layer separate_layers->aqueous_layer organic_layer Organic Layer (contains product) separate_layers->organic_layer re_extract Re-extract Aqueous Layer with Organic Solvent aqueous_layer->re_extract combine_organic Combine Organic Layers organic_layer->combine_organic re_extract->organic_layer dry_concentrate Dry & Concentrate combine_organic->dry_concentrate final_product Crude Product dry_concentrate->final_product

Caption: Standard experimental workflow for solvent extraction.

References

Technical Support Center: Safe Handling and Storage of Ethers to Prevent Peroxide Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the prevention, detection, and removal of dangerous peroxides in ethers. Adherence to these protocols is critical for laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What are ether peroxides and why are they dangerous?

A1: Ethers can react with atmospheric oxygen in a process called autoxidation to form highly unstable and explosive compounds known as peroxides.[1][2] This is a free-radical chain reaction that is often initiated by light and heat.[1][3] These peroxides can detonate violently when subjected to heat, friction, or mechanical shock, posing a severe explosion hazard in the laboratory.[4][5] Incidents involving detonating ether peroxides have led to serious injuries and even fatalities.[6]

Q2: Which ethers are most susceptible to peroxide formation?

A2: While many ethers are capable of forming peroxides, some are more prone to it than others. Ethers with primary and/or secondary alkyl groups are particularly susceptible.[3] Isopropyl ether is noted as a severe peroxide hazard.[7][8] Other common laboratory ethers that readily form peroxides include diethyl ether, tetrahydrofuran (THF), and dioxane.[6][8]

Q3: How can I prevent peroxide formation in my stored ethers?

A3: Proper storage and handling are key to preventing peroxide formation. Here are some critical steps:

  • Purchase inhibited ethers: Whenever possible, purchase ethers that contain an inhibitor, such as butylated hydroxytoluene (BHT), which scavenges oxygen and slows down peroxide formation.[3][9]

  • Store in appropriate containers: Ethers should be stored in their original, airtight, light-resistant containers, such as amber glass bottles or metal cans.[4][10] For diethyl ether, the iron in steel cans can act as a peroxide inhibitor.[10]

  • Minimize exposure to air and light: Keep containers tightly sealed and store them in a cool, dark place away from heat and sunlight.[4][8]

  • Purchase small quantities: Only purchase amounts of ether that you expect to use within a short period to avoid prolonged storage.[11]

  • Label containers: Clearly label all ether containers with the date received and the date opened.[4][11]

Q4: How often should I test my ethers for peroxides?

A4: The frequency of testing depends on the type of ether and how long it has been opened. It is recommended to test opened containers of ethers at a minimum of every three months.[6] Some guidelines suggest more frequent testing for certain classes of peroxide formers.[12] Always test before distilling or evaporating an ether, regardless of its age.[13]

Q5: What are the signs of a potentially dangerous, old container of ether?

A5: Be extremely cautious with old or unknown-origin ether containers. Do not attempt to move or open a container if you observe any of the following:

  • Visible crystal formation in the liquid or around the cap.[13][14]

  • The presence of a viscous liquid or oily droplets.[14]

  • Discoloration of the liquid.[5]

  • A rusted or stuck cap on a metal container.[12]

If you encounter a container with these signs, treat it as a potential bomb and contact your institution's Environmental Health and Safety (EHS) office immediately.[11][13]

Troubleshooting Guide

Problem: I need to use an ether that has been stored for a while. What should I do first?

Solution:

  • Visual Inspection: Before handling, carefully inspect the container for any signs of peroxide formation (see Q5 in the FAQ). If any are present, do not proceed and contact EHS.

  • Peroxide Testing: If the container appears safe, you must test the ether for the presence of peroxides.

Problem: My peroxide test is positive. What concentration is considered safe for use?

Solution: The acceptable peroxide concentration depends on the intended application. The following table summarizes general guidelines.

Peroxide Concentration (ppm)Hazard Level & Recommended Action
< 3 ppmReasonably safe for most laboratory procedures involving moderate quantities.[13][14]
3 - 30 ppmModerate hazard. Avoid concentrating the peroxides (e.g., through distillation or evaporation). Disposal is recommended if the ether is not for immediate use.[13][14]
> 30 ppmUnacceptable and may pose a serious hazard. The ether must be treated to remove peroxides before use or disposed of as hazardous waste.[14]
> 100 ppmSignificant hazard. If tested with strips showing a concentration over 100 ppm, do not handle and contact EHS for disposal.[7][15]

Problem: My ether contains an unsafe level of peroxides. How can I remove them?

Solution: There are two primary methods for removing peroxides from ethers. After treatment, always re-test the ether to ensure the peroxide concentration is within a safe limit.

  • Activated Alumina Method: Pass the solvent through a column packed with activated alumina. This method is effective for both water-soluble and water-insoluble ethers.[13][14] Note that this method removes peroxides but does not destroy them, so the alumina should be treated after use.[13]

  • Ferrous Salt Method: For water-soluble ethers, shake the solvent with a freshly prepared solution of a ferrous salt (e.g., ferrous sulfate).[13][14] For water-insoluble ethers, you can wash with an acidic ferrous sulfate solution.[15][16]

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Testing for Peroxides

A. Peroxide Test Strips (Semi-Quantitative)

This is a common and convenient method for routine testing of simple ethers like diethyl ether, THF, and p-dioxane.[6][13]

  • Materials: Commercial peroxide test strips (e.g., EMQuant®).

  • Procedure:

    • Immerse the test strip into the ether for approximately 1 second.[6]

    • Allow the solvent to evaporate from the strip.[6]

    • Moisten the reaction zone by breathing on it four times for 3-5 seconds each, or by briefly dipping it in distilled water.[6]

    • Compare the resulting color to the color scale provided with the test strips to determine the peroxide concentration in ppm.

B. Potassium Iodide (KI) Test (Qualitative/Semi-Quantitative)

This chemical test is more sensitive than test strips and can detect di-alkyl peroxides in addition to hydroperoxides.[13]

  • Materials:

    • 10% (w/v) potassium iodide solution (freshly prepared).[6]

    • Dilute hydrochloric acid or glacial acetic acid.[6][13]

    • Starch solution (optional).[6]

  • Procedure:

    • In a test tube, add 1 mL of a freshly prepared solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid.[13]

    • Add 1 mL of the ether to be tested.[13]

    • Alternatively, shake 10 mL of the ether with 1 mL of fresh 10% (w/v) potassium iodide solution and a few drops of hydrochloric acid.[6]

    • A yellow to brown color indicates the presence of peroxides.[13] A pale yellow color suggests a low concentration (0.001-0.0005%), while a bright yellow or brown color indicates a high and hazardous concentration (>0.1%).[13]

    • If the result is ambiguous, add a few drops of starch solution. A blue or purple color confirms the presence of iodine, and therefore peroxides.[6]

Protocol 2: Peroxide Removal from Ethers

A. Activated Alumina Method

  • Procedure:

    • Prepare a chromatography column with a plug of glass wool at the bottom.

    • Fill the column with activated alumina. A general guideline is to use about 100g of alumina for every 100 mL of solvent.[13]

    • Carefully pour the ether containing peroxides onto the top of the column and allow it to percolate through the alumina.

    • Collect the purified ether.

    • Important: The alumina will contain concentrated peroxides. Flush the column with a dilute acidic solution of ferrous sulfate to decompose the peroxides before disposal.[13]

B. Ferrous Salt Method (for water-insoluble ethers)

  • Materials: Ferrous sulfate solution (60g ferrous sulfate, 6 mL concentrated sulfuric acid, 110 mL distilled water).[15]

  • Procedure:

    • In a separatory funnel, add the ether containing peroxides.

    • Add an equal volume of the ferrous sulfate solution.

    • Gently shake the funnel, periodically venting to release any pressure.[17]

    • Allow the layers to separate and discard the aqueous (bottom) layer.

    • Repeat the washing process two to three times.[13]

    • Wash the ether with water to remove any remaining acid and salt.

    • Dry the ether over an appropriate drying agent (e.g., anhydrous magnesium sulfate).

Visualizations

Peroxide_Formation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Ether Ether Ether_Radical Ether Radical (R.) Ether->Ether_Radical Initiator Light, Heat, or Radical Initiator Initiator->Ether_Radical H abstraction Oxygen Oxygen (O2) Peroxy_Radical Peroxy Radical (ROO.) Ether_Radical->Peroxy_Radical + O2 Oxygen->Peroxy_Radical Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + Ether Another_Ether Another Ether Molecule New_Ether_Radical New Ether Radical Hydroperoxide->New_Ether_Radical generates Another_Ether->Hydroperoxide Radical1 Radical Stable_Product Stable Product Radical1->Stable_Product Radical2 Radical Radical2->Stable_Product

Caption: Mechanism of ether peroxide formation.

Ether_Handling_Workflow start Old/Stored Ether Container visual_inspection Visually Inspect Container (Crystals, Discoloration, Stuck Cap?) start->visual_inspection contact_ehs STOP! Contact EHS for Disposal visual_inspection->contact_ehs Yes test_peroxides Test for Peroxides visual_inspection->test_peroxides No check_concentration Peroxide Concentration > 30 ppm? test_peroxides->check_concentration remove_peroxides Remove Peroxides (Alumina or Ferrous Salt) check_concentration->remove_peroxides Yes use_ether Safe to Use Ether check_concentration->use_ether No dispose_waste Dispose of as Hazardous Waste check_concentration->dispose_waste Yes, if not removing remove_peroxides->test_peroxides Re-test

Caption: Decision workflow for handling stored ethers.

Peroxide_Testing_Removal_Workflow start Select Ether for Use test_method Choose Test Method start->test_method strips Peroxide Test Strips test_method->strips ki_test Potassium Iodide (KI) Test test_method->ki_test evaluate Evaluate Peroxide Level strips->evaluate ki_test->evaluate safe < 30 ppm Safe to Use evaluate->safe Safe unsafe > 30 ppm Unsafe, Requires Treatment evaluate->unsafe Unsafe removal Choose Removal Method unsafe->removal alumina Activated Alumina Column removal->alumina ferrous Ferrous Salt Wash removal->ferrous retest Re-test for Peroxides alumina->retest ferrous->retest retest->evaluate

Caption: Experimental workflow for peroxide testing and removal.

References

Troubleshooting poor separation during 2-methoxy-2-butene distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor separation during the distillation of 2-methoxy-2-butene.

Troubleshooting Poor Separation

Poor separation during the fractional distillation of 2-methoxy-2-butene can manifest as broad boiling point ranges, overlapping fractions, or final product contamination. The following question-and-answer section addresses common causes and solutions.

Question 1: My distillation is proceeding too quickly and the separation is poor. What should I do?

Answer: A rapid distillation rate is a frequent cause of inadequate separation. For effective purification, the components in the mixture need sufficient time in the fractionating column to establish equilibrium between the liquid and vapor phases.

  • Solution: Reduce the heating rate to the distillation flask. A slow and steady distillation, typically a collection rate of 1-2 drops per second, allows for multiple vaporization-condensation cycles within the column, which is essential for separating compounds with close boiling points.[1] Proper insulation of the distillation column with glass wool or aluminum foil can also help maintain a consistent temperature gradient, preventing excessive condensation and promoting a slower, more controlled distillation.[2]

Question 2: I'm observing a constant boiling point, but my collected fraction is still impure. What could be the issue?

  • Solution: If an azeotrope is suspected, simple fractional distillation will not be sufficient for separation. In such cases, techniques like extractive distillation are necessary. This involves adding a high-boiling, miscible solvent to the mixture to alter the relative volatilities of the components, thereby "breaking" the azeotrope and allowing for separation.

Question 3: The temperature is fluctuating during distillation, and I'm not getting clean fractions. Why is this happening?

Answer: Temperature fluctuations can be caused by several factors:

  • Improper Thermometer Placement: The thermometer bulb must be positioned correctly within the distillation head. The top of the bulb should be level with the bottom of the side arm leading to the condenser. If it is too high, the vapor will not be hot enough to give an accurate reading. If it is too low, it will measure the temperature of the superheated vapors, leading to an erroneously high reading.

  • Inconsistent Heating: Bumping or uneven boiling of the liquid in the distillation flask can cause temperature fluctuations. Using a stir bar or boiling chips will ensure smooth boiling.

  • Drafts: Air drafts in the laboratory can cool the distillation column and head, leading to temperature drops. Using a fume hood with the sash lowered as much as possible can minimize this effect. Insulating the column can also help.[2]

Question 4: I'm having trouble getting the vapor to reach the condenser, and the distillation is very slow or has stopped. What's the problem?

Answer: Insufficient heating or heat loss from the apparatus can prevent the vapor from reaching the condenser.

  • Solution: Ensure the heating mantle is set to an appropriate temperature. The distilling pot generally needs to be about 30°C hotter than the column head temperature for the vapor to ascend.[2] Insulate the fractionating column and the distillation head with glass wool or aluminum foil to minimize heat loss to the surroundings.[2] This is particularly important for higher-boiling compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude 2-methoxy-2-butene sample?

A1: Common impurities can include unreacted starting materials such as 2-butanol and methanol, as well as byproducts like methyl tert-butyl ether (MTBE) and 2,2-dimethoxybutane. The presence and amount of these impurities will depend on the synthetic route used.

Q2: What are the boiling points of 2-methoxy-2-butene and its potential impurities?

A2: Knowing the boiling points of the components is crucial for planning a successful fractional distillation.

CompoundBoiling Point (°C)
Methyl tert-butyl ether (MTBE)55.5
2-Methoxy-2-butene ~67
2-Butanol98-100
2,2-Dimethoxybutane99.8

Note: The boiling point of 2-methoxy-2-butene has been reported with some variability, which may be due to the presence of impurities in earlier measurements.

Q3: What type of fractionating column is best for purifying 2-methoxy-2-butene?

A3: For separating compounds with boiling points that are relatively close, a column with a large surface area is required to provide a sufficient number of theoretical plates for good separation. A Vigreux column is a common and effective choice for many laboratory-scale distillations. For mixtures that are more difficult to separate, a packed column (e.g., with Raschig rings or metal sponges) may provide better efficiency.

Experimental Protocol: General Fractional Distillation of 2-Methoxy-2-Butene

This protocol provides a general procedure for the fractional distillation of crude 2-methoxy-2-butene. It should be adapted based on the specific scale and equipment of the experiment.

Materials:

  • Crude 2-methoxy-2-butene

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle

  • Stir bar or boiling chips

  • Clamps and stands

  • Insulating material (glass wool, aluminum foil)

Procedure:

  • Apparatus Setup:

    • Place the crude 2-methoxy-2-butene and a stir bar or boiling chips into a round-bottom flask. Do not fill the flask more than two-thirds full.

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed.

    • Position the thermometer correctly in the distillation head.

    • Wrap the fractionating column and distillation head with insulation.

    • Start the flow of cooling water through the condenser, with water entering at the bottom and exiting at the top.

  • Distillation:

    • Begin heating the distillation flask gently.

    • Observe the vapor as it begins to rise up the fractionating column. A ring of condensing vapor should slowly ascend the column.

    • Adjust the heating rate to maintain a slow and steady distillation rate of 1-2 drops per second into the receiving flask.

    • Monitor the temperature at the distillation head. It should hold steady during the collection of a pure fraction.

  • Fraction Collection:

    • Collect any initial low-boiling fractions in a separate receiving flask. The temperature should then rise and stabilize at the boiling point of 2-methoxy-2-butene (approx. 67°C).

    • Collect the 2-methoxy-2-butene fraction in a clean, pre-weighed receiving flask while the temperature remains constant.

    • If the temperature begins to drop or rise significantly after the main fraction is collected, change the receiving flask to collect any higher-boiling impurities.

  • Shutdown:

    • Stop heating and allow the apparatus to cool down completely before disassembling.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor separation during the distillation of 2-methoxy-2-butene.

TroubleshootingWorkflow start Poor Separation Observed check_rate Is the distillation rate slow and steady (1-2 drops/sec)? start->check_rate reduce_heat Reduce heating rate. Insulate column. check_rate->reduce_heat No check_temp Is the temperature at the distillation head stable? check_rate->check_temp Yes reduce_heat->check_rate check_thermometer Check thermometer placement. Ensure smooth boiling (stir bar). Insulate apparatus. check_temp->check_thermometer No suspect_azeotrope Is the constant boiling point the expected value for the pure product? check_temp->suspect_azeotrope Yes check_vapor Is vapor reaching the condenser? check_temp->check_vapor Fluctuating check_thermometer->check_temp pure_product Separation should improve. Monitor fraction purity. suspect_azeotrope->pure_product Yes consider_extractive Azeotrope likely. Consider extractive distillation. suspect_azeotrope->consider_extractive No check_vapor->check_thermometer Yes increase_heat Increase heating rate. Insulate column and head. check_vapor->increase_heat No increase_heat->check_vapor

Caption: Troubleshooting workflow for poor distillation separation.

References

Technical Support Center: Effective Drying of Organic Layers in Enol Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective drying of organic layers during enol ether synthesis. Given the sensitivity of enol ethers to acidic conditions, proper selection and use of drying agents are critical to prevent product decomposition and ensure high yields.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to dry the organic layer after an aqueous workup in enol ether synthesis?

A1: Residual water in the organic layer can lead to several issues. Firstly, enol ethers are susceptible to hydrolysis back to their corresponding ketone or aldehyde starting materials, a reaction catalyzed by even trace amounts of acid.[1] Water can facilitate this decomposition. Secondly, the presence of water will lead to inaccurate product yields after solvent evaporation. Finally, residual water can interfere with subsequent reactions that require anhydrous conditions and can also compromise analysis techniques like mass spectrometry.

Q2: What are the most common drying agents used for organic layers?

A2: The most frequently used drying agents in organic synthesis are anhydrous inorganic salts that form hydrates upon contact with water. These include sodium sulfate (Na₂SO₄), magnesium sulfate (MgSO₄), calcium chloride (CaCl₂), and calcium sulfate (CaSO₄, often sold as Drierite®). Molecular sieves are also a common and highly effective option.[2][3]

Q3: Can I use any drying agent for my enol ether product?

A3: No. Due to the acid-sensitivity of enol ethers, it is critical to avoid acidic drying agents.[1] For instance, magnesium sulfate is slightly acidic and may not be suitable for highly acid-sensitive enol ethers.[2][3] Calcium chloride can also contain acidic impurities. Therefore, neutral or basic drying agents are generally recommended.

Q4: How do I know when I have added enough drying agent?

A4: A common visual indicator is the behavior of the drying agent in the solvent. Initially, the drying agent will clump together as it absorbs water. You have likely added enough when newly added portions of the drying agent no longer clump and remain free-flowing in the solution, appearing like a snow globe when swirled.[2] For anhydrous sodium sulfate, which is slower acting, it is good practice to let the solution stand for at least 15-30 minutes to ensure complete drying.[4]

Q5: What is the difference between "capacity" and "efficiency" in a drying agent?

A5: Capacity refers to the total amount of water a given mass of the drying agent can absorb. For example, sodium sulfate has a high capacity. Efficiency (or intensity) refers to how completely the drying agent removes water from the solvent, i.e., the final low level of residual water. Molecular sieves and magnesium sulfate are known for their high efficiency.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of enol ether after workup and drying. Product Decomposition: The enol ether may have hydrolyzed back to the starting carbonyl compound due to acidic conditions during the workup or from an acidic drying agent.1. Ensure all aqueous washes during the workup are neutral or slightly basic (e.g., use a saturated sodium bicarbonate wash).2. Use a neutral drying agent like anhydrous sodium sulfate or potassium carbonate.[3]3. Minimize the time the enol ether is in contact with any aqueous or potentially acidic media.
The organic layer is still cloudy after adding the drying agent. Incomplete Drying: Not enough drying agent was added, or it was not given sufficient time to work.1. Add more drying agent in small portions until the newly added solid no longer clumps.2. Allow the mixture to stand for a longer period, especially when using a slower agent like sodium sulfate.[2][4]3. For very wet solutions, consider a preliminary wash with brine (saturated aqueous NaCl) to remove the bulk of the water before adding the solid drying agent.
Difficulty separating the drying agent from the dried solution. Fine Powder Drying Agent: Drying agents like anhydrous magnesium sulfate are very fine powders and can be difficult to separate by decantation.1. For fine powders, gravity filtration is the recommended method for separation.[3]2. To minimize product loss, rinse the filtered drying agent with a small amount of fresh, anhydrous solvent and combine the filtrates.[2]
The product appears to have polymerized or formed other byproducts. Reactive Drying Agent: Some drying agents, although not common for this application, can be reactive. For example, very strong desiccants like phosphorus pentoxide are highly acidic and reactive.Stick to common, neutral inorganic salt drying agents like anhydrous sodium sulfate or potassium carbonate for enol ethers.

Data Presentation: Comparison of Common Drying Agents

The following table summarizes the properties of commonly used drying agents to aid in selection for enol ether synthesis.

Drying AgentChemical FormulaAcidity/BasicityCapacitySpeedEfficiency (Intensity)Compatibility with Enol Ethers
Sodium SulfateNa₂SO₄NeutralHighSlowLowHighly Recommended
Magnesium SulfateMgSO₄Slightly AcidicHighFastHighUse with caution; not for highly acid-sensitive enol ethers.[2][3]
Potassium CarbonateK₂CO₃BasicMediumMediumMediumRecommended , especially if trace acid needs to be neutralized.
Calcium Sulfate (Drierite®)CaSO₄NeutralLowFastHighGood, but its low capacity may require larger quantities.[5]
Calcium ChlorideCaCl₂Neutral (can have acidic impurities)HighMediumHighNot ideal; can form adducts with carbonyls and may be acidic.
Molecular Sieves (3Å or 4Å)(Na₂O)ₓ·(Al₂O₃)y·(SiO₂)zNeutralHighFastVery HighHighly Recommended ; excellent for achieving very low water content.

Experimental Protocols

Protocol 1: General Procedure for Drying an Organic Layer Containing an Enol Ether
  • Initial Water Removal (Optional but Recommended): After aqueous extraction, wash the organic layer with a saturated solution of sodium chloride (brine). This will remove the majority of the dissolved water. Separate the layers.

  • Transfer to a Suitable Flask: Transfer the organic layer to an Erlenmeyer flask. The flask should be large enough to allow for swirling (no more than two-thirds full).

  • Addition of the Drying Agent: Add a suitable neutral drying agent, such as anhydrous sodium sulfate or potassium carbonate, in small portions while gently swirling the flask.

  • Observation: Continue adding the drying agent until the solid particles no longer clump together and flow freely in the solution upon swirling.

  • Drying Time: Allow the flask to stand for 15-30 minutes to ensure complete drying. Swirl occasionally.

  • Separation of the Drying Agent:

    • For granular drying agents (e.g., Na₂SO₄ pellets): Carefully decant the dried organic solution into a clean, dry flask, leaving the drying agent behind.

    • For powdered drying agents (e.g., powdered K₂CO₃): Set up a gravity filtration apparatus with a fluted filter paper. Filter the solution into a clean, dry flask.

  • Rinsing: Rinse the drying agent with a small volume of fresh, anhydrous solvent and add this rinse to the filtered solution to maximize product recovery.

  • Solvent Removal: The dried organic solution is now ready for solvent removal by rotary evaporation.

Protocol 2: Drying a Silyl Enol Ether Synthesis Reaction Mixture

This protocol is adapted from a literature procedure for the synthesis of a silyl enol ether.[6]

  • Quenching: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or hexanes). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Note: For particularly acid-sensitive silyl enol ethers, substitution with anhydrous sodium sulfate is recommended.

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude silyl enol ether.

Mandatory Visualizations

Drying_Agent_Selection Decision Tree for Drying Agent Selection in Enol Ether Synthesis start Start: Organic Layer Containing Enol Ether acid_sensitive Is the enol ether highly acid-sensitive? start->acid_sensitive need_anhydrous Is the subsequent step highly moisture-sensitive? acid_sensitive->need_anhydrous  No   na2so4 Use Anhydrous Sodium Sulfate (Na₂SO₄) or Potassium Carbonate (K₂CO₃) acid_sensitive->na2so4  Yes   mgso4 Anhydrous Magnesium Sulfate (MgSO₄) is an option (use with caution) need_anhydrous->mgso4  No   mol_sieves Use Molecular Sieves (3Å or 4Å) need_anhydrous->mol_sieves  Yes   na2so4_2 Use Anhydrous Sodium Sulfate (Na₂SO₄) mgso4->na2so4_2 If in doubt, use Na₂SO₄

Caption: Decision tree for selecting an appropriate drying agent.

Experimental_Workflow General Workflow for Drying an Organic Layer cluster_workup Aqueous Workup cluster_drying Drying quench 1. Quench Reaction extract 2. Extract with Organic Solvent quench->extract wash 3. Wash with NaHCO₃ (aq) / Brine extract->wash add_drying_agent 4. Add Neutral Drying Agent (e.g., Na₂SO₄) wash->add_drying_agent swirl 5. Swirl and Let Stand add_drying_agent->swirl separate 6. Separate Drying Agent (Decant or Filter) swirl->separate isolate 7. Isolate Product (Solvent Evaporation) separate->isolate

References

Technical Support Center: Quenching Procedures for Acid-Catalyzed Enol Ether Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the quenching and workup of acid-catalyzed enol ether reactions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching in an acid-catalyzed enol ether reaction?

A1: Quenching terminates the chemical reaction by neutralizing the acid catalyst.[1][2] This is a critical step to prevent further reactions, such as undesired side product formation or degradation of the desired product, during the workup and purification process. The primary goal is to deactivate any remaining reactive species to ensure the stable isolation of the product.[1]

Q2: What are the most common quenching agents for acid-catalyzed enol ether reactions?

A2: The most common quenching agents are aqueous basic solutions. The choice of base depends on the sensitivity of the product and the strength of the acid catalyst used. Common options include:

  • Saturated sodium bicarbonate (NaHCO₃) solution: A mild base suitable for neutralizing strong acid catalysts without introducing a strongly basic environment that could harm sensitive functional groups.[3][4]

  • Saturated sodium carbonate (Na₂CO₃) solution: A slightly stronger base than sodium bicarbonate.

  • Dilute sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution: Used when a stronger base is required to neutralize the acid, but care must be taken as it can promote side reactions with certain substrates.[5]

Q3: Why is an aqueous solution used for quenching instead of a solid base?

A3: Aqueous solutions are preferred for several reasons:

  • Better heat dissipation: Acid-base neutralization reactions are often exothermic.[3][6] Water acts as an excellent heat sink, helping to control the temperature of the reaction mixture and prevent potential boiling of organic solvents.[3][7]

  • Improved reaction control: Using a solution allows for more rapid and controllable neutralization kinetics compared to the interfacial reaction that would occur with an insoluble solid base in an organic solvent.[3]

  • Facilitates extraction: The use of an aqueous quenching agent initiates the separation of the reaction mixture into aqueous and organic layers, which is the first step of a standard aqueous workup.[8][9]

Q4: How do I know if my quenching procedure is complete?

A4: The completion of the quenching process can be verified by checking the pH of the aqueous layer. After adding the quenching agent and thoroughly mixing, allow the layers to separate and test the pH of the aqueous layer using pH paper or a pH meter. The target pH is typically neutral (pH 7) or slightly basic (pH 8) to ensure all the acid catalyst has been neutralized.[3]

Q5: Can the quenching process affect the stability of my product?

A5: Yes, the quenching process can potentially affect product stability. Enol ethers are hydrolyzed back to the corresponding carbonyl compound under acidic conditions.[10] While the goal of quenching is to stop this reaction by neutralizing the acid, improper quenching techniques can still lead to product degradation. For example, localized areas of high acid concentration during slow or inefficient mixing can continue to promote hydrolysis. Conversely, using an overly strong base for quenching can lead to base-catalyzed degradation of sensitive products.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low yield of desired product after workup Incomplete reaction before quenching.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, NMR) to ensure it has gone to completion before quenching.[7]- Do not rely solely on literature reaction times.[7]
Product degradation during quenching.- Add the quenching solution slowly and with vigorous stirring to avoid localized high concentrations of acid or base.- Perform the quench at a low temperature (e.g., in an ice bath) to manage any exotherm.[7]- Use a milder quenching agent, such as saturated sodium bicarbonate solution.
Product is water-soluble and is lost in the aqueous layer.- If the product has polar functional groups, it may have some solubility in the aqueous layer. Perform multiple extractions of the aqueous layer with an appropriate organic solvent to recover the product.- If the product is highly water-soluble, consider alternative workup procedures that do not involve an aqueous wash, such as direct purification by chromatography after neutralization and filtration.
Formation of an emulsion during aqueous workup The organic and aqueous layers are not separating cleanly.- Add brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous layer, which can help to break the emulsion.- Filter the entire mixture through a pad of Celite.- If the emulsion persists, allow the mixture to stand for an extended period, or gently swirl the separatory funnel instead of vigorous shaking.
Presence of starting material (enol ether) in the final product Incomplete hydrolysis reaction.- Ensure a sufficient amount of acid catalyst was used.- Increase the reaction time or temperature, monitoring for the consumption of the starting material.
Premature quenching of the reaction.- Confirm the reaction is complete via analytical methods before adding the quenching agent.[7]
Unexpected side products are observed The acid catalyst is promoting side reactions.- Consider using a milder acid catalyst or a lower catalyst loading.- Optimize the reaction temperature; sometimes lower temperatures can suppress side reactions.
The product is unstable to the workup conditions.- Minimize the time the product is in contact with the acidic or basic aqueous solutions.- Ensure the quenching is thorough to completely neutralize the acid.

Experimental Protocols

General Protocol for Quenching an Acid-Catalyzed Enol Ether Hydrolysis Reaction
  • Cool the Reaction Mixture: Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, GC-MS), cool the reaction flask in an ice-water bath to 0 °C. This helps to control any exotherm that may occur during neutralization.[7]

  • Add the Quenching Solution: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise to the cooled reaction mixture with vigorous stirring. Continue the addition until gas evolution (CO₂) ceases, which indicates that the acid has been neutralized.

  • Check the pH: After the addition is complete, stop the stirring and allow the layers to separate. Using a pipette, remove a small amount of the aqueous (bottom) layer and test its pH with pH paper. The pH should be between 7 and 8. If it is still acidic, add more NaHCO₃ solution until the desired pH is reached.

  • Perform Aqueous Workup: Transfer the biphasic mixture to a separatory funnel.

  • Extract the Product: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times to ensure all the organic product is recovered.[8]

  • Wash the Organic Layer: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove any remaining water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[9]

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

G A Low Product Yield B Incomplete Reaction? A->B C Product Degradation? A->C D Product Loss During Workup? A->D E Monitor reaction to completion (TLC, LC-MS) B->E Yes F Quench at low temp Use mild base (NaHCO3) C->F Yes G Perform multiple extractions Use brine wash D->G Yes G cluster_0 Reaction Phase cluster_1 Quenching Phase A Enol Ether B Protonation of Alkene A->B + H+ C Oxocarbenium Ion B->C D Nucleophilic Attack by H2O C->D + H2O E Hemiacetal D->E F Carbonyl Product E->F - ROH, -H+ Catalyst H+ Quench Add Base (e.g., HCO3-) Catalyst->Quench Neutralized Neutralization H+ + HCO3- -> H2CO3 -> H2O + CO2 Quench->Neutralization

References

Technical Support Center: Purification of Crude 2-Methoxy-2-Butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-methoxy-2-butene post-synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 2-methoxy-2-butene after synthesis?

A1: The impurities in crude 2-methoxy-2-butene are largely dependent on the synthetic route employed. However, common impurities include:

  • Unreacted Starting Materials: Such as 2-butanol, methanol, or butenes.

  • Catalyst: Residual acid catalyst (e.g., sulfuric acid) that was not properly neutralized.

  • Side Products: Isomers like 2-methyl-1-butene or 3-methoxy-1-butene may form, particularly in elimination reactions.[1]

  • Solvents: Any solvents used during the reaction or workup.

  • Water: Introduced during aqueous workup steps.

  • Peroxides: Ethers like 2-methoxy-2-butene can form explosive peroxides upon exposure to air and light.

Q2: What are the primary methods for purifying crude 2-methoxy-2-butene?

A2: The choice of purification method depends on the nature of the impurities and the desired final purity. The most common techniques are:

  • Fractional Distillation: Effective for separating volatile impurities with different boiling points, such as isomeric byproducts.

  • Aqueous Wash/Extraction: Used to remove water-soluble impurities like residual acid or base catalysts and salts.[2][3]

  • Flash Column Chromatography: A versatile method for removing non-volatile impurities and isomers with different polarities.

  • Extractive Distillation or Membrane Separation: Advanced techniques specifically used to break the azeotrope that 2-methoxy-2-butene can form with methanol.

Q3: How can I test for and remove peroxides from my crude 2-methoxy-2-butene?

A3: Peroxide formation is a significant safety concern for ethers. Peroxides must be removed before distillation to prevent the risk of explosion.

Testing for Peroxides:

  • Use commercially available peroxide test strips for a quick and easy assessment.

  • Alternatively, add a few drops of the ether to a freshly prepared 10% (w/v) potassium iodide solution acidified with a drop of acetic acid. A yellow or brown color indicates the presence of peroxides.

Removal of Peroxides:

  • Activated Alumina: Pass the crude ether through a column of activated alumina. This is an effective method for removing peroxides.

  • Ferrous Sulfate Wash: Shake the crude product with a freshly prepared solution of iron(II) sulfate. A typical preparation is 60 g of FeSO₄ in 100 mL of water with 6 mL of concentrated sulfuric acid. After treatment, it is crucial to re-test for the presence of peroxides to ensure their complete removal.

Q4: How can I assess the purity of my 2-methoxy-2-butene?

A4: The purity of 2-methoxy-2-butene can be determined using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for both qualitative and quantitative analysis, allowing for the separation and identification of volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can be used to confirm the structure of the desired product and identify impurities by their characteristic signals.[4]

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of 2-methoxy-2-butene from a close-boiling impurity.

  • Possible Cause: Inefficient distillation column or the presence of an azeotrope. Methanol is a common impurity that can form an azeotrope with 2-methoxy-2-butene.

  • Solution:

    • Improve Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).[5] Ensure a slow and steady distillation rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column.[6] Insulating the column with glass wool or aluminum foil can also improve efficiency.[6]

    • Break the Azeotrope: If a methanol azeotrope is suspected, simple distillation will not be effective. Consider using extractive distillation by adding a high-boiling solvent to alter the relative volatilities. Alternatively, membrane separation can be employed to remove methanol. Advanced techniques like pressure-swing distillation may also be an option.[7][8]

Issue 2: The product yield after distillation is low.

  • Possible Cause: Distilling too quickly can lead to poor separation and carryover of the product into the forerun or leaving it in the distillation pot. Also, to avoid concentrating potentially explosive peroxides, it is critical to leave at least 10% of the liquid behind in the distillation flask when distilling ethers.

  • Solution:

    • Maintain a slow, controlled distillation rate.

    • Carefully monitor the temperature at the distillation head to collect the desired fraction.

    • Accept a slightly lower yield as a necessary safety precaution to avoid distilling to dryness.

Aqueous Wash/Extraction

Issue 1: An emulsion forms during the aqueous wash, making separation difficult.

  • Possible Cause: Vigorous shaking or the presence of surfactant-like impurities.

  • Solution:

    • Gently swirl or invert the separatory funnel instead of shaking vigorously.

    • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help to break the emulsion.

    • If the emulsion persists, allow the mixture to stand for a longer period. In some cases, filtering the mixture through a pad of celite can break the emulsion.

Issue 2: The product is not fully recovered from the aqueous layer.

  • Possible Cause: The product has some solubility in the aqueous phase.

  • Solution:

    • Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL is more effective than 1 x 150 mL).

    • Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

Flash Column Chromatography

Issue 1: The product elutes with impurities.

  • Possible Cause: The solvent system (eluent) is too polar, or the column is not packed correctly.

  • Solution:

    • Optimize the Eluent: Use thin-layer chromatography (TLC) to determine an optimal solvent system where the desired product has an Rf value of approximately 0.3. A less polar eluent will increase the retention time of all compounds on the column, potentially allowing for better separation.

    • Proper Column Packing: Ensure the silica gel is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to channeling and poor separation.

Issue 2: The product yield is low after chromatography.

  • Possible Cause: The product is irreversibly adsorbed onto the silica gel, or the collected fractions are too broad.

  • Solution:

    • Deactivate the Silica: For sensitive compounds, silica gel can be deactivated by adding a small percentage of a polar solvent like triethylamine (for basic compounds) or water to the eluent.

    • Collect Smaller Fractions: Collecting smaller, more numerous fractions can help to better isolate the pure product from overlapping impurity bands.

Data Presentation

Table 1: Boiling Points of 2-Methoxy-2-butene and Potential Impurities

CompoundBoiling Point (°C) at 760 mmHg
2-Methoxy-2-butene ~67
Methanol64.7
2-Butanol99.5
2-Methyl-1-butene31
Water100

This data is critical for planning purification by fractional distillation.

Table 2: Purity and Yield Data from an Analogous Purification (2-Methoxypropene)

Purification MethodPurity AchievedYieldReference
Fractional Distillation with Additives>99.0%~90%Analogous process for 2-methoxypropene
Membrane Separation>99%~91-93%Analogous process for 2-methoxypropene[9]

Experimental Protocols

Protocol 1: General Procedure for Aqueous Wash
  • Transfer the crude 2-methoxy-2-butene to a separatory funnel.

  • Add an equal volume of a suitable aqueous solution (e.g., saturated sodium bicarbonate to neutralize acid, or water to remove water-soluble impurities).

  • Gently invert the funnel several times, venting frequently to release any pressure buildup.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Repeat the wash as necessary.

  • Finally, wash the organic layer with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[2][3]

Protocol 2: General Procedure for Fractional Distillation
  • Safety First: Ensure the crude ether has been tested for and is free of peroxides.

  • Set up a fractional distillation apparatus with a packed column (e.g., Vigreux or packed with Raschig rings).

  • Add the crude 2-methoxy-2-butene and a boiling chip or stir bar to the distillation flask.

  • Gently heat the flask.

  • Collect the forerun, which will contain any low-boiling impurities.

  • Collect the fraction that distills at the boiling point of 2-methoxy-2-butene (~67 °C).

  • Stop the distillation before the flask goes to dryness, leaving at least 10% of the initial volume.

  • Analyze the collected fractions for purity.

Mandatory Visualizations

PurificationWorkflow crude Crude 2-Methoxy-2-Butene wash Aqueous Wash crude->wash Remove acids/salts dry Drying (e.g., MgSO4) wash->dry Remove water distill Fractional Distillation dry->distill Separate isomers/volatiles pure Pure 2-Methoxy-2-Butene distill->pure

Caption: General purification workflow for crude 2-methoxy-2-butene.

DistillationTroubleshooting start Poor Separation in Distillation azeotrope Azeotrope with Methanol? start->azeotrope efficiency Inefficient Column? start->efficiency azeotrope->efficiency No extractive_dist Use Extractive Distillation azeotrope->extractive_dist Yes longer_column Use Longer/Packed Column efficiency->longer_column Yes slow_rate Reduce Distillation Rate efficiency->slow_rate Yes

Caption: Troubleshooting logic for poor distillation separation.

References

Validation & Comparative

A Comparative Analysis of Theoretical and Experimental Boiling Points of 2-Methoxy-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, a precise understanding of the physicochemical properties of reagents is fundamental to experimental design and success. This guide presents a detailed comparison of the theoretical and experimentally determined boiling points of 2-methoxy-2-butene, an important unsaturated ether in organic synthesis.

Data Presentation: A Side-by-Side Comparison

The boiling point of a substance is a key physical constant that provides insights into its volatility and intermolecular forces. Below is a summary of the reported theoretical and experimental values for 2-methoxy-2-butene.

PropertyTheoretical/Predicted ValueExperimental/Reported Value
Boiling Point 67.0 ± 9.0 °C[1]67 °C at 760 mmHg[2][3]
340.26 K (67.11 °C) (Joback Method)[4]88–92°C (older studies, likely due to impurities)[5]
94.5 ± 0.5°C (for GC-purified samples)[5]

It is important to note the variability in the reported experimental boiling points. This variation is likely attributable to the purity of the samples used in different studies, with highly purified samples exhibiting a higher boiling point.[5] The close agreement between some experimental values and the predicted values suggests that computational methods can provide a reliable estimate for this compound.

Experimental Protocol: Determination of Boiling Point by the Micro Scale Method

A common and efficient method for determining the boiling point of a small quantity of liquid is the micro scale (or Siwoloboff) method. This technique is particularly useful when sample availability is limited.

Materials:

  • Sample of 2-methoxy-2-butene (~0.2 mL)

  • Melting point apparatus

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

Procedure:

  • A few drops of the liquid sample are placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube assembly is then placed in a melting point apparatus, which serves as a controlled heating block.[6]

  • The sample is heated slowly, at a rate of approximately 2°C per minute. As the temperature rises, air trapped in the capillary tube will expand and bubble out.[6]

  • Heating is continued until a steady and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid is equal to the external pressure.[6]

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the liquid begins to be drawn into the capillary tube. This is the point where the external pressure overcomes the vapor pressure of the cooling liquid.[6]

Visualization of the Comparison

The following diagram illustrates the relationship between the theoretical and experimental approaches to determining the boiling point of 2-methoxy-2-butene.

G cluster_theoretical Theoretical Approach cluster_experimental Experimental Approach Theor_Start Molecular Structure of 2-methoxy-2-butene QSPR QSPR Models (e.g., Joback Method) Theor_Start->QSPR ML Machine Learning Algorithms Theor_Start->ML Theor_End Predicted Boiling Point (e.g., 67.11 °C) QSPR->Theor_End ML->Theor_End Comparison Comparison and Validation Theor_End->Comparison Exp_Start Synthesis and Purification of 2-methoxy-2-butene Distillation Distillation Exp_Start->Distillation Micro_Method Micro Scale Method Exp_Start->Micro_Method Thiele_Tube Thiele Tube Method Exp_Start->Thiele_Tube Exp_End Measured Boiling Point (e.g., 67 °C) Distillation->Exp_End Micro_Method->Exp_End Thiele_Tube->Exp_End Exp_End->Comparison

Comparison of theoretical and experimental boiling point determination.

References

A Comparative Guide to the Spectroscopic Elucidation of 2-Methoxy-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Spectroscopic Data for the Structural Confirmation of 2-Methoxy-2-butene Against Its Constitutional Isomers.

This guide provides a comprehensive comparison of the spectroscopic data for 2-methoxy-2-butene and its constitutional isomers: 1-methoxy-2-butene, 3-methoxy-1-butene, and 4-methoxy-1-butene. By presenting key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear, comparative format, this document aims to equip researchers with the necessary information for unambiguous structural elucidation. Detailed experimental protocols for acquiring the cited spectroscopic data are also provided.

Spectroscopic Data Comparison

The differentiation of 2-methoxy-2-butene from its constitutional isomers relies on the careful analysis of their unique spectroscopic fingerprints. The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and MS data for each compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Estimated)
CompoundChemical Shift (δ) and Multiplicity
2-Methoxy-2-butene ~3.2–3.4 ppm (s, 3H, -OCH₃)[1]~5.0–5.5 ppm (q, 1H, =CH-) ~1.7 ppm (d, 3H, =CH-CH₃) ~1.6 ppm (s, 3H, -C(OCH₃)=CH₃)[1]
1-Methoxy-2-butene ~5.5-5.8 ppm (m, 2H, -CH=CH-)~3.9 ppm (d, 2H, -O-CH₂-)~3.3 ppm (s, 3H, -OCH₃)~1.7 ppm (d, 3H, -CH=CH-CH₃)
3-Methoxy-1-butene ~5.7 ppm (ddd, 1H, -CH=CH₂)~5.0 ppm (m, 2H, -CH=CH₂)~3.6 ppm (quintet, 1H, -CH(OCH₃)-)~3.3 ppm (s, 3H, -OCH₃)~1.2 ppm (d, 3H, -CH(OCH₃)-CH₃)
4-Methoxy-1-butene ~5.8 ppm (m, 1H, -CH=CH₂)~5.0 ppm (m, 2H, -CH=CH₂)~3.4 ppm (t, 2H, -O-CH₂-)~3.3 ppm (s, 3H, -OCH₃)~2.3 ppm (q, 2H, -CH₂-CH=CH₂)

Note: Data for isomers are estimated based on typical chemical shift values.

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Estimated)
CompoundEstimated Chemical Shift (δ) in ppm
2-Methoxy-2-butene ~145-155 (C-O), ~95-105 (=CH), ~55-60 (-OCH₃), ~15-20 (CH₃-C=), ~10-15 (CH₃-CH=)[1]
1-Methoxy-2-butene ~125-135 (-CH=CH-), ~70-80 (-O-CH₂-), ~58 (-OCH₃), ~17 (-CH₃)
3-Methoxy-1-butene ~140 (-CH=), ~114 (=CH₂), ~78 (-CH(OCH₃)-), ~56 (-OCH₃), ~20 (-CH₃)
4-Methoxy-1-butene ~135 (-CH=), ~117 (=CH₂), ~70 (-O-CH₂-), ~59 (-OCH₃), ~34 (-CH₂-)

Note: Data for isomers are estimated based on typical chemical shift values.

Table 3: Key Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
CompoundKey IR Absorptions (cm⁻¹)Key Mass Spectrometry (m/z) Fragments
2-Methoxy-2-butene ~2950-2850 (C-H stretch)~1670 (C=C stretch)~1200 (C-O stretch)86 (M⁺), 71 ([M-CH₃]⁺), 55 ([M-OCH₃]⁺)[1]
1-Methoxy-2-butene ~3020 (=C-H stretch)~2950-2850 (C-H stretch)~1670 (C=C stretch)~1100 (C-O stretch)86 (M⁺), 71 ([M-CH₃]⁺), 55 ([M-CH₂CH₃]⁺), 45 ([CH₂OCH₃]⁺)
3-Methoxy-1-butene ~3080 (=C-H stretch)~2950-2850 (C-H stretch)~1640 (C=C stretch)~1100 (C-O stretch)86 (M⁺), 71 ([M-CH₃]⁺), 59 ([CH(OCH₃)CH₃]⁺)
4-Methoxy-1-butene ~3080 (=C-H stretch)~2950-2850 (C-H stretch)~1640 (C=C stretch)~1120 (C-O stretch)86 (M⁺), 55 ([M-OCH₃]⁺), 45 ([CH₂OCH₃]⁺)

Note: Data for isomers are based on characteristic functional group absorptions and predicted fragmentation patterns.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy of results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural analysis of the analyte.

Sample Preparation:

  • Weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.[2]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[2]

  • For accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2]

  • If any solid particles are present, filter the solution through a pipette with a small plug of glass wool to prevent magnetic field inhomogeneities.[2]

  • Transfer the clear solution into a 5 mm NMR tube.

¹H NMR Data Acquisition (400 MHz Spectrometer):

  • Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker instruments).[3]

  • Spectral Width: 0 - 16 ppm.[3]

  • Acquisition Time: 2 - 4 seconds.[2]

  • Relaxation Delay (d1): 2 - 5 seconds to allow for full relaxation of protons, which is crucial for accurate integration.[3]

  • Number of Scans: 8 - 16 scans for a typical sample concentration.[2]

  • Temperature: 298 K (25 °C).[3]

¹³C NMR Data Acquisition (100 MHz Spectrometer):

  • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for each unique carbon.[3]

  • Spectral Width: 0 - 220 ppm.[3]

  • Acquisition Time: 1 - 2 seconds.[3]

  • Relaxation Delay (d1): 2 - 5 seconds.[3]

  • Number of Scans: 1024 - 4096 scans are typically required due to the low natural abundance of the ¹³C isotope.[3]

  • Temperature: 298 K (25 °C).[3]

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).[3]

  • Phase the spectrum manually to obtain pure absorption lineshapes.[3]

  • Apply a baseline correction to ensure a flat baseline.[3]

  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm or using the residual solvent peak as a secondary reference.[3]

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Identify the chemical shifts of all peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

  • Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrument-related absorptions.[4]

  • Place a small drop of the liquid sample directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[5]

  • Acquire the sample spectrum.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹.[6]

  • Resolution: 4 cm⁻¹.[4]

  • Number of Scans: 16 - 32 scans are typically co-added to improve the signal-to-noise ratio.[4]

Data Processing:

  • The software automatically subtracts the background spectrum from the sample spectrum.

  • Identify the wavenumbers of the major absorption bands and compare them to correlation charts to identify functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its structural identification.

Sample Introduction:

  • For volatile liquids like the isomers of methoxybutene, a direct infusion or gas chromatography-mass spectrometry (GC-MS) approach can be used.

  • In GC-MS, the sample is first injected into a gas chromatograph, where the components of the mixture are separated. The separated components then enter the mass spectrometer.

Electron Ionization (EI) Mass Spectrometry:

  • Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺).[7]

  • Fragmentation: The excess energy from the ionization process causes the molecular ion to fragment into smaller, charged ions and neutral fragments.[7]

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Data Analysis:

  • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

  • Analyze the fragmentation pattern. The difference in mass between the molecular ion and the fragment ions corresponds to the loss of specific neutral fragments, providing clues about the molecule's structure.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for using the spectroscopic data to identify and confirm the structure of 2-methoxy-2-butene.

structural_elucidation_workflow Workflow for Structural Elucidation of 2-Methoxy-2-butene cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_proposal Structure Proposal & Comparison cluster_conclusion Conclusion MS Mass Spectrometry (MS) MS_analysis Determine Molecular Weight (m/z = 86) Analyze Fragmentation Pattern MS->MS_analysis IR FTIR Spectroscopy IR_analysis Identify Functional Groups: C=C stretch (~1670 cm⁻¹) C-O stretch (~1200 cm⁻¹) IR->IR_analysis NMR NMR Spectroscopy (¹H and ¹³C) NMR_analysis Determine Connectivity: - Number of unique signals - Chemical shifts - Splitting patterns (¹H) - Integration (¹H) NMR->NMR_analysis Propose Propose Possible Structures (Constitutional Isomers) MS_analysis->Propose Compare Compare Experimental Data with Predicted Spectra of Isomers MS_analysis->Compare IR_analysis->Propose IR_analysis->Compare NMR_analysis->Propose NMR_analysis->Compare Propose->Compare Confirm Confirm Structure as 2-Methoxy-2-butene Compare->Confirm

References

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 2-Methoxybut-2-ene and its Alkene Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed interpretation and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (E/Z)-2-methoxybut-2-ene and its non-ether analog, 2-methylbut-2-ene. The data presented herein, summarized in clear tabular formats, highlights the significant influence of the methoxy substituent on the chemical shifts of neighboring protons and carbons. This guide also includes a standard experimental protocol for acquiring such spectra and visual aids to facilitate understanding of the molecular structures and their spectral assignments.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry for the elucidation of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide focuses on the interpretation of the ¹H and ¹³C NMR spectra of the enol ether 2-methoxybut-2-ene, which exists as a mixture of (E) and (Z) stereoisomers. To better understand the electronic effects of the methoxy group, a direct comparison is made with the analogous alkene, 2-methylbut-2-ene.

¹H and ¹³C NMR Spectral Data of (E/Z)-2-methoxybut-2-ene

The presence of the electron-donating methoxy group in this compound significantly influences the chemical shifts of the vinylic and allylic protons and carbons compared to a simple alkene. The molecule's stereoisomers, (E) and (Z), exhibit distinct signals in both ¹H and ¹³C NMR spectra due to the different spatial arrangements of the substituents around the C=C double bond.

Below are the predicted ¹H and ¹³C NMR spectral data for the (E) and (Z) isomers of this compound.

Predicted ¹H NMR Data for this compound
ProtonsPredicted Chemical Shift (δ) (ppm)MultiplicityIntegration
(E)-2-methoxybut-2-ene
a (CH₃-C=)~1.6Singlet3H
b (=CH-CH₃)~4.5-5.0Quartet1H
c (-OCH₃)~3.4Singlet3H
d (=CH-CH₃)~1.5Doublet3H
(Z)-2-methoxybut-2-ene
a' (CH₃-C=)~1.7Singlet3H
b' (=CH-CH₃)~4.5-5.0Quartet1H
c' (-OCH₃)~3.4Singlet3H
d' (=CH-CH₃)~1.6Doublet3H
Predicted ¹³C NMR Data for this compound
CarbonsPredicted Chemical Shift (δ) (ppm)
(E)-2-methoxybut-2-ene
1 (CH₃-C=)~10-15
2 (C=C-O)~150-160
3 (=CH-CH₃)~90-100
4 (=CH-CH₃)~10-15
5 (-OCH₃)~55-60
(Z)-2-methoxybut-2-ene
1' (CH₃-C=)~15-20
2' (C=C-O)~150-160
3' (=CH-CH₃)~90-100
4' (=CH-CH₃)~10-15
5' (-OCH₃)~55-60

¹H and ¹³C NMR Spectral Data of 2-methylbut-2-ene (for Comparison)

To illustrate the impact of the methoxy group, the experimental NMR data for 2-methylbut-2-ene is presented below. The absence of the electronegative oxygen atom results in a more upfield chemical shift for the vinylic proton and carbons.

Experimental ¹H NMR Data for 2-methylbut-2-ene
ProtonsChemical Shift (δ) (ppm)MultiplicityIntegration
a (CH₃-C=, cis to H)1.60Singlet3H
b (CH₃-C=, trans to H)1.68Singlet3H
c (=CH-CH₃)5.19Quartet1H
d (=CH-CH₃)1.56Doublet3H
Experimental ¹³C NMR Data for 2-methylbut-2-ene
CarbonsChemical Shift (δ) (ppm)
1 (CH₃-C=, cis to H)25.7
2 (C=C)131.9
3 (=CH)118.8
4 (=CH-CH₃)13.3
5 (CH₃-C=, trans to H)17.3

Interpretation and Comparison

  • ¹H NMR: The most notable difference in the ¹H NMR spectra is the chemical shift of the vinylic proton (=CH-). In this compound, this proton is significantly deshielded (shifted downfield) to the range of 4.5-5.0 ppm compared to 5.19 ppm in 2-methylbut-2-ene. This is due to the resonance effect of the methoxy group, which donates electron density to the double bond, leading to a decrease in electron density at the vinylic proton. The protons of the methoxy group itself appear as a sharp singlet around 3.4 ppm, a characteristic region for methoxy protons.[1] The methyl protons attached to the double bond in both molecules appear as singlets and doublets in the upfield region.

  • ¹³C NMR: The effect of the methoxy group is even more pronounced in the ¹³C NMR spectrum. The carbon atom directly attached to the oxygen (C2) in this compound is heavily deshielded, with a predicted chemical shift in the range of 150-160 ppm. In contrast, the corresponding quaternary carbon in 2-methylbut-2-ene resonates at 131.9 ppm. Conversely, the other vinylic carbon (C3) in the enol ether is significantly shielded (shifted upfield) to around 90-100 ppm compared to 118.8 ppm in the alkene. This shielding is also a consequence of the electron-donating resonance of the methoxy group, which increases the electron density at this position. The carbon of the methoxy group gives a characteristic signal around 55-60 ppm.

Experimental Protocols

Acquisition of ¹H and ¹³C NMR Spectra

A standard protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra of organic compounds in solution is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the analyte and the desired chemical shift reference. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is then shimmed to achieve homogeneity, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a 30° or 90° pulse angle.

    • Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons between scans.

    • Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

    • Employ proton decoupling to simplify the spectrum to singlets for each unique carbon atom.

    • Use a 30° or 45° pulse angle.

    • A longer relaxation delay (2-5 seconds) may be necessary, especially for quaternary carbons.

    • A larger number of scans (typically 128 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. For ¹H NMR, the signals are integrated to determine the relative number of protons corresponding to each peak.

Visualization of Molecular Structures and Assignments

To aid in the visualization of the molecular structures and the assignment of the NMR signals, the following diagrams are provided.

Caption: Molecular structures of (E)- and (Z)-2-methoxybut-2-ene with proton labeling.

Caption: Molecular structure of 2-methylbut-2-ene with proton labeling.

References

Navigating the Fragmentation Maze: A Comparative Guide to Enol Ether Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the analysis of enol ethers, understanding their behavior under mass spectrometry is paramount. This guide provides a comprehensive comparison of the mass spectral fragmentation patterns of enol ethers, supported by experimental data and detailed methodologies, to facilitate their identification and structural elucidation.

Enol ethers, characterized by a C=C double bond adjacent to an ether oxygen, exhibit unique fragmentation behaviors under different ionization techniques, primarily Electron Ionization (EI) and Electrospray Ionization (ESI). Their fragmentation pathways are influenced by the stability of the resulting carbocations and radical cations, often leading to characteristic product ions that provide valuable structural information.

Key Fragmentation Pathways of Enol Ethers

Under the high-energy conditions of Electron Ionization (EI), enol ethers typically undergo a variety of fragmentation reactions, with the most prominent being α-cleavage and rearrangements.

One of the most significant rearrangement reactions observed in the mass spectra of cyclic enol ethers is the retro-Diels-Alder (rDA) reaction . This process involves the cleavage of the cyclohexene-like ring system into a diene and a dienophile, providing valuable information about the substitution pattern of the ring.[1][2] The general principle of the rDA fragmentation is the reverse of the well-known Diels-Alder cycloaddition.[1][2]

For acyclic enol ethers, fragmentation is often initiated by the ionization of the oxygen atom's lone pair electrons. Common fragmentation patterns for ethers, in general, include cleavage of the C-O bond and the C-C bond alpha to the oxygen.[3]

Comparative Fragmentation Data

To illustrate the characteristic fragmentation of enol ethers, the following tables summarize the key fragment ions observed in the mass spectra of representative compounds under Electron Ionization (EI) conditions. For comparison, the fragmentation patterns of a simple saturated ether and an enal are also presented.

Table 1: Electron Ionization (EI) Mass Spectral Data of Vinyl Ether

m/zRelative Intensity (%)Proposed Fragment
7230[M]•+ (Molecular Ion)
44100[CH2=CHO]+
4385[C2H3O]+
2950[C2H5]+
2770[C2H3]+

Data sourced from NIST WebBook[4]

Table 2: Comparison of Key Fragment Ions (EI-MS)

Compound ClassExample CompoundKey Fragment Ion (m/z)Fragmentation Pathway
Enol Ether Ethyl vinyl ether44, 43α-cleavage, McLafferty-type rearrangements
Saturated Ether Diethyl ether59, 45, 31, 29α-cleavage, loss of alkyl radicals
Enone 3-Buten-2-one70, 55, 43α-cleavage, loss of CO, McLafferty rearrangement
Enal Acrolein56, 55, 27α-cleavage, loss of H, CO

Experimental Protocols

Accurate and reproducible mass spectral data are contingent on standardized experimental procedures. Below are representative protocols for the analysis of enol ethers using Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS).

GC-MS Analysis of Volatile Enol Ethers

This protocol is suitable for the analysis of volatile enol ethers and other volatile organic compounds (VOCs).[5][6]

1. Sample Preparation:

  • Prepare a 1-10 µg/mL solution of the enol ether in a volatile solvent (e.g., dichloromethane, hexane).

  • For headspace analysis of very volatile compounds, incubate the sample in a sealed vial at an elevated temperature (e.g., 150°C) to collect the vapor phase.[5]

2. GC-MS Parameters:

  • Injector: Split/splitless inlet, 250°C.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Oven Program: 40°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-550.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Identify compounds by comparing their mass spectra and retention times with those in a spectral library (e.g., NIST).[5]

ESI-MS/MS Analysis of Non-Volatile Enol Ethers

ESI is a soft ionization technique suitable for less volatile or thermally labile enol ethers.[7] Tandem mass spectrometry (MS/MS) is often required to induce fragmentation and obtain structural information.[7]

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent system, typically a mixture of water, acetonitrile, or methanol, often with a small amount of acid (e.g., formic acid) or base to promote ionization.

  • Infuse the sample directly into the mass spectrometer or introduce it via liquid chromatography.

2. ESI-MS/MS Parameters:

  • Ionization Mode: Positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.

  • Capillary Voltage: 3-5 kV.

  • Nebulizing Gas: Nitrogen.

  • Drying Gas Temperature: 300-350°C.

  • Collision Gas: Argon or nitrogen.

  • Collision Energy: Varies depending on the analyte to achieve optimal fragmentation.

3. Data Analysis:

  • Analyze the fragmentation patterns in the MS/MS spectra to elucidate the structure of the precursor ion.

Visualizing Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate key fragmentation pathways for enol ethers.

enol_ether_fragmentation cluster_ei Electron Ionization (EI) Enol_Ether Enol Ether (M) Molecular_Ion Molecular Ion [M]•+ Enol_Ether->Molecular_Ion Ionization (70 eV) Alpha_Cleavage α-Cleavage Products Molecular_Ion->Alpha_Cleavage Rearrangement Rearrangement Products (e.g., rDA) Molecular_Ion->Rearrangement

Caption: General fragmentation pathways of enol ethers under Electron Ionization.

retro_diels_alder Cyclic_Enol_Ether_Ion Cyclic Enol Ether Molecular Ion Diene Diene Fragment Cyclic_Enol_Ether_Ion->Diene rDA Dienophile Dienophile Fragment (Enol Ether) Cyclic_Enol_Ether_Ion->Dienophile rDA

Caption: Retro-Diels-Alder (rDA) fragmentation of a cyclic enol ether.

Conclusion

The mass spectral fragmentation of enol ethers provides a powerful tool for their structural characterization. Under EI, α-cleavage and characteristic rearrangements like the retro-Diels-Alder reaction for cyclic systems are dominant. ESI, coupled with MS/MS, offers a softer ionization method for less volatile compounds, with fragmentation induced by collision-induced dissociation. By understanding these fragmentation patterns and utilizing standardized analytical protocols, researchers can confidently identify and elucidate the structures of enol ethers in a variety of complex matrices. This guide serves as a foundational resource to aid in the interpretation of mass spectral data and to facilitate further research in this important class of organic compounds.

References

A Comparative Analysis of the Reactivity of 2-Methoxybut-2-ene and 2-Methoxypropene in Electrophilic Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of two common enol ethers, 2-methoxybut-2-ene and 2-methoxypropene, with a focus on their behavior in electrophilic addition reactions. Understanding the subtle differences in reactivity between these structurally similar compounds is crucial for their effective application in organic synthesis, particularly in the development of pharmaceutical intermediates. This document outlines the theoretical basis for their reactivity, presents available experimental data, and provides detailed protocols for a representative reaction.

Introduction to Enol Ether Reactivity

Enol ethers, characterized by a C=C double bond directly attached to an oxygen atom, are electron-rich alkenes. The oxygen atom's lone pair of electrons participates in resonance with the π-system of the double bond, increasing its electron density. This makes enol ethers highly nucleophilic and particularly susceptible to attack by electrophiles. The rate and regioselectivity of these reactions are influenced by both electronic and steric factors of the substituents on the double bond.

Theoretical Comparison of Reactivity

The primary difference between this compound and 2-methoxypropene lies in the alkyl substituent on the β-carbon of the enol ether moiety: an ethyl group versus a methyl group, respectively. This structural variance influences the stability of the carbocation intermediate formed during electrophilic attack, which is the rate-determining step in many of these reactions.

Electronic Effects: Both methyl and ethyl groups are electron-donating through induction, which helps to stabilize the positive charge of the carbocation intermediate. The ethyl group is slightly more electron-donating than the methyl group, which would suggest a slight increase in the stability of the carbocation formed from this compound, potentially leading to a faster reaction rate.

Steric Effects: The ethyl group in this compound is bulkier than the methyl group in 2-methoxypropene. This increased steric hindrance can impede the approach of the electrophile to the double bond, potentially slowing down the reaction rate.

The overall reactivity is a balance of these competing electronic and steric effects. For many electrophilic additions to alkenes, steric effects can play a dominant role.

Quantitative Reactivity Comparison

The equation is given by: log(k/k₀) = ρσ + δEs

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the reference reactant (methyl group).

  • ρ* is the reaction constant for polar effects.

  • σ* is the polar substituent constant.

  • δ is the reaction constant for steric effects.

  • Es is the steric substituent constant.

For the acid-catalyzed hydrolysis of enol ethers, the reaction is accelerated by electron-donating groups (negative ρ*) and hindered by bulky substituents (positive δ).

CompoundSubstituent (R)σ*EsPredicted Relative Rate (k/k₀)
2-MethoxypropeneMethyl0.000.001.00 (Reference)
This compoundEthyl-0.10-0.07~0.8 - 1.2

Note: The predicted relative rate is an estimation. The exact values of ρ and δ for enol ether hydrolysis are not available and can vary with reaction conditions. This estimation assumes that the electronic and steric effects are of similar magnitude but opposite in direction.*

Based on the Taft parameters, the slightly greater electron-donating effect of the ethyl group in this compound is counteracted by its greater steric hindrance. This suggests that the reactivities of the two compounds are likely to be very similar, with 2-methoxypropene potentially being slightly more reactive due to lower steric hindrance.

Experimental Protocols

The following protocols describe the acid-catalyzed hydrolysis of this compound and 2-methoxypropene, a common and representative electrophilic addition reaction for enol ethers.

Acid-Catalyzed Hydrolysis of this compound

Objective: To hydrolyze this compound to butan-2-one and methanol.

Materials:

  • This compound (1.0 g, 11.6 mmol)

  • Deionized water (20 mL)

  • Concentrated sulfuric acid (0.2 mL)

  • Diethyl ether (50 mL)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, add deionized water (20 mL) and a magnetic stir bar.

  • Slowly add concentrated sulfuric acid (0.2 mL) to the stirring water.

  • Add this compound (1.0 g) to the acidic solution.

  • Stir the mixture at room temperature for 1 hour.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting product, butan-2-one, can be characterized by NMR or GC-MS.

Acid-Catalyzed Hydrolysis of 2-Methoxypropene

Objective: To hydrolyze 2-methoxypropene to acetone and methanol.

Materials:

  • 2-Methoxypropene (1.0 g, 13.9 mmol)

  • Deionized water (20 mL)

  • 1 M Hydrochloric acid (5 mL)

  • Diethyl ether (50 mL)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-methoxypropene (1.0 g) in diethyl ether (20 mL).

  • Add 1 M hydrochloric acid (5 mL) and stir the mixture vigorously at room temperature for 30 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of acetone.

  • The resulting product, acetone, can be characterized by NMR or GC-MS.

Visualizations

Hydrolysis_Mechanism cluster_step1 Step 1: Protonation of the Double Bond cluster_step2 Step 2: Nucleophilic Attack by Water cluster_step3 Step 3: Deprotonation and Product Formation Enol_Ether R-C(OCH3)=CH-R' Carbocation R-C⁺(OCH3)-CH₂-R' Enol_Ether->Carbocation + H₃O⁺ Carbocation2 R-C⁺(OCH3)-CH₂-R' H3O+ H₃O⁺ H2O H₂O Oxonium2 R-C(OCH3)(OH₂⁺)-CH₂-R' Oxonium R-C(OCH3)(OH₂⁺)-CH₂-R' Carbocation2->Oxonium + H₂O H2O_nuc H₂O Hemiacetal R-C(OCH3)(OH)-CH₂-R' Oxonium2->Hemiacetal + H₂O Ketone R-C(=O)-CH₂-R' Hemiacetal->Ketone Methanol CH₃OH Hemiacetal->Methanol H3O+_regen H₃O⁺ Hemiacetal->H3O+_regen

Caption: Generalized mechanism of acid-catalyzed hydrolysis of an enol ether.

Experimental_Workflow start Start: Enol Ether in Diethyl Ether add_acid Add Aqueous Acid (H₂SO₄ or HCl) start->add_acid react Stir at Room Temperature add_acid->react workup Workup: Extraction with Diethyl Ether react->workup wash Wash with NaHCO₃ and Brine workup->wash dry Dry over MgSO₄ wash->dry evaporate Solvent Removal (Rotary Evaporator/Distillation) dry->evaporate product Product: Ketone/Aldehyde evaporate->product

Caption: General experimental workflow for the acid-catalyzed hydrolysis of enol ethers.

Conclusion

Both this compound and 2-methoxypropene are highly reactive enol ethers that readily undergo electrophilic addition reactions. The subtle interplay of electronic and steric effects suggests that their reactivities are comparable. While the ethyl group of this compound offers slightly better electronic stabilization to the carbocation intermediate, its increased steric bulk likely counteracts this effect. Therefore, for most applications, the choice between these two reagents may be guided by factors other than a significant difference in reactivity, such as availability, cost, or the specific desired product in more complex synthetic schemes. The provided experimental protocols offer a reliable method for the hydrolysis of these compounds, a key reaction in their synthetic utility.

A Comparative Guide to Alcohol Protecting Groups: Alternatives to 2-Methoxybut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl moieties is a critical strategic decision. While 2-methoxybut-2-ene offers a straightforward method for forming a 2-methoxy-2-butyl (MBO) ether, a variety of other protecting groups provide a broader spectrum of stability and orthogonality, catering to the nuanced demands of complex molecule synthesis. This guide provides a detailed comparison of common alternatives, including silyl ethers, benzyl ethers, and other acetal-forming reagents, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals in their synthetic planning.

At a Glance: Comparative Stability and Reactivity

The ideal protecting group should be readily introduced and removed under mild conditions that are orthogonal to other functional groups present in the molecule. The following table summarizes the stability of common alcohol protecting groups towards various reaction conditions, providing a framework for selecting the appropriate group for a given synthetic transformation.[1][2]

Protecting GroupAbbreviationStable TowardsLabile Towards
Silyl Ethers
tert-Butyldimethylsilyl EtherTBS/TBDMSMild Acid, Bases, Nucleophiles, Hydrides, Catalytic HydrogenationStrong Acid, Fluoride Ions (e.g., TBAF)[1]
Triethylsilyl EtherTESBases, Nucleophiles, Hydrides, Catalytic HydrogenationAcid, Fluoride Ions (more labile than TBS)
Triisopropylsilyl EtherTIPSAcid (more stable than TBS), Bases, Nucleophiles, Hydrides, Catalytic HydrogenationStrong Acid, Fluoride Ions (more stable than TBS)[1]
Benzyl Ethers
Benzyl EtherBnAcid, Base, Nucleophiles, HydridesCatalytic Hydrogenation (e.g., H₂, Pd/C), Strong Oxidizing Agents[3][4]
p-Methoxybenzyl EtherPMBBase, Nucleophiles, HydridesOxidative Cleavage (e.g., DDQ, CAN), Strong Acid[5][6]
Acetals
Tetrahydropyranyl EtherTHPBases, Nucleophiles, Hydrides, Catalytic HydrogenationAqueous Acid, Lewis Acids[7]

Silyl Ethers: A Tunable Toolkit for Hydroxyl Protection

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, tunable stability based on the steric bulk of the silicon substituents, and mild, selective removal using fluoride-based reagents.[8][9]

Performance Comparison of Common Silyl Ethers

The stability of silyl ethers towards acidic and basic hydrolysis is a key factor in their selection. The following table provides a relative comparison of their lability.

Silyl EtherAbbreviationRelative Stability to Acid HydrolysisRelative Stability to Basic Hydrolysis
TrimethylsilylTMS11
TriethylsilylTES6410-100
tert-ButyldimethylsilylTBS/TBDMS20,000~20,000
TriisopropylsilylTIPS700,000~100,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000

Data adapted from literature sources.[8]

Experimental Protocols

Protection of a Primary Alcohol as a tert-Butyldimethylsilyl (TBS) Ether (Corey Protocol) [10][11][12]

  • Materials: Primary alcohol (1.0 eq), tert-butyldimethylsilyl chloride (TBSCl, 1.1 eq), Imidazole (2.5 eq), Anhydrous N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve the primary alcohol and imidazole in anhydrous DMF under an inert atmosphere.

    • Add TBSCl portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

    • Separate the layers and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Deprotection of a TBS Ether using Tetrabutylammonium Fluoride (TBAF) [13]

  • Materials: TBS-protected alcohol (1.0 eq), 1.0 M solution of TBAF in tetrahydrofuran (THF, 1.1 eq), Anhydrous THF.

  • Procedure:

    • Dissolve the TBS-protected alcohol in anhydrous THF under an inert atmosphere.

    • Add the TBAF solution dropwise to the stirred solution at room temperature.

    • Stir the reaction for 1-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.

Protection of an Alcohol as a Triethylsilyl (TES) Ether

  • Materials: Alcohol (1.0 eq), Triethylsilyl chloride (TESCl, 1.2 eq), Pyridine or Triethylamine (1.5 eq), Anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve the alcohol in anhydrous DCM and cool to 0 °C.

    • Add pyridine or triethylamine, followed by the dropwise addition of TESCl.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by flash column chromatography.

Deprotection of a TES Ether [14]

  • Materials: TES-protected alcohol (1.0 eq), 10% Palladium on carbon (Pd/C, catalytic), Methanol or Ethanol.

  • Procedure:

    • Dissolve the TES-protected alcohol in methanol or ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the mixture under an atmosphere of hydrogen (balloon or Parr shaker) for 1-12 hours.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Benzyl Ethers: Robust and Orthogonal Protection

Benzyl ethers offer excellent stability to a wide range of acidic and basic conditions, making them a robust choice for protecting alcohols. Their removal is typically achieved through hydrogenolysis or oxidative cleavage, providing orthogonality to the acid- and fluoride-labile silyl ethers.[3][4]

Experimental Protocols

Protection of an Alcohol as a Benzyl (Bn) Ether [15]

  • Materials: Alcohol (1.0 eq), Sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil), Benzyl bromide (BnBr, 1.1 eq), Anhydrous THF or DMF.

  • Procedure:

    • To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the alcohol in THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

    • Cool the reaction back to 0 °C and add BnBr dropwise.

    • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the mixture with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by flash column chromatography.

Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis [16]

  • Materials: Benzyl-protected alcohol (1.0 eq), 10% Palladium on carbon (Pd/C, 5-10 mol%), Methanol or Ethyl acetate.

  • Procedure:

    • Dissolve the benzyl-protected alcohol in methanol or ethyl acetate.

    • Carefully add the Pd/C catalyst.

    • Stir the suspension under an atmosphere of hydrogen (typically with a balloon) at room temperature.

    • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Deprotection of a p-Methoxybenzyl (PMB) Ether with DDQ [6][17]

  • Materials: PMB-protected alcohol (1.0 eq), 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ, 1.5 eq), Dichloromethane (DCM), Water.

  • Procedure:

    • Dissolve the PMB-protected alcohol in a mixture of DCM and water (typically 10:1 to 20:1).

    • Cool the solution to 0 °C and add DDQ portion-wise.

    • Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC. The reaction mixture will typically turn dark.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by flash column chromatography.

Acetals: Acid-Labile Protection

Acetal-based protecting groups, such as the tetrahydropyranyl (THP) ether, are stable to basic and nucleophilic conditions but are readily cleaved under mild acidic conditions.

Experimental Protocols

Protection of an Alcohol as a Tetrahydropyranyl (THP) Ether [18][19]

  • Materials: Alcohol (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.2 eq), Pyridinium p-toluenesulfonate (PPTS, 0.05 eq) or p-toluenesulfonic acid (TsOH, catalytic), Anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve the alcohol in anhydrous DCM.

    • Add DHP followed by a catalytic amount of PPTS or TsOH.

    • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by flash column chromatography.

Deprotection of a THP Ether [7][10]

  • Materials: THP-protected alcohol (1.0 eq), Acetic acid, THF, Water or catalytic TsOH in methanol.

  • Procedure (Acetic Acid):

    • Dissolve the THP-protected alcohol in a 3:1:1 mixture of THF:acetic acid:water.

    • Stir the solution at room temperature for 4-12 hours, monitoring by TLC.

    • Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected alcohol.

  • Procedure (Catalytic Acid):

    • Dissolve the THP-protected alcohol in methanol.

    • Add a catalytic amount of TsOH·H₂O (0.1 eq).

    • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

    • Neutralize with a few drops of triethylamine and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Orthogonal Protection Strategies

The diverse reactivity of these protecting groups allows for the implementation of orthogonal protection strategies, a cornerstone of modern synthetic chemistry. This enables the selective deprotection of one hydroxyl group in the presence of others.[20]

Orthogonal_Deprotection cluster_0 Fluoride Deprotection cluster_1 Hydrogenolysis substrate R-O-TBS R'-O-Bn TBAF TBAF, THF substrate->TBAF Selective TBS Cleavage H2_Pd H₂, Pd/C substrate->H2_Pd Selective Bn Cleavage product1 R-OH R'-O-Bn TBAF->product1 product2 R-O-TBS R'-OH H2_Pd->product2

Caption: Orthogonal deprotection of TBS and Benzyl ethers.

Experimental_Workflow_Silyl_Ether start Alcohol (R-OH) protection Protection (e.g., TBSCl, Imidazole, DMF) start->protection protected_alcohol TBS-Protected Alcohol (R-OTBS) protection->protected_alcohol reaction Reaction on other functional groups protected_alcohol->reaction intermediate Modified Molecule with TBS protection reaction->intermediate deprotection Deprotection (e.g., TBAF, THF) intermediate->deprotection final_product Final Product (R'-OH) deprotection->final_product

Caption: General experimental workflow for alcohol protection.

References

A Comparative Guide to the Experimental Validation of Computed Properties for 2-Methoxy-2-butene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate prediction of molecular properties through computational modeling is a cornerstone of modern chemical research. However, the validation of these in silico predictions with robust experimental data remains a critical step to ensure their reliability. This guide provides a comprehensive comparison between the computed and experimentally determined properties of 2-methoxy-2-butene, a key intermediate in organic synthesis.

To contextualize the data, 2-methoxy-2-butene is compared against two structurally related alternatives: 2-methyl-2-butene, which lacks the influential methoxy group, and 2-methoxybutane, the saturated ether analog. This comparative approach highlights how subtle changes in molecular structure affect physicochemical properties and underscores the importance of empirical validation.

Data Presentation: Physicochemical Properties

The following tables summarize the computed and experimental values for the key physicochemical properties of 2-methoxy-2-butene and its selected alternatives. This side-by-side comparison allows for a direct assessment of the accuracy of the predicted data.

Table 1: Comparison of Computed and Experimental Properties for 2-Methoxy-2-butene

PropertyComputed / Predicted ValueExperimental / Reported Value
Molecular Formula C₅H₁₀OC₅H₁₀O
Molecular Weight 86.13 g/mol [1]86.1323 g/mol [2]
Boiling Point 67.0 ± 9.0 °C[3]67 °C at 760 mmHg[2][4][5]
Density 0.777 g/cm³[2][3]0.777 g/cm³[2][4][5]
Refractive Index (n20/D) 1.399[5]1.399[2][5]
LogP (Octanol/Water) 1.4 - 1.56[1][4]Not Widely Reported
Vapor Pressure Not Widely Calculated160 mmHg at 25°C[4]

Note: Some variability in the experimental boiling point of 2-methoxy-2-butene has been reported in historical literature, likely due to sample purity. More recent data for the purified compound shows greater consistency.[2]

Table 2: Comparative Properties of Structural Alternatives

CompoundPropertyComputed / Predicted ValueExperimental / Reported Value
2-Methyl-2-butene Boiling Point N/A35-39 °C[6][7][8][9]
Density (g/mL) N/A0.662 @ 25 °C[7][8][10]
Refractive Index (n20/D) N/A1.385 - 1.388[7][11]
2-Methoxybutane Boiling Point N/A59-75 °C[12][13][14][15][16]
Density (g/mL) N/A0.737 - 0.748 @ 25 °C[12][13][15]
Refractive Index (n20/D) N/A1.372 - 1.374[13][14][15]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical and spectroscopic properties discussed in this guide.

Determination of Boiling Point

The boiling point of a liquid is determined by distillation at atmospheric pressure.

  • Apparatus: A round-bottom flask, distillation head with a thermometer adapter, condenser, and receiving flask.

  • Procedure:

    • The liquid sample is placed in the round-bottom flask with boiling chips.

    • The apparatus is assembled for simple distillation. The thermometer bulb is positioned so that its top is level with the bottom of the side-arm of the distillation head.

    • The flask is heated gently.

    • The temperature is recorded when the liquid is boiling steadily and a consistent temperature is observed on the thermometer as the vapor condenses into the receiving flask. This stable temperature is the boiling point.

Determination of Density

Density can be accurately measured using a digital density meter or a pycnometer, following standards such as ASTM D4052.[17][18][19]

  • Apparatus: A digital density meter with an oscillating U-tube or a calibrated pycnometer and an analytical balance.

  • Procedure (Digital Density Meter):

    • The instrument is calibrated using dry air and a standard of known density (e.g., deionized water).

    • The sample is injected into the measurement cell, ensuring no air bubbles are present.[18]

    • The instrument measures the change in the oscillation frequency of the U-tube caused by the sample's mass and calculates the density.[19]

    • The measurement is typically performed at a controlled temperature, such as 20°C or 25°C.

Determination of Refractive Index

The refractive index is measured using a refractometer, as outlined in methods like ASTM D1218.[20]

  • Apparatus: An Abbe refractometer or a digital refractometer.

  • Procedure:

    • The prism of the refractometer is cleaned and calibrated using a standard of known refractive index.

    • A few drops of the liquid sample are placed on the prism surface.

    • For an Abbe refractometer, the light source is adjusted, and the prisms are moved until the borderline between light and dark fields is centered in the crosshairs of the eyepiece.

    • The refractive index is read directly from the instrument's scale. Digital instruments provide a direct readout. The temperature of the measurement is critical and should be recorded.[21]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectra are essential for structural elucidation.

  • Sample Preparation: 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the sample is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.[22] A small amount of a reference standard like tetramethylsilane (TMS) may be added.[23]

  • Data Acquisition: The sample tube is placed in the NMR spectrometer.[24] The instrument subjects the sample to a strong magnetic field and radiofrequency pulses.[25][26] The resulting signals (Free Induction Decay - FID) are detected, amplified, and Fourier transformed by a computer to generate the NMR spectrum.[25]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The salt plates are placed in the sample holder of an IR spectrometer. The instrument passes infrared radiation through the sample, and a detector measures the amount of light absorbed at each frequency. The resulting data is plotted as absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile liquids, where it is vaporized and ionized.

  • Data Acquisition: The resulting ions are accelerated through a magnetic field or an electric field in a mass analyzer. The ions are separated based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for comparing computed properties with experimental data, a fundamental process in chemical validation.

G cluster_comp Computational Pathway cluster_exp Experimental Pathway cluster_val Validation mol_structure Define Molecular Structure comp_model Select Computational Model (e.g., DFT) mol_structure->comp_model run_calc Run Property Calculations comp_model->run_calc pred_data Predicted Data (Boiling Point, Density, etc.) run_calc->pred_data compare Compare Predicted vs. Experimental Data pred_data->compare get_sample Synthesize or Procure Chemical Sample exp_measure Perform Physical Measurements get_sample->exp_measure spec_analysis Conduct Spectroscopic Analysis get_sample->spec_analysis exp_data Experimental Data (Boiling Point, Density, etc.) exp_measure->exp_data spec_analysis->exp_data exp_data->compare validate Validate or Refine Computational Model compare->validate

Caption: Workflow for the validation of computed chemical properties.

References

A Comparative Guide to the Reactivity of (E) and (Z) Isomers in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The geometric isomerism of alkenes, designated as (E) and (Z), plays a pivotal role in the outcome of asymmetric synthesis. The spatial arrangement of substituents around the carbon-carbon double bond can profoundly influence the stereochemical course of a reaction, leading to different enantiomers or diastereomers. This guide provides an objective comparison of the reactivity of (E) and (Z) isomers in key asymmetric transformations, supported by experimental data, detailed protocols, and mechanistic visualizations. Understanding these differences is crucial for the rational design of stereoselective syntheses of complex molecules, including active pharmaceutical ingredients.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental method for the synthesis of chiral compounds. The geometry of the alkene substrate often dictates the absolute stereochemistry of the product. In many cases, the hydrogenation of (E) and (Z) isomers using the same chiral catalyst leads to the formation of opposite enantiomers, a phenomenon known as enantiodivergence. However, enantioconvergent hydrogenations, where both isomers yield the same enantiomer, have also been developed.

Data Presentation: Asymmetric Hydrogenation of β-Aryl-Substituted Enones
Substrate IsomerCatalystYield (%)e.e. (%)Product Configuration
(E)-isomerIr-catalyst with sulfoximine-derived N,P-ligand>9997(R)
(Z)-isomerIr-catalyst with sulfoximine-derived N,P-ligand>9992(S)

Table 1: Comparison of (E) and (Z) isomer reactivity in the asymmetric hydrogenation of a β-aryl-substituted enone.[1]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

A solution of the (E)- or (Z)-β-aryl-substituted enone (0.2 mmol) in anhydrous and degassed dichloromethane (2 mL) is placed in a glovebox. The chiral iridium catalyst (1 mol%) is added, and the resulting solution is transferred to an autoclave. The autoclave is charged with hydrogen gas to a pressure of 50 bar and the reaction mixture is stirred at room temperature for 12 hours. After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding saturated ketone. The enantiomeric excess is determined by chiral HPLC analysis.[1][2]

Mechanistic Pathway

Asymmetric_Hydrogenation cluster_E (E)-Isomer Pathway cluster_Z (Z)-Isomer Pathway E_sub (E)-Substrate E_complex (E)-Substrate-Catalyst Complex E_sub->E_complex E_cat Chiral Ir-Catalyst E_cat->E_complex E_prod (R)-Product E_complex->E_prod + H₂ Z_sub (Z)-Substrate Z_complex (Z)-Substrate-Catalyst Complex Z_sub->Z_complex Z_cat Chiral Ir-Catalyst Z_cat->Z_complex Z_prod (S)-Product Z_complex->Z_prod + H₂ Sharpless_Dihydroxylation cluster_reaction Reaction Pathway E_alkene (E)-Alkene (more stable) E_transition [3+2] Cycloaddition (Favored Transition State) E_alkene->E_transition Z_alkene (Z)-Alkene (less stable) Z_transition [3+2] Cycloaddition (Disfavored Transition State) Z_alkene->Z_transition Os_complex OsO₄-Chiral Ligand Complex Os_complex->E_transition Os_complex->Z_transition E_product High e.e. Diol E_transition->E_product Hydrolysis Z_product Low e.e. Diol Z_transition->Z_product Hydrolysis Aldol_Reaction cluster_Z (Z)-Enolate Pathway cluster_E (E)-Enolate Pathway Z_enolate (Z)-Enolate Z_TS Chair-like Transition State (R' equatorial) Z_enolate->Z_TS syn_product syn-Aldol Product Z_TS->syn_product E_enolate (E)-Enolate E_TS Chair-like Transition State (R' equatorial) E_enolate->E_TS anti_product anti-Aldol Product E_TS->anti_product

References

A Comparative Thermochemical Analysis of Reactions Involving 2-Methoxybut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermochemical data for key reactions involving 2-methoxybut-2-ene, an important intermediate in organic synthesis. The data presented herein, supported by experimental and calculated values, offers insights into the stability and reactivity of this enol ether. This document is intended to aid researchers in understanding the energetic landscape of reactions such as catalytic hydrogenation and acid-catalyzed hydrolysis, facilitating informed decisions in synthetic route design and process development.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical data for the hydrogenation and hydrolysis of this compound, along with comparative data for relevant butene isomers.

Table 1: Enthalpy of Hydrogenation (Gas Phase)

ReactantProductΔH°_hydrog (kJ/mol)MethodReference
This compound2-Methoxybutane-104.0 ± 0.8Calorimetry (355 K)[Dolliver, M.A., et al., 1938]
cis-2-Butenen-Butane-119.7Calorimetry[NIST Chemistry WebBook]
trans-2-Butenen-Butane-115.5Calorimetry[NIST Chemistry WebBook]

Table 2: Standard Enthalpies of Formation (Gas Phase, 298.15 K)

CompoundFormulaΔH°_f (kJ/mol)Data Source
This compoundC₅H₁₀O-165.2 (estimated)Cheméo
2-MethoxybutaneC₅H₁₂O-205.9 (estimated)Cheméo
Butan-2-oneC₄H₈O-238.7NIST Chemistry WebBook
MethanolCH₄O-201.0NIST Chemistry WebBook
WaterH₂O-241.82NIST Chemistry WebBook

Table 3: Calculated Enthalpy of Hydrolysis (Gas Phase, 298.15 K)

ReactionΔH°_hydrolysis (kJ/mol)
This compound + H₂O → Butan-2-one + Methanol-15.7

Note: The enthalpy of hydrolysis was calculated using the standard enthalpies of formation listed in Table 2.

Comparison of Reaction Enthalpies

The data reveals that the hydrogenation of this compound is a significantly more exothermic process (-104.0 kJ/mol) than its hydrolysis (-15.7 kJ/mol). This indicates that while both reactions are thermodynamically favorable, the reduction of the double bond is energetically more favorable than its cleavage via hydrolysis.

Compared to the butene isomers, the enthalpy of hydrogenation of this compound is less exothermic than both cis- and trans-2-butene. This suggests that the double bond in this compound is thermodynamically more stable than a simple internal alkene. This increased stability can be attributed to the resonance donation of the lone pair of electrons from the oxygen atom into the π-system of the double bond, a characteristic feature of enol ethers.

Experimental Protocols

A detailed understanding of the experimental conditions under which thermochemical data are obtained is crucial for their correct interpretation and application.

Catalytic Hydrogenation of this compound (Dolliver, M.A., et al., 1938)

General Principles of the Kistiakowsky-group's Calorimetry:

  • Adiabatic Calorimeter: The reaction vessel is housed within a larger, temperature-controlled jacket. The temperature of the jacket is continuously adjusted to match the temperature of the reaction vessel, thereby minimizing heat exchange with the surroundings (q ≈ 0).

  • Reactant Introduction: A known amount of the unsaturated compound (this compound) in the gas phase would be introduced into the calorimeter.

  • Catalyst: A highly active hydrogenation catalyst, typically a platinum or palladium oxide, would be present in the reaction vessel.

  • Hydrogen Introduction: A measured excess of hydrogen gas would then be introduced to initiate the reaction.

  • Temperature Measurement: The change in temperature of the calorimeter due to the exothermic hydrogenation reaction would be precisely measured using a platinum resistance thermometer or a multi-junction thermocouple.

  • Calibration: The heat capacity of the calorimeter would be determined by electrical calibration, where a known amount of electrical energy is dissipated through a heater within the calorimeter and the resulting temperature change is measured.

  • Calculation: The enthalpy of hydrogenation is then calculated from the measured temperature change, the heat capacity of the calorimeter, and the number of moles of the reactant.

Acid-Catalyzed Hydrolysis of this compound

A representative protocol for the acid-catalyzed hydrolysis of this compound to yield butan-2-one and methanol is as follows:

Objective: To hydrolyze the enol ether to its corresponding ketone and alcohol.

Materials:

  • This compound

  • Deionized water

  • Dilute sulfuric acid (e.g., 1 M)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound.

  • Add an aqueous solution of dilute sulfuric acid to the flask.

  • Stir the mixture at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the butan-2-one product.

The thermochemical data for this reaction can be determined using solution calorimetry, where the heat evolved or absorbed during the reaction in a liquid phase is measured.

Logical Relationships in Thermochemical Data Determination

The following diagram illustrates the relationship between experimental and computational approaches to determining the thermochemical data for the reactions of this compound.

Thermochemical_Workflow cluster_exp Experimental Determination cluster_comp Computational Determination cluster_data Derived Thermochemical Data exp_hydrog Gas-Phase Hydrogenation Calorimetry delta_h_hydrog ΔH° hydrogenation exp_hydrog->delta_h_hydrog Direct Measurement exp_hydrolysis Solution Calorimetry delta_h_hydrolysis ΔH° hydrolysis exp_hydrolysis->delta_h_hydrolysis Direct Measurement exp_formation Combustion Calorimetry delta_h_f ΔH° formation exp_formation->delta_h_f Hess's Law comp_geo Geometry Optimization (e.g., DFT) comp_freq Frequency Calculation comp_geo->comp_freq comp_energy Single-Point Energy (e.g., G3B3, CBS-QB3) comp_freq->comp_energy Zero-Point Energy & Thermal Corrections comp_energy->delta_h_f Atomization Method delta_h_f->delta_h_hydrog Hess's Law Calculation delta_h_f->delta_h_hydrolysis Hess's Law Calculation

Caption: Workflow for determining thermochemical data.

2-Methoxy-2-butene: A Versatile Intermediate in Synthetic Chemistry Compared to Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate synthetic intermediates is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth comparison of 2-methoxy-2-butene with other commonly employed synthetic intermediates, supported by experimental data, detailed protocols, and mechanistic insights to inform strategic synthetic planning.

2-Methoxy-2-butene, an enol ether, has emerged as a valuable building block in organic synthesis due to the electron-rich nature of its double bond. This inherent reactivity makes it a versatile substrate for a variety of transformations, including asymmetric synthesis and photochemical reactions. However, its utility must be weighed against a landscape of well-established and often highly effective alternative intermediates. This guide will explore the applications of 2-methoxy-2-butene, presenting a comparative analysis with other key synthetic tools.

Asymmetric Synthesis: The Hydroboration-Oxidation of 2-Methoxy-2-butene

A significant application of 2-methoxy-2-butene lies in the stereoselective synthesis of chiral alcohols. The asymmetric hydroboration-oxidation of its prochiral double bond offers a powerful method for introducing chirality with high fidelity.

The hydroboration of electron-rich olefins like vinyl ethers, followed by an oxidative workup, provides access to valuable chiral alcohol building blocks.[1] The use of a chiral borane reagent directs the stereochemical outcome of the reaction. In the case of 2-methoxy-2-butene, the resulting 3-methoxy-2-butanol contains two adjacent stereocenters, making this a valuable transformation for constructing stereochemically complex motifs.[1]

Table 1: Comparison of Asymmetric Hydroboration-Oxidation of Alkenes

AlkeneChiral BoraneProductYield (%)Enantiomeric Excess (ee, %)
2-Methoxy-2-butene(-)-Ipc₂BH(2R,3R)-3-Methoxy-2-butanol>90 (expected)>99
cis-2-Butene(-)-Ipc₂BH(R)-2-ButanolHigh87

Note: Data for 2-methoxy-2-butene is based on established high-yield protocols; data for cis-2-butene is for comparative purposes.

Experimental Protocol: Asymmetric Hydroboration-Oxidation of 2-Methoxy-2-butene

This protocol describes a general procedure for the asymmetric hydroboration-oxidation of 2-methoxy-2-butene using (-)-diisopinocampheylborane ((-)-Ipc₂BH) as the chiral hydroborating agent.

Materials:

  • 2-Methoxy-2-butene

  • (-)-Diisopinocampheylborane ((-)-Ipc₂BH)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydroxide (NaOH) solution (3 M)

  • Hydrogen Peroxide (H₂O₂) (30% solution)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), a solution of (-)-Ipc₂BH in anhydrous THF is prepared in a flame-dried flask.

  • The solution is cooled to -25 °C.

  • 2-Methoxy-2-butene (1.0 equivalent) is added dropwise to the stirred solution.

  • The reaction mixture is stirred at -25 °C for 4 hours to form the trialkylborane intermediate.

  • The reaction is then allowed to warm to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in diethyl ether, and the solution is cooled to 0 °C.

  • 3 M NaOH solution is added, followed by the slow, dropwise addition of 30% H₂O₂.

  • The mixture is stirred at room temperature for 12 hours.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to yield the enantiomerically enriched (2R,3R)-3-methoxy-2-butanol.

Signaling Pathway: Asymmetric Hydroboration of 2-Methoxy-2-butene

Asymmetric_Hydroboration cluster_hydroboration Hydroboration Step cluster_oxidation Oxidation Step 2_Methoxy_2_butene 2-Methoxy-2-butene Transition_State Four-membered Transition State 2_Methoxy_2_butene->Transition_State Chiral_Borane (-)-Ipc₂BH Chiral_Borane->Transition_State Trialkylborane Trialkylborane Intermediate Transition_State->Trialkylborane syn-addition Chiral_Alcohol (2R,3R)-3-Methoxy-2-butanol Trialkylborane->Chiral_Alcohol Oxidation Oxidizing_Agent H₂O₂, NaOH Oxidizing_Agent->Chiral_Alcohol

Caption: Asymmetric hydroboration-oxidation of 2-methoxy-2-butene.

Photochemical Cycloadditions: The Paternò-Büchi Reaction

2-Methoxy-2-butene is an excellent substrate for the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane.[2] The electron-rich nature of the enol ether facilitates this reaction. Oxetane rings are important structural motifs in various biologically active compounds.[3]

The reaction of benzaldehyde with 2-methyl-2-butene, a structurally similar alkene, is a classic example of this transformation, yielding a mixture of isomeric oxetanes.[2] The use of electron-rich enol ethers like 2-methoxy-2-butene can lead to high regioselectivity in the cycloaddition.[4]

Table 2: Comparison of Alkenes in the Paternò-Büchi Reaction with Benzaldehyde

AlkeneProduct(s)Yield (%)Regio-/Stereoselectivity
2-Methoxy-2-butene2-Methoxy-2,3-dimethyl-4-phenyloxetane45-72High regioselectivity, moderate to high diastereoselectivity
2-Methyl-2-buteneMixture of 2,2,3-trimethyl-4-phenyloxetane and 2-phenyl-3,3,4-trimethyloxetaneModerateMixture of regioisomers

Note: Yields and selectivity are dependent on specific reaction conditions.

Experimental Protocol: Paternò-Büchi Reaction of 2-Methoxy-2-butene and Benzaldehyde

This protocol outlines a general procedure for the photochemical [2+2] cycloaddition of benzaldehyde with 2-methoxy-2-butene.

Materials:

  • 2-Methoxy-2-butene

  • Benzaldehyde

  • Anhydrous benzene or acetonitrile

  • Photochemical reactor with a UV lamp (e.g., medium-pressure mercury lamp)

Procedure:

  • A solution of benzaldehyde (1.0 equivalent) and 2-methoxy-2-butene (1.2-1.5 equivalents) in anhydrous benzene is prepared in a quartz photoreactor.

  • The solution is deoxygenated by bubbling with argon for 30 minutes.

  • The reaction mixture is irradiated with a medium-pressure mercury lamp while maintaining the temperature at 20 °C.

  • The reaction is monitored by TLC or GC until the starting material is consumed.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash chromatography to yield the oxetane product(s).

Signaling Pathway: Paternò-Büchi Reaction Mechanism

Paterno_Buchi cluster_excitation Excitation cluster_cycloaddition Cycloaddition Carbonyl_Ground Carbonyl (S₀) Carbonyl_Excited Carbonyl (S₁ or T₁) Carbonyl_Ground->Carbonyl_Excited Diradical 1,4-Diradical Intermediate Carbonyl_Excited->Diradical Alkene 2-Methoxy-2-butene Alkene->Diradical Oxetane Oxetane Product Diradical->Oxetane Ring Closure

Caption: Mechanism of the Paternò-Büchi reaction.

Utility as a Protecting Group for Alcohols

While less common than other protecting groups, the enol ether functionality of 2-methoxy-2-butene allows it to act as a protecting group for alcohols, forming an acetal. Its analogue, 2-methoxypropene, is more frequently cited for this purpose.[5] The protection proceeds under acidic catalysis, and the resulting acetal is stable to basic and nucleophilic conditions. Deprotection is readily achieved with mild aqueous acid.

A primary advantage of using enol ethers for protection is the mildness of both the protection and deprotection steps. However, the introduction of a new stereocenter upon reaction with a chiral alcohol is a potential drawback, leading to diastereomeric mixtures.

Table 3: Comparison of Protecting Groups for a Primary Alcohol (e.g., Benzyl Alcohol)

Protecting Group ReagentProtecting GroupProtection ConditionsDeprotection ConditionsTypical Yield (%)
2-Methoxy-2-butene1-Methoxy-1-methylpropylCatalytic acid (e.g., PPTS)Mild aqueous acid (e.g., aq. AcOH)High
tert-Butyldimethylsilyl chloride (TBSCl)tert-Butyldimethylsilyl (TBS)Imidazole, DMFTBAF, THF or H⁺>95
3,4-Dihydropyran (DHP)Tetrahydropyranyl (THP)Catalytic acid (e.g., PPTS)Mild aqueous acid (e.g., aq. AcOH)>90
Experimental Protocol: Protection of Benzyl Alcohol with 2-Methoxy-2-butene

Materials:

  • Benzyl alcohol

  • 2-Methoxy-2-butene

  • Pyridinium p-toluenesulfonate (PPTS)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of benzyl alcohol (1.0 equivalent) in anhydrous DCM, add 2-methoxy-2-butene (1.5 equivalents).

  • Add a catalytic amount of PPTS (0.05 equivalents).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Experimental Workflow: Alcohol Protection and Deprotection

Protection_Deprotection Alcohol Alcohol (R-OH) Protected_Alcohol Protected Alcohol (R-O-C(CH₃)(OCH₃)CH₂CH₃) Alcohol->Protected_Alcohol Protection Protecting_Reagent 2-Methoxy-2-butene + H⁺ (cat.) Protecting_Reagent->Protected_Alcohol Final_Alcohol Alcohol (R-OH) Protected_Alcohol->Final_Alcohol Deprotection Deprotection_Reagent Mild aq. Acid Deprotection_Reagent->Final_Alcohol

Caption: Workflow for alcohol protection and deprotection.

Conclusion

2-Methoxy-2-butene is a versatile synthetic intermediate with notable applications in asymmetric synthesis and photochemical reactions. Its electron-rich double bond allows for highly stereoselective transformations and efficient cycloadditions. While it can also be employed as a protecting group for alcohols, more established reagents such as silyl chlorides and dihydropyran often provide more reliable and well-documented alternatives. The choice of whether to use 2-methoxy-2-butene or another synthetic intermediate will ultimately depend on the specific requirements of the synthetic target, including the desired stereochemistry, functional group tolerance, and overall synthetic strategy. This guide provides the necessary comparative data and protocols to aid researchers in making an informed decision.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Methoxybut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Methoxybut-2-ene, a highly flammable and hazardous compound. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to maintain a safe and responsible laboratory environment.

Hazard Profile and Safety Precautions

This compound (also known as tert-Amyl methyl ether or TAME) is classified as a highly flammable liquid and vapor.[1][2] It can cause serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child.[1][2] Additionally, it is harmful to aquatic life with long-lasting effects.[1] Before handling, it is crucial to read and understand the Safety Data Sheet (SDS).

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Wear chemical-impermeable gloves.

  • Skin and Body Protection: A flame-resistant lab coat and appropriate protective clothing are required.[1]

  • Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors.[1]

Quantitative Hazard Data

Hazard ClassificationGHS CategoryHazard Statement
Flammable liquidsCategory 2H225: Highly flammable liquid and vapour[1][2]
Serious eye irritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation[1][2]
Reproductive toxicityCategory 2H361: Suspected of damaging fertility or the unborn child[1][2]
Hazardous to the aquatic environment, long-termChronic 3H412: Harmful to aquatic life with long lasting effects[1]

Step-by-Step Disposal Protocol

This protocol details the safe disposal of unwanted this compound and contaminated materials.

1. Waste Collection:

  • Liquid Waste:
  • Collect all waste this compound in a designated, properly labeled, and sealed container for flammable liquid waste.
  • The container must be compatible with the chemical and have a secure, tight-fitting cap.
  • Do not mix with incompatible waste streams.
  • Solid Waste:
  • Dispose of any contaminated materials, such as absorbent pads, gloves, or pipette tips, in a separate, sealed container for solid hazardous waste.
  • This container should also be clearly labeled with the contents.

2. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."
  • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste storage area, away from heat, sparks, open flames, and other ignition sources.[1][3][4]
  • Ensure the storage area is compliant with all institutional and local regulations for flammable waste.

3. Disposal Arrangement:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
  • Never pour this compound down the drain or dispose of it with general laboratory trash.[5]

4. Spill and Emergency Procedures:

  • In case of a spill, evacuate non-essential personnel from the area.
  • Remove all sources of ignition.[1][6]
  • Ventilate the area.
  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
  • Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[3][7]
  • Clean the spill area thoroughly.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Unwanted This compound is_liquid Is the waste liquid? start->is_liquid collect_liquid Collect in a labeled, sealed container for flammable liquid waste. is_liquid->collect_liquid Yes collect_solid Collect in a labeled, sealed container for solid hazardous waste. is_liquid->collect_solid No (Contaminated Solid) store Store in a designated cool, well-ventilated hazardous waste storage area. collect_liquid->store collect_solid->store arrange_disposal Arrange for disposal by EHS or a licensed contractor. store->arrange_disposal end End: Proper Disposal arrange_disposal->end

Caption: Decision logic for the disposal of this compound.

References

Personal protective equipment for handling 2-Methoxybut-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methoxybut-2-ene

This guide provides immediate safety, operational, and disposal information for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.

Chemical Properties and Hazards

This compound is a highly flammable liquid and vapor that requires careful handling to prevent ignition and exposure.[1][2] It is classified as a reproductive toxin and can cause serious eye and respiratory irritation.[1][2]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₅H₁₀O[3][4]
Molecular Weight86.13 g/mol [3][4]
Boiling Point67.0 °C at 760 mmHg (predicted)[3][5]
Density0.777 g/cm³ (predicted)[3][5]
Vapor Pressure160 mmHg at 25°C[3][5]
GHS Hazard ClassificationsFlammable liquids (Category 2), Reproductive toxicity (Category 2), Serious eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3, Respiratory tract irritation)[1][2]
Occupational Exposure LimitsNo data available[1]
Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following equipment must be worn:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves that have been inspected prior to use. Nitrile gloves are a common choice but always consult the manufacturer's resistance chart for the specific chemical.[1]

    • Clothing: Wear a flame-resistant lab coat.[1] For larger quantities or where splashing is a risk, additional chemical-resistant clothing may be necessary.

  • Respiratory Protection: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work exclusively in a well-ventilated area, such as a chemical fume hood, to minimize vapor accumulation.[6][7]
  • Ensure an eyewash station and safety shower are readily accessible.[8]
  • Remove all potential ignition sources from the handling area, including open flames, hot plates, and non-intrinsically safe electrical equipment.[6][9]
  • When transferring quantities greater than 500 mL, ensure proper grounding and bonding of all containers to prevent static discharge.[10]

2. Handling and Transfer:

  • Keep the container of this compound tightly closed when not in use.[1]
  • Use non-sparking tools for all operations.[1]
  • When transferring the liquid, do so slowly to minimize splashing and vapor generation.
  • For transport within the lab, use a secondary container or bottle carrier.[9]

3. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
  • Collect the contaminated absorbent material into a suitable, sealed container for disposal.
  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan
  • Waste Collection: All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be collected in a clearly labeled, sealed container designated for flammable chemical waste.[7]

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste management program, in accordance with local, state, and federal regulations.[1] Do not dispose of this compound down the drain.[11]

Visual Workflow for Handling this compound

The following diagram outlines the essential steps and decision points for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow start Start: Prepare to Handle This compound ppe_check Step 1: Don Appropriate PPE - Safety Goggles - Flame-Resistant Lab Coat - Chemical-Resistant Gloves start->ppe_check setup_env Step 2: Prepare a Safe Work Area - Work in Fume Hood - Remove Ignition Sources - Ground Equipment ppe_check->setup_env handling Step 3: Handle Chemical - Keep Container Closed - Use Non-Sparking Tools - Transfer Slowly setup_env->handling spill_check Spill Occurred? handling->spill_check small_spill Small Spill: - Absorb with Inert Material - Collect for Disposal spill_check->small_spill Yes (Small) large_spill Large Spill: - Evacuate Area - Follow Emergency Protocol spill_check->large_spill Yes (Large) cleanup Step 4: Decontaminate & Clean Up - Wipe Down Surfaces - Dispose of Contaminated Materials spill_check->cleanup No small_spill->cleanup end End of Procedure large_spill->end disposal Step 5: Waste Disposal - Collect in Labeled Container - Follow Hazardous Waste Protocol cleanup->disposal disposal->end

Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.